rac-Propoxyphene-D5
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[4-(dimethylamino)-3-methyl-2-(2,3,4,5,6-pentadeuteriophenyl)-1-phenylbutan-2-yl] propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO2/c1-5-21(24)25-22(18(2)17-23(3)4,20-14-10-7-11-15-20)16-19-12-8-6-9-13-19/h6-15,18H,5,16-17H2,1-4H3/i7D,10D,11D,14D,15D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLMALTXPSGQGBX-WVDYZBLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC(CC1=CC=CC=C1)(C2=CC=CC=C2)C(C)CN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(CC2=CC=CC=C2)(C(C)CN(C)C)OC(=O)CC)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136765-49-6 | |
| Record name | 136765-49-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
What is rac-Propoxyphene-D5 and its primary use in research?
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of rac-Propoxyphene-D5, a critical tool in modern analytical research. This document details its chemical properties, primary applications, and the methodologies for its use, with a focus on quantitative analysis and experimental protocols.
Core Concepts: Understanding this compound
This compound is a stable isotope-labeled form of propoxyphene, an opioid analgesic. The "rac" prefix indicates that it is a racemic mixture, containing both stereoisomers of the molecule. The "-D5" suffix signifies that five hydrogen atoms in the phenyl group of the molecule have been replaced with deuterium atoms. This isotopic labeling makes it an ideal internal standard for quantitative analysis using mass spectrometry.
The primary use of this compound in research is as an internal standard in analytical and forensic toxicology to accurately quantify propoxyphene and its primary metabolite, norpropoxyphene, in biological matrices such as blood, plasma, urine, and tissue.[1][2] Its physical and chemical properties are nearly identical to the unlabeled analyte, allowing it to mimic the analyte's behavior during sample preparation and analysis, thus correcting for variations in extraction efficiency and instrument response.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Chemical Formula | C₂₂H₂₄D₅NO₂ | |
| Molecular Weight | 344.50 g/mol | |
| CAS Number | 136765-49-6 | |
| Appearance | Provided as a solution, typically in acetonitrile or methanol | [3][4][5] |
| Storage Temperature | 2-8°C | [2] |
Metabolic Pathway of Propoxyphene
The major metabolic pathway of propoxyphene is N-demethylation to its active metabolite, norpropoxyphene, primarily mediated by the cytochrome P450 enzyme CYP3A4.[6][7][8] Understanding this pathway is crucial for interpreting analytical results, as the presence and concentration of norpropoxyphene are key indicators of propoxyphene ingestion.[9]
Caption: Major metabolic pathway of propoxyphene.
Analytical Methodologies
This compound is predominantly used in conjunction with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for the sensitive and specific quantification of propoxyphene.
LC-MS/MS Analysis
LC-MS/MS is a highly sensitive and specific method for the analysis of propoxyphene in biological matrices. A typical workflow is outlined below.
Caption: General workflow for LC-MS/MS analysis.
Experimental Protocol: LC-MS/MS Analysis of Propoxyphene in Urine
This protocol is a representative example and may require optimization for specific instrumentation and laboratory conditions.
1. Sample Preparation:
-
To 1 mL of urine sample, add a known concentration of this compound internal standard solution.
-
Perform a solid-phase extraction (SPE) using a C18 cartridge to clean up the sample and concentrate the analyte.
-
Wash the cartridge with an appropriate solvent to remove interferences.
-
Elute the analyte and internal standard from the cartridge with a suitable elution solvent.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume of the initial mobile phase.
2. LC Conditions:
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 2.6 µm particle size) is commonly used.[10]
-
Mobile Phase: A gradient elution with two solvents is typical:
-
Flow Rate: A flow rate of 0.4 mL/min is often employed.[10]
-
Injection Volume: 5-10 µL.
3. MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).
-
Mass Transitions: Specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard. Representative transitions are listed in the table below.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Propoxyphene | 340.2 | 266.2 |
| Norpropoxyphene | 326.2 | 115.1 |
| This compound | 345.2 | 271.2 |
Note: The exact m/z values may vary slightly depending on the instrument and calibration.
GC-MS Analysis
GC-MS is another robust technique for propoxyphene analysis, often requiring derivatization to improve the chromatographic properties of the analytes.
Experimental Protocol: GC-MS Analysis of Propoxyphene in Blood
1. Sample Preparation:
-
To 1 mL of blood, add a known concentration of this compound internal standard.
-
Perform a liquid-liquid extraction (LLE) with an organic solvent (e.g., n-butyl chloride) at an alkaline pH.
-
Separate the organic layer and evaporate it to dryness.
-
Reconstitute the residue in a small volume of a suitable solvent (e.g., ethyl acetate).
2. GC Conditions:
-
Column: A capillary column with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane) is typically used.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: A temperature gradient is used to separate the compounds, for example, starting at 100°C and ramping up to 300°C.
-
Carrier Gas: Helium at a constant flow rate.
3. MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Monitoring Mode: Selected Ion Monitoring (SIM).
-
Selected Ions: Specific ions characteristic of propoxyphene and its D5-labeled internal standard are monitored for quantification.
Data Presentation and Interpretation
The use of this compound allows for the construction of a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. This ratiometric approach corrects for variations in sample processing and instrument performance, leading to highly accurate and precise quantification.
Conclusion
This compound is an indispensable tool for researchers and professionals in the fields of analytical chemistry, toxicology, and drug development. Its use as an internal standard in mass spectrometric methods ensures the reliability and accuracy of quantitative data for propoxyphene and its metabolites. The detailed methodologies provided in this guide serve as a foundation for the development and implementation of robust analytical assays.
References
- 1. unitedchem.com [unitedchem.com]
- 2. (±)-Propoxyphene-D5 100ug/mL acetonitrile, ampule 1mL, certified reference material, Cerilliant 136765-49-6 [sigmaaldrich.com]
- 3. This compound 1.0 mg/ml in Acetonitrile [lgcstandards.com]
- 4. This compound 1.0 mg/ml in Acetonitrile [lgcstandards.com]
- 5. This compound 0.1 mg/ml in Acetonitrile [lgcstandards.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. PROPOXYPHENE SCREEN WITH GC-MS CONFIRMATION, URINE - NorDx Test Catalog [nordx.testcatalog.org]
- 10. LC/MS/MS Analysis of Propoxyphene from urine using Strata-X-Drug B on a Kinetex C18 2.6µm, 50x2.1mm | Phenomenex [phenomenex.com]
A Comprehensive Technical Guide to the Synthesis and Isotopic Labeling of rac-Propoxyphene-D5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of a plausible synthetic pathway for rac-Propoxyphene-D5, a deuterated internal standard crucial for pharmacokinetic and metabolic studies of propoxyphene. Due to the proprietary nature of commercial production, a publicly available, detailed experimental protocol for the synthesis of this compound is limited. Therefore, this document outlines a chemically sound, representative synthetic route based on established organic chemistry principles and published syntheses of the unlabeled parent compound.
The five deuterium atoms are incorporated into one of the phenyl rings, a common strategy for creating stable, isotopically labeled internal standards for mass spectrometry-based bioanalysis.
Synthetic Pathway Overview
The synthesis of this compound can be envisioned as a multi-step process commencing with a deuterated starting material, Benzene-D6, to introduce the isotopic labels at the outset. The subsequent steps follow a known route to the core structure of propoxyphene. The key intermediate is the deuterated tertiary amino alcohol, rac-1,2-diphenyl(D5)-3-methyl-4-dimethylamino-2-butanol, which is then esterified to yield the final product.
Caption: Proposed synthetic pathway for this compound.
Detailed Experimental Protocols
The following protocols are representative and may require optimization for specific laboratory conditions.
Step 1: Synthesis of Propiophenone-D5 (Friedel-Crafts Acylation)
This initial step involves the acylation of Benzene-D6 with propionyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride.
-
Materials:
-
Benzene-D6 (C6D6)
-
Propionyl chloride (CH3CH2COCl)
-
Anhydrous aluminum chloride (AlCl3)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), aqueous solution
-
Sodium bicarbonate (NaHCO3), saturated aqueous solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
-
Procedure:
-
To a cooled (0 °C) suspension of anhydrous aluminum chloride in anhydrous dichloromethane, add propionyl chloride dropwise with stirring under an inert atmosphere (e.g., nitrogen or argon).
-
After the addition is complete, add Benzene-D6 dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC).
-
Carefully quench the reaction by slowly pouring the mixture over crushed ice, followed by the addition of concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude Propiophenone-D5.
-
Purify the product by vacuum distillation or column chromatography.
-
Step 2: Synthesis of the Mannich Base (rac-2-(dimethylamino)-1-phenyl(D5)-propan-1-one)
This step involves a Mannich reaction of Propiophenone-D5 with formaldehyde and dimethylamine hydrochloride.
-
Materials:
-
Propiophenone-D5
-
Paraformaldehyde
-
Dimethylamine hydrochloride
-
Ethanol
-
Concentrated hydrochloric acid
-
-
Procedure:
-
In a round-bottom flask, combine Propiophenone-D5, paraformaldehyde, and dimethylamine hydrochloride in ethanol.
-
Add a catalytic amount of concentrated hydrochloric acid.
-
Heat the mixture to reflux and maintain for several hours until the reaction is complete.
-
Cool the reaction mixture and concentrate under reduced pressure.
-
Dissolve the residue in water and wash with diethyl ether to remove unreacted starting material.
-
Basify the aqueous layer with a strong base (e.g., NaOH) to precipitate the free Mannich base.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate to yield the aminoketone.
-
Step 3: Synthesis of the rac-Amino Alcohol-D5 (Grignard Reaction)
The aminoketone is reacted with a Grignard reagent, benzylmagnesium chloride, to form the tertiary amino alcohol.
-
Materials:
-
Mannich Base (from Step 2)
-
Benzylmagnesium chloride (in a suitable ether solvent)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
-
Procedure:
-
Dissolve the Mannich base in an anhydrous ether solvent under an inert atmosphere.
-
Cool the solution to 0 °C and add the benzylmagnesium chloride solution dropwise with vigorous stirring.
-
After the addition, allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
The resulting racemic amino alcohol can be purified by crystallization.
-
Step 4: Synthesis of this compound (Esterification)
The final step is the esterification of the tertiary amino alcohol with propionic anhydride.
-
Materials:
-
rac-Amino Alcohol-D5 (from Step 3)
-
Propionic anhydride
-
Pyridine (optional, as a catalyst and solvent)
-
-
Procedure:
-
Dissolve the rac-Amino Alcohol-D5 in an excess of propionic anhydride (which can also serve as the solvent). Alternatively, pyridine can be used as a solvent.
-
Heat the mixture at a moderate temperature (e.g., 70-80 °C) for several hours.[1]
-
Monitor the reaction for the disappearance of the starting alcohol.
-
After completion, cool the mixture and quench with water to hydrolyze the excess anhydride.
-
Basify the solution and extract the this compound with an organic solvent.
-
Wash, dry, and concentrate the organic extracts.
-
The final product can be purified by column chromatography or crystallization of a suitable salt (e.g., hydrochloride).
-
Data Presentation
The following table summarizes hypothetical quantitative data for the synthesis of this compound. Actual yields and purity would be determined empirically.
| Step | Product | Starting Material (molar eq.) | Reagents | Solvent | Yield (%) | Purity (%) | Isotopic Enrichment (%) |
| 1. Friedel-Crafts Acylation | Propiophenone-D5 | Benzene-D6 (1.0) | Propionyl chloride, AlCl3 | Dichloromethane | 75-85 | >95 | >99 |
| 2. Mannich Reaction | Aminoketone-D5 | Propiophenone-D5 (1.0) | Paraformaldehyde, Dimethylamine HCl | Ethanol | 60-70 | >95 | >99 |
| 3. Grignard Reaction | rac-Amino Alcohol-D5 | Aminoketone-D5 (1.0) | Benzylmagnesium chloride | THF / Diethyl Ether | 65-75 | >98 | >99 |
| 4. Esterification | This compound | rac-Amino Alcohol-D5 (1.0) | Propionic anhydride | (Neat) or Pyridine | 85-95 | >99 | >99 |
Experimental Workflow and Logical Relationships
The overall experimental workflow involves a sequence of synthesis, purification, and analysis steps.
Caption: General experimental workflow for synthesis and purification.
The logical relationship for the selection of the starting material is based on the desired location of the isotopic labels.
Caption: Rationale for the choice of deuterated starting material.
References
An In-depth Technical Guide to the Chemical and Physical Properties of rac-Propoxyphene-D5
This technical guide provides a comprehensive overview of the chemical and physical properties of rac-Propoxyphene-D5, a deuterated analog of the opioid analgesic propoxyphene. Intended for researchers, scientists, and professionals in drug development, this document compiles available data on its physicochemical characteristics, discusses the impact of deuteration, outlines relevant experimental methodologies, and illustrates its primary signaling pathway.
Chemical and Physical Properties
This compound is a synthetic opioid analgesic that is structurally similar to methadone. The "rac-" prefix indicates that it is a racemic mixture, containing equal amounts of both enantiomers. The "-D5" suffix signifies that five hydrogen atoms on the phenyl ring have been replaced with deuterium atoms. This isotopic labeling makes it a valuable internal standard for quantitative analysis of propoxyphene and its metabolites by mass spectrometry.
General Properties
| Property | Value | Source |
| Chemical Name | [4-(dimethylamino)-3-methyl-2-(2,3,4,5,6-pentadeuteriophenyl)-1-phenylbutan-2-yl] propanoate | [1] |
| Synonyms | This compound, (±)-Propoxyphene-D5 | [2][3] |
| CAS Number | 136765-49-6 | [2][3] |
| Molecular Formula | C₂₂D₅H₂₄NO₂ | [2][3] |
| Molecular Weight | 344.50 g/mol | [2][3] |
| Appearance | Typically supplied as a colorless liquid solution in methanol or acetonitrile | [1][3] |
Physicochemical Data
| Property | Value (for non-deuterated Propoxyphene) | Expected Effect of Deuteration | Source |
| Melting Point | Crystals from petroleum ether. The hydrochloride salt melts in the range of 158-165 °C. | Deuteration can cause a slight change (increase or decrease) in the melting point. For example, deuterated flurbiprofen showed a lower melting point, while deuterated benzene has a higher melting point than their respective non-deuterated forms.[4] | [5] |
| Boiling Point | Not available | Likely to be slightly higher than the non-deuterated form due to the increased molecular weight. | |
| Solubility | Propoxyphene hydrochloride is soluble in water, alcohol, acetone, and chloroform, and practically insoluble in benzene and ether. | Deuteration can alter solubility. For instance, the solubility of deuterated flurbiprofen increased by two-fold compared to its parent compound.[4] | [5] |
| pKa | 9.06 (for the basic nitrogen) | Deuteration can slightly increase the basicity of amines.[6] | [5] |
| Optical Rotation | Specific optical rotation of the dextro-isomer hydrochloride: +59.8° at 25°C/D (in water) | Unlikely to be significantly affected by deuteration of the phenyl ring. | [5] |
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are not publicly available. However, standard methodologies for determining key physicochemical properties are described below.
Melting Point Determination (Capillary Method)
This method is a standard technique for determining the melting point of a crystalline solid.[7][8][9][10]
Methodology:
-
A small, finely powdered sample of the substance is packed into a thin-walled capillary tube, sealed at one end.
-
The capillary tube is placed in a heating apparatus (e.g., a Mel-Temp apparatus or a Thiele tube) along with a calibrated thermometer.[7]
-
The sample is heated at a controlled rate.
-
The temperatures at which the substance begins to melt and completely liquefies are recorded as the melting point range.[8] A narrow melting range is indicative of a pure compound.[7]
Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining the equilibrium solubility of a compound in a given solvent.[11][12]
Methodology:
-
An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, buffer of a specific pH) in a flask.
-
The flask is sealed and agitated at a constant temperature for a prolonged period (e.g., 24-72 hours) to ensure equilibrium is reached.[11]
-
The suspension is then filtered or centrifuged to separate the undissolved solid.
-
The concentration of the solute in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.[13]
Spectroscopic Analysis
Spectroscopic methods are essential for the structural elucidation and confirmation of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show the absence of signals in the aromatic region corresponding to the deuterated phenyl ring. ¹³C NMR would show the carbon signals of the deuterated ring, and ²H (Deuterium) NMR would confirm the presence and location of the deuterium atoms.
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. The deuterated compound will have a molecular ion peak that is 5 mass units higher than its non-deuterated counterpart.[14][15]
-
Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit C-D stretching vibrations at a lower frequency (around 2280 cm⁻¹) compared to the C-H stretching vibrations of the non-deuterated compound.[4]
Signaling Pathway and Mechanism of Action
Propoxyphene, including its deuterated form, is an opioid analgesic that exerts its effects primarily through the activation of mu-opioid receptors in the central nervous system.[8][16] The binding of propoxyphene to these G-protein coupled receptors initiates a signaling cascade that ultimately leads to a reduction in neuronal excitability and the perception of pain.
Caption: Signaling pathway of this compound via mu-opioid receptor activation.
Experimental Workflow for Quantification
This compound is most commonly used as an internal standard in the quantification of propoxyphene in biological matrices. A typical workflow for such an analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is outlined below.
Caption: A typical experimental workflow for the quantification of propoxyphene using this compound as an internal standard.
Conclusion
This compound serves as an indispensable tool in the analytical and forensic toxicology fields for the accurate quantification of propoxyphene. While specific physicochemical data for the pure deuterated compound is limited, an understanding of the properties of the non-deuterated analog and the known effects of isotopic labeling provides a strong basis for its application. The established mechanism of action through opioid receptors remains a key area of study for understanding its pharmacological effects. The experimental protocols and workflows described herein provide a foundation for researchers working with this and similar deuterated compounds.
References
- 1. This compound 1.0 mg/ml in Acetonitrile [lgcstandards.com]
- 2. (±)-Propoxyphene-D5 solution 100 μg/mL in acetonitrile, ampule of 1 mL, certified reference material, Cerilliant® | 136765-49-6 [sigmaaldrich.com]
- 3. (±)Propoxyphene-D5 (1.0 mg/ml) in Methanol [lgcstandards.com]
- 4. Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound 1.0 mg/ml in Acetonitrile [lgcstandards.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.ucalgary.ca [chem.ucalgary.ca]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. westlab.com [westlab.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. who.int [who.int]
- 12. lup.lub.lu.se [lup.lub.lu.se]
- 13. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 14. Unstable propoxyphene metabolite excreted in human urine is detected by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. This compound 0.1 mg/ml in Acetonitrile [lgcstandards.com]
Mass Spectral Characterization of rac-Propoxyphene-D5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mass spectral characterization of racemic Propoxyphene-D5, a deuterated internal standard crucial for the accurate quantification of propoxyphene in various biological matrices. This document outlines key mass spectral data, detailed experimental protocols, and a visual representation of the fragmentation pathway to aid in method development and data interpretation.
Introduction
rac-Propoxyphene-D5 is a stable isotope-labeled version of propoxyphene, a synthetic opioid analgesic. The inclusion of five deuterium atoms on the phenyl ring results in a predictable mass shift, making it an ideal internal standard for quantitative analysis by mass spectrometry. Its use minimizes variability arising from sample preparation and instrumental analysis, ensuring higher accuracy and precision in toxicological and pharmacokinetic studies.
Mass Spectral Data
The mass spectral characteristics of this compound are essential for its identification and quantification. The following tables summarize the key quantitative data obtained from Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analyses.
Gas Chromatography-Mass Spectrometry (GC-MS) Data
GC-MS analysis of this compound, typically employing electron ionization (EI), results in a characteristic fragmentation pattern. While the molecular ion ([M]⁺•) at m/z 344.5 is often of low abundance, several key fragment ions are consistently observed.
| Ion Description | m/z | Relative Intensity |
| Fragment Ion | 63 | Data not available |
| Fragment Ion | 120 | Data not available |
| Fragment Ion | 213 | Data not available |
| Fragment Ion | 255 | Data not available |
| Fragment Ion | 270 | Data not available |
| Note: While specific relative intensity data is not publicly available, the listed ions are characteristic fragments observed in the GC-MS analysis of Propoxyphene-D5. |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Data
LC-MS/MS provides high selectivity and sensitivity for the analysis of this compound. Using electrospray ionization (ESI) in positive mode, a precursor ion corresponding to the protonated molecule [M+H]⁺ is selected and fragmented to produce characteristic product ions.
| Parameter | Value |
| Precursor Ion (Q1) | 345.3 |
| Product Ion (Q3) | 63.1 |
| Collision Energy (CE) | Optimized for specific instrumentation |
| Note: The precursor ion for Propoxyphene-D5 is expected at m/z 345.3. A common product ion for the non-deuterated propoxyphene is m/z 58.0; for the D5 variant, a corresponding product ion at m/z 63.1 is anticipated due to the deuterium labeling on the phenyl ring which is not part of this fragment. |
Fragmentation Pathway
The fragmentation of this compound under electron ionization is a complex process involving several characteristic bond cleavages. The proposed fragmentation pathway is illustrated below. The initial ionization event leads to the formation of the molecular ion, which then undergoes a series of fragmentation steps to yield the observed product ions.
Experimental Protocols
The following are generalized experimental protocols for the analysis of this compound by GC-MS and LC-MS/MS. These should be optimized for specific instrumentation and matrix requirements.
Sample Preparation (General)
-
Internal Standard Spiking: Add a known concentration of this compound solution to the biological sample (e.g., urine, blood, plasma).
-
Extraction: Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analyte and internal standard from the matrix.
-
LLE: Use a suitable organic solvent (e.g., ethyl acetate) at an appropriate pH.
-
SPE: Utilize a cation exchange or reversed-phase cartridge.
-
-
Evaporation and Reconstitution: Evaporate the organic extract to dryness under a gentle stream of nitrogen. Reconstitute the residue in a solvent compatible with the chromatographic system.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
-
Gas Chromatograph: Agilent 6890 or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Carrier Gas: Helium at a constant flow rate.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C, ramp to 300 °C.
-
Mass Spectrometer: Agilent 5973 or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions (e.g., m/z 63, 120, 213, 255, 270).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
-
Liquid Chromatograph: Shimadzu, Sciex, or equivalent HPLC or UPLC system.
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 2.6 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient from high aqueous to high organic content.
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
Experimental Workflow
The general workflow for the quantitative analysis of propoxyphene using this compound as an internal standard is depicted below.
Conclusion
This technical guide provides a foundational understanding of the mass spectral characterization of this compound. The presented data and protocols are intended to assist researchers and scientists in developing and validating robust analytical methods for the quantification of propoxyphene. Adherence to good laboratory practices and thorough method validation are essential for obtaining accurate and reliable results.
Understanding the Racemic Nature of rac-Propoxyphene-D5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
rac-Propoxyphene-D5 is the deuterated analog of racemic propoxyphene, a synthetic opioid analgesic. The "rac-" prefix indicates that it is a racemic mixture, meaning it contains equal amounts of two enantiomers—mirror-image stereoisomers—that are not superimposable. The "-D5" signifies that five hydrogen atoms in the molecule have been replaced by deuterium, a stable isotope of hydrogen. This isotopic labeling makes this compound a valuable tool in analytical and metabolic studies, often used as an internal standard for quantitative analysis of propoxyphene in biological matrices.
Understanding the racemic nature of this compound is critical for researchers and drug developers, as the individual enantiomers of propoxyphene exhibit markedly different pharmacological properties. This guide provides an in-depth technical overview of the stereochemistry, pharmacology, and analytical considerations of this compound.
Stereochemistry of Propoxyphene
Propoxyphene has two chiral centers, which gives rise to four possible stereoisomers: α-dextropropoxyphene, α-levopropoxyphene, β-dextropropoxyphene, and β-levopropoxyphene.[1][2][3] The α- and β- forms are diastereomers. The racemic mixture of clinical significance, and the subject of this guide, is composed of the α-enantiomers.
-
α-dextropropoxyphene ((+)-propoxyphene): The (2S,3R)-isomer.
-
α-levopropoxyphene ((-)-propoxyphene): The (2R,3S)-isomer.
The deuteration in this compound is typically on one of the phenyl rings and does not alter the fundamental stereochemical relationship between the enantiomers.
Distinct Pharmacological Profiles of Propoxyphene Enantiomers
The pharmacological activity of propoxyphene is stereospecific. The analgesic effects are attributed almost exclusively to the dextro-isomer, while the levo-isomer possesses antitussive (cough suppressant) properties with minimal analgesic activity.[1][4][5][6] This significant difference in the biological activity of the enantiomers underscores the importance of chiral separation and analysis in both clinical and research settings.
| Enantiomer | Primary Pharmacological Activity | Analgesic Potency | Notes |
| α-dextropropoxyphene | Opioid Agonist | Yes | Responsible for the primary pain-relieving effects of propoxyphene.[7] It has been marketed as an analgesic under trade names like Darvon. |
| α-levopropoxyphene | Antitussive | Minimal to None | Lacks significant analgesic properties but is an effective cough suppressant.[1][5][6] It was marketed under the trade name Novrad (Darvon spelled backward). |
Experimental Protocol: Chiral Separation of Propoxyphene Enantiomers by High-Performance Liquid Chromatography (HPLC)
The separation and quantification of the individual enantiomers of propoxyphene are crucial for pharmacological studies and quality control. High-Performance Liquid Chromatography (HPLC) is a common technique for this purpose. The following is a representative protocol based on established methods for chiral separation.
Objective: To resolve and quantify the α-dextropropoxyphene and α-levopropoxyphene enantiomers from a racemic mixture.
Materials and Reagents:
-
This compound standard
-
HPLC-grade acetonitrile, methanol, and isopropanol
-
Volatile buffer, e.g., ammonium acetate or triethylamine acetate
-
Chiral stationary phase (CSP) column (e.g., polysaccharide-based like cellulose or amylose derivatives)
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a mass spectrometer (LC-MS).
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in the mobile phase. Create a series of dilutions to generate a calibration curve.
-
Mobile Phase Preparation: A typical mobile phase for chiral separation of basic compounds like propoxyphene on a polysaccharide-based CSP would be a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., ethanol or isopropanol) with a small amount of an amine additive (e.g., diethylamine) to improve peak shape. The exact composition should be optimized for the specific column used.
-
Chromatographic Conditions:
-
Column: Chiral stationary phase column (e.g., Chiralcel OD-H or Chiralpak AD).
-
Mobile Phase: Isocratic elution with a pre-determined mixture of solvents.
-
Flow Rate: Typically 0.5 - 1.5 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 25°C).
-
Detection: UV absorbance at a suitable wavelength (e.g., 254 nm) or mass spectrometry for higher sensitivity and specificity, particularly for the deuterated analog.
-
Injection Volume: 10-20 µL.
-
-
Analysis:
-
Inject the prepared standards and samples onto the HPLC system.
-
Record the chromatograms. The two enantiomers should appear as two distinct, well-resolved peaks.
-
Identify the peaks corresponding to dextropropoxyphene and levopropoxyphene based on the elution order determined by running individual enantiomer standards, if available.
-
Quantify the amount of each enantiomer in the samples by comparing their peak areas to the calibration curve.
-
Conclusion
The term this compound refers to a 1:1 mixture of its dextro- and levo-enantiomers, with the deuterium labeling serving as a tool for analytical purposes. The profound differences in the pharmacological activities of these enantiomers—analgesia from the dextro-isomer and antitussive effects from the levo-isomer—necessitate a thorough understanding and careful consideration of its racemic nature in any research or drug development context. The use of chiral separation techniques, such as HPLC, is essential for accurately studying and quantifying the individual stereoisomers of this compound. This guide provides a foundational understanding for professionals working with this compound, emphasizing the critical interplay between stereochemistry and biological function.
References
- 1. Propoxyphene – Chiralpedia [chiralpedia.com]
- 2. Separation and characterization of standard propoxyphene diastereomers and their determination in pharmaceutical and illicit preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. m.psychonautwiki.org [m.psychonautwiki.org]
- 5. Levopropoxyphene - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Dextropropoxyphene - Wikipedia [en.wikipedia.org]
Stability of rac-Propoxyphene-D5 in Various Solvents: A Technical Guide
This technical guide provides a comprehensive overview of the stability of racemic-Propoxyphene-D5 in different solvent systems. The information is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry. This document outlines key stability data, detailed experimental methodologies for stability-indicating assays, and visual representations of experimental workflows and potential degradation pathways.
Introduction to rac-Propoxyphene-D5 Stability
This compound is a deuterated analog of propoxyphene, an opioid analgesic. The inclusion of deuterium atoms can influence the metabolic fate and, in some instances, the chemical stability of the molecule. Understanding the stability of this compound in various solvents is critical for the development of robust analytical methods, the preparation of stable formulations, and ensuring the integrity of reference standards.
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a drug substance.[1][2] These studies typically involve exposing the compound to stress conditions such as acid, base, oxidation, heat, and light to accelerate decomposition.[1][2] The goal is often to achieve approximately 10% degradation to ensure that the "worst-case" degradation products can be identified and analytical methods can be validated as "stability-indicating."
Quantitative Stability Data
Direct quantitative stability data for this compound across a range of organic solvents is limited in publicly available literature. However, information on the stability of propoxyphene and its major metabolite, norpropoxyphene, provides valuable insights into its likely behavior. Commercial suppliers of this compound solutions, typically in acetonitrile or methanol, recommend refrigerated storage (2-8°C) to ensure long-term stability.
The stability of propoxyphene hydrochloride has been noted to be greatest in acidic conditions, specifically in solutions with a pH between 2 and 3.5.[3] The stability of the related compound, norpropoxyphene, has been observed to be compromised in both methanol and acetonitrile, where it can convert to a cyclic intermediate. This conversion is slowed, but not prevented, by storage at freezer temperatures.
| Compound | Solvent/Condition | Temperature | Time | Observation |
| Propoxyphene HCl | Aqueous solution (pH 2-3.5) | Not specified | Not specified | Stable[3] |
| Norpropoxyphene | Methanol | Freezer | 18 months | Conversion to a cyclic intermediate (NPD) |
| Norpropoxyphene | Methanol | 60°C | 2 hours | Nearly complete conversion to NPD |
| Norpropoxyphene | Acetonitrile | Not specified | Not specified | Conversion to NPD occurs at a similar rate to methanol |
Experimental Protocols
A detailed experimental protocol for assessing the stability of this compound is crucial for obtaining reliable and reproducible data. The following is a representative protocol for a forced degradation study, employing High-Performance Liquid Chromatography (HPLC) with UV detection, a common technique for stability-indicating assays.[4]
Objective
To evaluate the stability of this compound in various solvents under stress conditions (acidic, basic, oxidative, thermal, and photolytic) and to develop a stability-indicating HPLC method.
Materials and Reagents
-
This compound reference standard
-
Solvents: Acetonitrile, Methanol, Ethanol, Dimethyl sulfoxide (DMSO), Water (HPLC grade)
-
Stress agents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
Mobile phase components (e.g., Ammonium formate, Formic acid)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system with a photodiode array (PDA) or UV detector.
-
A suitable reversed-phase HPLC column (e.g., C18, 3 µm, 100 mm x 3.0 mm i.d.).
-
Mass spectrometer (optional, for identification of degradation products).
-
pH meter.
-
Environmental chambers for controlled temperature and humidity.
-
Photostability chamber.
Preparation of Stock and Working Solutions
-
Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent, such as acetonitrile or methanol.
-
Working Solutions: Dilute the stock solution with the respective stress media (solvents, acidic, basic, and oxidative solutions) to a final concentration of approximately 0.1 mg/mL.
Forced Degradation Procedure
-
Acid Hydrolysis: Mix the drug solution with 0.1 M HCl and heat at 60°C for 2 hours.
-
Base Hydrolysis: Mix the drug solution with 0.1 M NaOH and heat at 60°C for 2 hours.
-
Oxidative Degradation: Treat the drug solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug and its solution in various solvents to 60°C for 24 hours.
-
Photolytic Degradation: Expose the solid drug and its solution in various solvents to light in a photostability chamber.
For all stress conditions, a control sample (drug solution without the stress agent) should be analyzed simultaneously.
HPLC Analysis
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: A typical starting point would be a linear gradient from 5% to 95% Acetonitrile over 15-20 minutes.
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Monitor at a suitable wavelength determined by the UV spectrum of this compound.
-
Injection Volume: 5 µL
-
-
Analysis: Inject the stressed and control samples into the HPLC system.
-
Data Evaluation:
-
Determine the retention time of the parent this compound peak.
-
Identify and quantify any degradation products.
-
Calculate the percentage of degradation.
-
Assess peak purity to ensure that the parent peak is free from co-eluting degradants.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for conducting a forced degradation study of this compound.
Caption: Workflow for Forced Degradation Study of this compound.
Potential Degradation Pathway
Based on the known degradation of norpropoxyphene, a potential degradation pathway for propoxyphene could involve cyclization. The following diagram illustrates this hypothetical pathway.
Caption: Hypothetical Degradation Pathway for this compound.
Conclusion
References
Deconstructing the rac-Propoxyphene-D5 Certificate of Analysis: A Technical Guide
For researchers, scientists, and professionals in drug development, the Certificate of Analysis (CoA) for a certified reference material like rac-Propoxyphene-D5 is a critical document that underpins the validity of analytical measurements. This guide provides an in-depth explanation of the data and methodologies presented in a typical CoA for this substance, ensuring its proper use and interpretation in a laboratory setting.
Quantitative Data Summary
A Certificate of Analysis for this compound provides a comprehensive summary of the material's identity, purity, and concentration. The following tables outline the typical quantitative data presented.
Table 1: Product Information
| Parameter | Specification |
| Product Name | This compound |
| Catalog Number | Varies by supplier |
| Lot Number | Example: FN01012001 |
| Molecular Formula | C₂₂H₂₄D₅NO₂ |
| CAS Number | 136765-49-6 |
| Molecular Weight | 344.50 g/mol |
| Format | Solution |
| Solvent | Acetonitrile |
| Concentration | 1.0 mg/mL ± 2% |
| Expiration Date | October 2028 |
| Storage | -20°C in a dark, sealed container |
Table 2: Analytical Test Results
| Test | Method | Acceptance Criteria | Result |
| Purity (Chromatographic) | HPLC-UV | ≥ 98.0% | 99.5% |
| Purity (Isotopic) | LC-MS/MS | ≥ 99% Deuterium incorporation | 99.6% D₅ |
| Identity | ¹H-NMR | Conforms to structure | Conforms |
| Identity | LC-MS/MS | Conforms to known mass spectrum | Conforms |
| Concentration | Gravimetric with HPLC-UV verification | 0.98 - 1.02 mg/mL | 1.00 mg/mL |
| Residual Solvents | Headspace GC-MS | ≤ 0.5% | < 0.1% |
| Water Content | Karl Fischer Titration | ≤ 0.5% | 0.02% |
Experimental Protocols
The reliability of the data presented in a CoA is directly linked to the rigor of the experimental methods employed. Below are detailed methodologies for the key analyses performed on this compound.
Chromatographic Purity by High-Performance Liquid Chromatography (HPLC-UV)
-
Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector (DAD).
-
Column: Phenomenex Luna C18(2), 5 µm, 4.6 x 250 mm.
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient:
-
0-5 min: 30% B
-
5-20 min: 30% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 30% B
-
26-30 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Procedure: The sample is diluted with the mobile phase to a suitable concentration. The purity is determined by calculating the area percent of the principal peak relative to the total peak area.
Isotopic Purity and Identity by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Instrumentation: Sciex QTRAP 6500+ LC-MS/MS system with an electrospray ionization (ESI) source.
-
LC Conditions: Same as HPLC-UV method.
-
MS Parameters:
-
Ionization Mode: Positive ESI
-
Scan Type: Full Scan (for mass confirmation) and Multiple Reaction Monitoring (MRM) (for isotopic purity).
-
Precursor Ion (Q1): m/z 345.3
-
Product Ions (Q3): Specific transitions are monitored for both the deuterated and non-deuterated forms.
-
-
Procedure: The sample is analyzed to confirm the mass of the deuterated molecule. The isotopic purity is determined by comparing the signal intensity of the D₅ species to any observed D₀ to D₄ species.
Identity by Proton Nuclear Magnetic Resonance (¹H-NMR)
-
Instrumentation: Bruker Avance III 400 MHz NMR spectrometer.
-
Solvent: Chloroform-d (CDCl₃)
-
Procedure: A small amount of the neat material (pre-solution preparation) is dissolved in the deuterated solvent. The resulting spectrum is analyzed for chemical shifts and coupling constants, which are then compared to a reference spectrum of rac-Propoxyphene to confirm the structural integrity. The absence of signals in the aromatic region where deuterium has been incorporated confirms the isotopic labeling.
Concentration by Gravimetric Preparation and HPLC-UV Verification
-
Gravimetric Preparation: The solution is prepared by accurately weighing the this compound neat material using a calibrated microbalance and dissolving it in a precise volume of acetonitrile in a Class A volumetric flask.
-
HPLC-UV Verification: The concentration of the prepared solution is verified against an independently prepared calibration curve of a certified reference standard.
Visualized Workflows and Logical Relationships
To further clarify the processes involved in the certification of this compound, the following diagrams illustrate the key workflows.
The Critical Role of D5-Labeled Propoxyphene as an Internal Standard in Quantitative Analysis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioanalytical and forensic toxicology, the precise and accurate quantification of therapeutic agents and drugs of abuse is paramount. Propoxyphene, a narcotic analgesic, has been a compound of significant interest due to its therapeutic use and potential for abuse. The gold standard for the quantification of propoxyphene in complex biological matrices is liquid chromatography-tandem mass spectrometry (LC-MS/MS). A cornerstone of robust and reliable LC-MS/MS assays is the use of a stable isotope-labeled internal standard (SIL-IS). This technical guide delves into the rationale and practical application of employing a D5-labeled propoxyphene (Propoxyphene-d5) as an internal standard for the quantitative analysis of propoxyphene.
The Principle of Isotopic Dilution Mass Spectrometry
The use of a D5-labeled internal standard is rooted in the principle of isotope dilution mass spectrometry (IDMS). This technique relies on the addition of a known quantity of an isotopically enriched version of the analyte to the sample at the beginning of the analytical process. The SIL-IS, in this case, Propoxyphene-d5, is chemically identical to the analyte of interest (propoxyphene) but has a different mass due to the replacement of five hydrogen atoms with deuterium.
This subtle mass difference allows the mass spectrometer to differentiate between the analyte and the internal standard, while their near-identical physicochemical properties ensure they behave similarly during sample preparation, chromatography, and ionization. By measuring the ratio of the response of the analyte to the internal standard, any variations that occur during the analytical workflow can be effectively normalized, leading to highly accurate and precise quantification.
Advantages of Using D5-Propoxyphene as an Internal Standard
The selection of an appropriate internal standard is critical for the development of a robust bioanalytical method. While structurally similar analogs can be used, SIL-ISs like D5-propoxyphene offer several distinct advantages:
-
Correction for Matrix Effects: Biological matrices such as plasma, urine, and tissue are complex and can significantly impact the ionization efficiency of the analyte in the mass spectrometer's source, leading to ion suppression or enhancement. Since D5-propoxyphene co-elutes with propoxyphene and experiences the same matrix effects, the ratio of their signals remains constant, thus mitigating the impact of these effects on the final quantitative result.
-
Compensation for Sample Loss: During multi-step sample preparation procedures like liquid-liquid extraction (LLE) or solid-phase extraction (SPE), analyte loss is often unavoidable. As the SIL-IS is added at the initial stage, it experiences the same degree of loss as the native analyte. Consequently, the analyte-to-internal standard ratio remains unaffected, ensuring accurate quantification even with incomplete recovery.
-
Improved Precision and Accuracy: By accounting for variations in extraction efficiency, matrix effects, and instrument response, the use of a D5-labeled internal standard significantly enhances the precision (reproducibility) and accuracy (closeness to the true value) of the analytical method.[1]
-
Enhanced Method Robustness: The use of a SIL-IS makes the analytical method less susceptible to minor variations in experimental conditions, leading to a more rugged and reliable assay.
Data Presentation: Quantitative Performance of a Propoxyphene LC-MS/MS Assay
The following table summarizes typical validation parameters for an LC-MS/MS method for the quantification of propoxyphene in a biological matrix using D5-propoxyphene as an internal standard. The data presented is a composite representation from various sources to illustrate the expected performance of such an assay.
| Validation Parameter | Typical Performance |
| Linearity | |
| Calibration Range | 1 - 10,000 ng/mL |
| Correlation Coefficient (R²) | ≥ 0.99 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1 ng/mL |
| Precision | |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy | |
| Intra-day Accuracy (%Bias) | Within ±15% of nominal value |
| Inter-day Accuracy (%Bias) | Within ±15% of nominal value |
| Recovery | |
| Extraction Recovery | Consistent and reproducible |
Experimental Protocols
Two common sample preparation techniques for the analysis of propoxyphene in biological matrices are "Dilute and Shoot" for simpler matrices like urine and Solid-Phase Extraction (SPE) for more complex matrices like blood or plasma.
Protocol 1: "Dilute and Shoot" for Urine Samples
This method is rapid and suitable for high-throughput screening.
-
Sample Preparation:
-
To 25 µL of urine sample in a microcentrifuge tube, add 200 µL of deionized water.
-
Add 25 µL of a 1250 ng/mL solution of D5-propoxyphene in methanol (or another suitable solvent) to each sample, calibrator, and quality control sample.
-
Vortex mix for 10 seconds.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
-
LC-MS/MS Conditions:
-
LC Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A suitable gradient to separate propoxyphene from other matrix components.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
MRM Transitions:
-
Propoxyphene: Precursor ion (Q1) m/z 340.2 → Product ion (Q3) m/z 266.2 (quantifier) and m/z 58.1 (qualifier).
-
D5-Propoxyphene: Precursor ion (Q1) m/z 345.3 → Product ion (Q3) m/z 58.1.
-
-
Collision Energy: Optimized for each transition.
-
Protocol 2: Solid-Phase Extraction (SPE) for Blood/Plasma Samples
This method provides a cleaner extract and is suitable for achieving lower limits of quantification.
-
Sample Pre-treatment:
-
To 1 mL of plasma/serum or 1 g of homogenized tissue, add the D5-propoxyphene internal standard.
-
Add 2 mL of 100 mM phosphate buffer (pH 6.0) and vortex.
-
-
SPE Procedure:
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 3 mL of methanol, followed by 3 mL of deionized water, and finally 3 mL of 100 mM phosphate buffer (pH 6.0).
-
Loading: Load the pre-treated sample onto the SPE cartridge at a flow rate of 1-2 mL/min.
-
Washing: Wash the cartridge with 3 mL of deionized water, followed by 3 mL of 100 mM acetic acid, and then 3 mL of methanol.
-
Drying: Dry the cartridge thoroughly under vacuum for 5-10 minutes.
-
Elution: Elute the analytes with 3 mL of a freshly prepared solution of dichloromethane/isopropanol/ammonium hydroxide (78:20:2 v/v/v).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
-
-
LC-MS/MS Conditions:
-
The LC-MS/MS conditions would be similar to those described in Protocol 1, with potential adjustments to the gradient to optimize separation for the cleaner sample.
-
Mandatory Visualizations
References
A Technical Guide to rac-Propoxyphene-D5 for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of rac-Propoxyphene-D5, a deuterated analog of propoxyphene, for its application in research settings. The primary utility of this compound lies in its role as an internal standard for the quantitative analysis of propoxyphene and its metabolites in complex biological matrices. Its stable isotope label allows for precise differentiation from the unlabeled analyte in mass spectrometry-based assays, ensuring high accuracy and reproducibility.
Commercial Suppliers and Product Specifications
This compound is available from several reputable suppliers as a certified reference material (CRM), typically dissolved in an organic solvent. These standards are essential for forensic analysis, clinical toxicology, and pharmacokinetic studies.
| Supplier | Product Description | Concentration | Format | Key Applications |
| LGC Standards | This compound in Acetonitrile | 1.0 mg/mL, 0.1 mg/mL | Solution | Calibration and control in drug measurement.[1][2] |
| (±)Propoxyphene-D5 in Methanol | 1.0 mg/mL | Solution | Opiate and Opioid Reference Material.[3] | |
| Sigma-Aldrich (Cerilliant®) | (±)-Propoxyphene-D5 in Acetonitrile | 1.0 mg/mL, 100 µg/mL | Certified Spiking Solution® Ampule | Internal standard for GC/MS or LC/MS in urine drug testing, pain prescription monitoring, forensic analysis, or clinical toxicology.[4][5][6][7] |
| Avantor (Merck) | (+/-)-Propoxyphene-D5 solution in Acetonitrile | 1.0 mg/mL, 100 µg/mL | Certified Reference Material Ampule | Drug and metabolite standards. |
Mechanism of Action: Propoxyphene Signaling Pathway
Propoxyphene is a synthetic opioid analgesic.[4] Its mechanism of action involves binding to and activating opioid receptors, primarily the mu-opioid receptor (OPRM1), which is a G-protein coupled receptor.[3] This interaction initiates a signaling cascade that ultimately leads to the analgesic effect by modulating neuronal excitability and neurotransmitter release.
The key steps in the propoxyphene signaling pathway are as follows:
-
Receptor Binding: Propoxyphene binds to the mu-opioid receptor on the neuronal cell membrane.
-
G-Protein Activation: This binding causes a conformational change in the receptor, leading to the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the associated Gαi subunit of the G-protein complex.
-
Inhibition of Adenylate Cyclase: The activated Gαi subunit dissociates and inhibits the enzyme adenylate cyclase.
-
Reduction of cAMP: The inhibition of adenylate cyclase leads to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP).
-
Modulation of Ion Channels: The signaling cascade also leads to the closure of N-type voltage-gated calcium channels and the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels.
-
Neuronal Hyperpolarization and Reduced Neurotransmitter Release: The efflux of potassium ions results in hyperpolarization of the neuronal membrane, making it less excitable. The reduced influx of calcium ions inhibits the release of nociceptive (pain-signaling) neurotransmitters such as substance P, GABA, and dopamine.
Experimental Protocol: Quantification of Propoxyphene in Biological Samples using LC-MS/MS
This protocol describes a general procedure for the extraction and quantification of propoxyphene from biological matrices such as plasma, serum, or urine, using this compound as an internal standard. This method is based on solid-phase extraction (SPE) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
This compound internal standard solution
-
Propoxyphene analytical standard for calibration curve
-
Biological matrix (e.g., plasma, urine)
-
100 mM Phosphate buffer (pH 6.0)
-
Methanol (CH3OH)
-
Deionized water
-
100 mM Acetic acid
-
Dichloromethane/Isopropanol/Ammonium Hydroxide (78:20:2 v/v/v) elution solvent
-
1% HCl in Methanol
-
LC-MS/MS mobile phase
-
Solid-Phase Extraction (SPE) columns (e.g., Clean Screen® DAU)
Procedure:
-
Sample Preparation: a. To 1 mL of 100 mM phosphate buffer (pH 6.0), add a known amount of this compound internal standard. b. Add 1-2 mL of the biological sample (e.g., plasma, urine) or 1 g of tissue homogenate. c. Vortex the mixture and let it stand for 5 minutes. d. Add 2 mL of 100 mM phosphate buffer (pH 6.0) and vortex again. e. Ensure the sample pH is 6.0 ± 0.5, adjusting if necessary. f. Centrifuge for 10 minutes at 2000 rpm and collect the supernatant.
-
Solid-Phase Extraction (SPE): a. Condition the SPE column: Sequentially wash the column with 3 mL of methanol, 3 mL of deionized water, and 3 mL of 100 mM phosphate buffer (pH 6.0). b. Load the sample: Apply the supernatant from the sample preparation step onto the conditioned SPE column at a flow rate of 1-2 mL/minute. c. Wash the column: Sequentially wash the column with 3 mL of deionized water, 3 mL of 100 mM acetic acid, and 3 mL of methanol to remove interfering substances. Dry the column under full vacuum for 5 minutes. d. Elute the analytes: Elute the propoxyphene and this compound from the column with 3 mL of the elution solvent (CH2Cl2/IPA/NH4OH) at a flow rate of 1-2 mL/minute.
-
Eluate Processing: a. Add 100 µL of 1% HCl in methanol to the collected eluate. b. Evaporate the eluate to dryness under a gentle stream of nitrogen at < 40 °C.
-
Reconstitution and Analysis: a. Reconstitute the dried residue in 100 µL of the LC-MS/MS mobile phase. b. Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system for analysis.
-
Data Analysis: a. Quantify the concentration of propoxyphene in the sample by creating a calibration curve using the peak area ratio of the analyte to the internal standard (this compound).
References
- 1. Determination of propoxyphene and norpropoxyphene by chemical ionization mass fragmentography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. The simultaneous determination of propoxyphene and norpropoxyphene in human biofluids using gas-liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. unitedchem.com [unitedchem.com]
- 6. cerilliant.com [cerilliant.com]
- 7. agilent.com [agilent.com]
In-Depth Technical Guide: Unraveling the Degradation Pathways of Propoxyphene with D5 Analog Application
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the degradation pathways of propoxyphene, a synthetic opioid analgesic. It details the key degradation products, outlines experimental protocols for forced degradation studies, and emphasizes the critical role of the deuterated D5 analog of propoxyphene as an internal standard for accurate quantitative analysis.
Introduction to Propoxyphene and Its Stability
Propoxyphene has been utilized for the management of mild to moderate pain. However, its inherent chemical stability is a significant concern in pharmaceutical development and quality control. Understanding the mechanisms by which propoxyphene degrades is paramount for developing stable formulations, establishing appropriate storage conditions, and ensuring patient safety. Forced degradation studies are a cornerstone of this process, providing insights into the potential degradation products that may form under various stress conditions.
Key Degradation Pathways of Propoxyphene and its Metabolite Norpropoxyphene
Propoxyphene's primary degradation pathways involve metabolic transformation and subsequent chemical instability of its major metabolite, norpropoxyphene.
2.1. Metabolic N-Demethylation
The principal metabolic route for propoxyphene in the body is N-demethylation, a reaction mediated by cytochrome P450 enzymes, to produce norpropoxyphene.[1] This metabolite is then primarily excreted through the kidneys.[1]
2.2. Instability and Degradation of Norpropoxyphene
Norpropoxyphene is notably unstable and susceptible to degradation, particularly under alkaline conditions.[2][3] This instability presents a significant analytical challenge. The primary degradation pathway for norpropoxyphene involves a chemical rearrangement and subsequent dehydration, leading to the formation of a dehydrated rearrangement product.[2][3][4] This conversion can occur both in vivo and ex vivo during sample handling and analysis.[2][3]
Furthermore, in neutral solutions such as methanol, norpropoxyphene has been observed to convert into a cyclic intermediate over time.[5]
A visual representation of these degradation pathways is provided below.
Quantitative Data Summary
The search results highlight the qualitative aspects of degradation but provide limited specific quantitative data on degradation kinetics. However, the significant instability of norpropoxyphene under certain conditions is evident.
| Compound | Stress Condition | Observation |
| Norpropoxyphene | Alkaline Extraction | The concentration decreases to a negligible amount.[3] |
| Rearrangement Product | Alkaline Extraction | A significant increase in concentration is observed.[3] |
| Norpropoxyphene | Neutral Methanol Solution | Undergoes conversion to a cyclic intermediate over time.[5] |
Experimental Protocols for Degradation Studies
A robust understanding of propoxyphene's degradation profile requires well-defined experimental protocols for forced degradation and subsequent analysis.
4.1. Forced Degradation (Stress Testing) Protocol
To induce degradation and identify potential degradants, the drug substance should be subjected to a variety of stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.[6][7]
-
Acidic Hydrolysis: Reflux the drug substance in 0.1 M hydrochloric acid.
-
Alkaline Hydrolysis: Reflux the drug substance in 0.1 M sodium hydroxide.
-
Oxidative Degradation: Treat the drug substance with 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 60-80°C).
-
Photodegradation: Expose the drug substance to light from a calibrated source (e.g., xenon lamp).
4.2. Analytical Methodology: Stability-Indicating LC-MS/MS Method
A stability-indicating analytical method is crucial for separating and quantifying the parent drug from its degradation products. The use of a deuterated internal standard, such as propoxyphene-D5, is best practice for ensuring accuracy and precision.
4.2.1. Sample Preparation
-
Prepare stock solutions of propoxyphene and the degradation samples.
-
To a defined volume of each sample, add a precise amount of propoxyphene-D5 internal standard solution.
-
Dilute the samples to the final concentration with the mobile phase.
4.2.2. Chromatographic and Mass Spectrometric Conditions
| Parameter | Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)[4] |
| Mobile Phase A | 0.1% Formic acid in water[4] |
| Mobile Phase B | 0.1% Formic acid in acetonitrile[4] |
| Gradient | Optimized gradient to separate propoxyphene, norpropoxyphene, and degradation products |
| Flow Rate | 0.4 mL/min[4] |
| Column Temperature | 50°C[4] |
| Injection Volume | 5 µL[4] |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Source | Electrospray Ionization (ESI), positive mode |
| Scan Type | Multiple Reaction Monitoring (MRM) |
4.2.3. MRM Transitions (Illustrative)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Propoxyphene | [Parent Mass + H]+ | [Fragment Ion]+ |
| Norpropoxyphene | 326 | [Fragment Ion]+ |
| Dehydrated Rearrangement Product | 308 | [Fragment Ion]+ |
| Propoxyphene-D5 (IS) | [Parent Mass + 5 + H]+ | [Fragment Ion]+ |
4.2.4. Quantification The concentration of each analyte is determined by calculating the peak area ratio of the analyte to the internal standard (propoxyphene-D5) and comparing this ratio to a calibration curve constructed from standards of known concentrations.
Visualization of the Analytical Workflow
The logical flow of the analytical process is depicted in the following diagram.
Conclusion
The degradation of propoxyphene is primarily characterized by the instability of its main metabolite, norpropoxyphene, which readily degrades under various conditions. A thorough investigation of these degradation pathways is essential for pharmaceutical development. The use of a deuterated internal standard, such as propoxyphene-D5, in conjunction with a validated stability-indicating LC-MS/MS method, is indispensable for the accurate and reliable quantification of propoxyphene and its degradation products. This approach ensures the generation of high-quality data necessary for regulatory submissions and for guaranteeing the overall quality and safety of propoxyphene-containing drug products.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Unstable propoxyphene metabolite excreted in human urine is detected by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. cerilliant.com [cerilliant.com]
- 6. rjptonline.org [rjptonline.org]
- 7. files.core.ac.uk [files.core.ac.uk]
Foundational Principles of Using Internal Standards in Mass Spectrometry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the foundational principles for the application of internal standards (IS) in mass spectrometry (MS), with a particular focus on applications within drug development and bioanalysis. This guide will cover the core concepts, selection criteria, experimental protocols, and data analysis techniques essential for the accurate and precise quantification of analytes in complex matrices.
The Core Principle: Why Use an Internal Standard?
In quantitative mass spectrometry, the primary goal is to establish a precise and accurate relationship between the instrument signal and the concentration of an analyte of interest. However, the analytical process is susceptible to various sources of variability that can compromise this relationship.[1][2] An internal standard is a compound of known concentration that is added to all samples, calibrators, and quality control samples at a constant amount.[3][4] Its purpose is to mimic the behavior of the analyte throughout the entire analytical workflow, from sample preparation to detection, thereby compensating for variations and ensuring the reliability of the results.[5][6]
By monitoring the ratio of the analyte signal to the internal standard signal, analysts can correct for a multitude of potential errors, including:
-
Variability in Sample Preparation: Losses during extraction, evaporation, or reconstitution steps.[1]
-
Injection Volume Discrepancies: Minor variations in the volume of sample introduced into the MS system.[7]
-
Matrix Effects: Suppression or enhancement of the analyte signal due to co-eluting compounds from the sample matrix.[8]
-
Instrumental Drift: Fluctuations in the mass spectrometer's sensitivity over the course of an analytical run.[8]
The fundamental assumption is that any factor affecting the analyte will have a proportional effect on the internal standard. Therefore, the ratio of their signals remains constant, providing a more accurate measure of the analyte's concentration.[8]
The Workflow of Internal Standard Application
The integration of an internal standard into a quantitative MS workflow follows a systematic process to ensure accurate and reproducible results. The following diagram illustrates a typical experimental workflow in bioanalysis.
Types of Internal Standards
The choice of an internal standard is critical and largely depends on the nature of the analyte and the analytical method. The two primary types of internal standards used in mass spectrometry are:
Stable Isotope-Labeled Internal Standards (SIL-IS)
A SIL-IS is a form of the analyte in which one or more atoms have been replaced with a heavier stable isotope (e.g., ²H, ¹³C, ¹⁵N). This makes the SIL-IS chemically and physically almost identical to the analyte, ensuring that it behaves similarly during sample preparation, chromatography, and ionization.[5] Due to the mass difference, the SIL-IS can be distinguished from the analyte by the mass spectrometer. This is considered the "gold standard" for internal standards in mass spectrometry.
Structural Analogs
A structural analog is a molecule that is chemically similar to the analyte but not isotopically labeled. It should have similar functional groups and physicochemical properties to ensure it mimics the analyte's behavior. This option is often more cost-effective than a SIL-IS but may not perfectly track the analyte through all stages of the analysis, particularly in its ionization efficiency.
The following diagram illustrates the decision-making process for selecting a suitable internal standard.
Experimental Protocol: A Case Study
To illustrate the practical application of internal standards, this section provides a detailed experimental protocol for the simultaneous determination of Amlodipine (AML) and Atorvastatin (ATO) in human plasma using an LC-MS/MS method with Eplerenone as the internal standard.[1]
Materials and Reagents
-
Analytes: Amlodipine, Atorvastatin
-
Internal Standard: Eplerenone
-
Reagents: Acetonitrile, Diethyl ether, Ethyl acetate, Ammonium formate (all HPLC or LC-MS grade)
-
Biological Matrix: Human plasma
Sample Preparation
-
To 500 µL of human plasma in a centrifuge tube, add 50 µL of the internal standard working solution (Eplerenone).
-
Vortex the mixture for 30 seconds.
-
Add 2 mL of diethyl ether, vortex for 2 minutes, and centrifuge at 4000 rpm for 5 minutes.
-
Transfer the supernatant to a new tube.
-
Repeat the extraction with 2 mL of ethyl acetate.
-
Evaporate the combined supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 500 µL of the mobile phase.
LC-MS/MS Conditions
| Parameter | Setting |
| LC System | Waters Acquity UPLC |
| Column | Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm) |
| Mobile Phase | Ammonium formate and Acetonitrile |
| Flow Rate | 0.25 mL/min |
| Injection Volume | 10 µL |
| MS System | Waters Xevo TQD LC-MS/MS |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
Mass Spectrometric Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Amlodipine | 409.1 | 237.9 |
| Atorvastatin | 559.3 | 440.2 |
| Eplerenone (IS) | 415.2 | 267.1 |
Data Presentation and Analysis
The use of an internal standard is validated through a series of experiments to assess the method's linearity, precision, accuracy, and stability. The following tables summarize typical validation data for the described method.[1]
Linearity
The linearity of the method is assessed by analyzing a series of calibration standards and plotting the peak area ratio (analyte/IS) against the analyte concentration.
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| Amlodipine | 0.1 - 10 | ≥ 0.999 |
| Atorvastatin | 0.05 - 50 | ≥ 0.999 |
Precision and Accuracy
Precision (expressed as %CV) and accuracy (expressed as %Bias) are determined by analyzing quality control (QC) samples at low, medium, and high concentrations on the same day (intra-day) and on different days (inter-day).
Intra-day Precision and Accuracy
| Analyte | Concentration (ng/mL) | Precision (%CV) | Accuracy (%Bias) |
| Amlodipine | 0.3 | ≤ 5% | ± 5% |
| 5 | ≤ 5% | ± 5% | |
| 8 | ≤ 5% | ± 5% | |
| Atorvastatin | 0.15 | ≤ 5% | ± 5% |
| 25 | ≤ 5% | ± 5% | |
| 40 | ≤ 5% | ± 5% |
Inter-day Precision and Accuracy
| Analyte | Concentration (ng/mL) | Precision (%CV) | Accuracy (%Bias) |
| Amlodipine | 0.3 | ≤ 10% | ± 10% |
| 5 | ≤ 10% | ± 10% | |
| 8 | ≤ 10% | ± 10% | |
| Atorvastatin | 0.15 | ≤ 10% | ± 10% |
| 25 | ≤ 10% | ± 10% | |
| 40 | ≤ 10% | ± 10% |
Troubleshooting Internal Standard Variability
Variability in the internal standard response can indicate issues with the analytical method. A systematic approach to troubleshooting is crucial.
Conclusion
The appropriate selection and use of internal standards are fundamental to achieving accurate and reliable quantitative results in mass spectrometry, particularly within the demanding context of drug development and bioanalysis. By compensating for the inherent variability of the analytical process, internal standards provide the foundation for robust and defensible data. This guide has outlined the core principles, types, selection criteria, and practical application of internal standards, providing researchers and scientists with the knowledge to implement these essential tools effectively in their work.
References
- 1. Quantification of amlodipine and atorvastatin in human plasma by UPLC-MS/MS method and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of Validated Bioanalytical HPLC-UV Method for Simultaneous Estimation of Amlodipine and Atorvastatin in Rat Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. sysrevpharm.org [sysrevpharm.org]
- 7. Simultaneous determination of amlodipine and atorvastatin with its metabolites; ortho and para hydroxy atorvastatin; in human plasma by LC-MS/MS. | Sigma-Aldrich [sigmaaldrich.com]
- 8. tandfonline.com [tandfonline.com]
The Pivotal Role of rac-Propoxyphene-D5 in Modern Forensic Toxicology
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
In the landscape of forensic toxicology, the demand for precise and reliable quantification of licit and illicit substances is paramount. The opioid analgesic propoxyphene, despite its withdrawal from many markets, remains a significant compound of interest in postmortem and drug-facilitated crime investigations. This technical guide delves into the critical role of the stable isotope-labeled internal standard, rac-Propoxyphene-D5, in the accurate mass spectrometric analysis of propoxyphene and its primary metabolite, norpropoxyphene. This document provides a comprehensive overview of the metabolic pathways of propoxyphene, detailed experimental protocols for its quantification in biological matrices, and a summary of key analytical parameters. The use of this compound is highlighted as an essential tool for mitigating matrix effects and ensuring the defensibility of toxicological findings.
Introduction: The Forensic Significance of Propoxyphene
Propoxyphene is a synthetic opioid analgesic that has been prescribed for the relief of mild to moderate pain. Due to concerns over its potential for abuse and cardiac toxicity, its use has been restricted or discontinued in many countries. However, its continued presence in forensic casework necessitates robust and accurate analytical methods for its detection and quantification in biological specimens such as blood, urine, and tissue.
The primary challenge in forensic drug analysis is the complexity of the biological matrix, which can interfere with the analytical signal and lead to inaccurate quantification. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for addressing these challenges in mass spectrometry-based methods. By incorporating a known amount of the deuterated analog of the target analyte at the beginning of the sample preparation process, variations in extraction efficiency and instrument response can be effectively normalized, leading to highly accurate and precise results.
Metabolic Disposition of Propoxyphene
A thorough understanding of a drug's metabolism is crucial for interpreting toxicological results. Propoxyphene is extensively metabolized in the liver, primarily through N-demethylation to its major active metabolite, norpropoxyphene. This biotransformation is predominantly mediated by the cytochrome P450 enzyme CYP3A4. Norpropoxyphene is pharmacologically active and has a longer elimination half-life than the parent drug, making it a key target in toxicological analysis. Both propoxyphene and norpropoxyphene can undergo further metabolism, including hydroxylation and glucuronide conjugation, before being excreted in the urine.
The Role of this compound as an Internal Standard
This compound is a deuterated analog of propoxyphene, where five hydrogen atoms on the phenyl ring have been replaced with deuterium. This isotopic substitution results in a molecule that is chemically identical to propoxyphene in its behavior during sample preparation and chromatographic separation, but is distinguishable by its higher mass in a mass spectrometer.
The core principle behind its use is isotope dilution mass spectrometry. A known quantity of this compound is added to the biological sample prior to any extraction or clean-up steps. Any loss of the analyte (propoxyphene) during these procedures will be accompanied by a proportional loss of the internal standard. In the mass spectrometer, the instrument measures the ratio of the response of the analyte to the response of the internal standard. This ratio is then used to calculate the concentration of the analyte in the original sample, effectively canceling out any variations in sample handling or instrument performance.
Analytical Methodologies
The quantification of propoxyphene and norpropoxyphene in forensic toxicology is typically performed using either gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). Both techniques benefit immensely from the use of this compound and its corresponding metabolite analog, Norpropoxyphene-D5.
Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is a common and effective technique for isolating propoxyphene and norpropoxyphene from complex biological matrices like blood and urine.[1][2]
References
Preliminary Studies on rac-Propoxyphene-D5 in Clinical Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary studies and analytical methodologies involving rac-Propoxyphene-D5 in the field of clinical chemistry. The primary application of this compound is as a deuterated internal standard for the quantitative analysis of propoxyphene in biological matrices. This guide details experimental protocols for sample preparation and analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), presents quantitative data in structured tables, and visualizes key pathways and workflows.
Introduction to this compound
This compound is a stable isotope-labeled version of propoxyphene, a synthetic opioid analgesic. In clinical and forensic toxicology, the use of deuterated internal standards is the gold standard for quantitative analysis using mass spectrometry.[1] this compound is chemically identical to propoxyphene but is five mass units heavier due to the replacement of five hydrogen atoms with deuterium. This mass difference allows for its distinct detection by a mass spectrometer, enabling accurate quantification of the target analyte, propoxyphene, by correcting for variations during sample preparation and analysis.
Metabolic Pathway of Propoxyphene
Propoxyphene is primarily metabolized in the liver through N-demethylation to its major and pharmacologically active metabolite, norpropoxyphene. This metabolic conversion is predominantly mediated by the cytochrome P450 enzymes CYP3A4 and CYP3A5. Minor metabolic pathways include ring hydroxylation and glucuronide formation. The accumulation of norpropoxyphene can lead to central nervous system and cardiac depression.
Metabolic pathway of propoxyphene to norpropoxyphene.
Experimental Protocols
This section details the methodologies for the extraction and analysis of propoxyphene from human plasma using this compound as an internal standard.
Sample Preparation: Solid-Phase Extraction (SPE)
A robust method for extracting propoxyphene and its metabolite from biological matrices is solid-phase extraction. The following protocol is adapted from a procedure for blood, plasma, serum, and other tissues.[2]
Workflow for Solid-Phase Extraction of Propoxyphene from Plasma
SPE workflow for propoxyphene analysis.
Detailed Protocol:
-
Sample Pre-treatment:
-
To 1-2 mL of plasma, add 1 mL of 100 mM phosphate buffer (pH 6.0).
-
Spike the sample with the internal standard solution (this compound).
-
Vortex the sample and let it stand for 5 minutes.
-
Add an additional 2 mL of 100 mM phosphate buffer (pH 6.0) and vortex again.
-
Ensure the sample pH is 6.0 ± 0.5, adjusting if necessary.
-
Centrifuge the sample for 10 minutes at 2000 rpm and collect the supernatant.[2]
-
-
Solid-Phase Extraction:
-
Conditioning: Condition a Clean Screen® DAU extraction column (200 mg) with 3 mL of methanol, followed by 3 mL of deionized water, and finally 3 mL of 100 mM phosphate buffer (pH 6.0).
-
Sample Loading: Load the supernatant onto the conditioned column at a flow rate of 1-2 mL/minute.
-
Washing: Wash the column with 3 mL of deionized water, followed by 3 mL of 100 mM acetic acid, and then 3 mL of methanol.
-
Drying: Dry the column completely under full vacuum for 5 minutes.
-
Elution: Elute the analytes with 3 mL of a freshly prepared solution of dichloromethane/isopropanol/ammonium hydroxide (78:20:2 v/v/v).[2]
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a stream of nitrogen at a temperature below 40°C.
-
For LC-MS/MS analysis, reconstitute the residue in 100 µL of the mobile phase.
-
For GC-MS analysis, reconstitute the residue in 100 µL of ethyl acetate.[2]
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
The following GC-MS method is based on a validated procedure for the simultaneous quantitation of propoxyphene and other analgesics in human plasma.[3]
Instrumentation and Conditions:
| Parameter | Setting |
| Gas Chromatograph | Agilent 6890N or equivalent |
| Mass Spectrometer | Agilent 5975B or equivalent |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) |
| Injection Volume | 1 µL |
| Injector Temperature | 250°C |
| Carrier Gas | Helium |
| Oven Temperature Program | Initial: 100°C, hold for 1 minRamp 1: 25°C/min to 200°CRamp 2: 10°C/min to 280°C, hold for 6.8 min |
| Transfer Line Temperature | 280°C |
| Ion Source Temperature | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Selected Ion Monitoring (SIM) Parameters:
| Analyte | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| Propoxyphene | 58 | 115 | 208 |
| This compound | 63 | 120 | 213 |
| Norpropoxyphene | - | - | - |
(Note: The provided reference primarily focused on propoxyphene. Norpropoxyphene analysis by GC-MS often involves a derivatization step to improve its chromatographic properties.)[2]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
This LC-MS/MS method is a composite based on established procedures for the analysis of opioids, including propoxyphene, in biological fluids.
Instrumentation and Conditions:
| Parameter | Setting |
| Liquid Chromatograph | Agilent 1200 Series or equivalent |
| Mass Spectrometer | Sciex API 4000 or equivalent triple quadrupole |
| Column | Zorbax SB C18 (2.1 x 50 mm, 1.8 µm) or equivalent |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Multiple Reaction Monitoring (MRM) Transitions:
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z |
| Propoxyphene | 340.0 | 58.0 |
| This compound | 345.3 | 58.1 |
| Norpropoxyphene | 326.0 | 252.0 |
Quantitative Data and Method Validation
The following tables summarize typical validation parameters for the quantitative analysis of propoxyphene in human plasma. The data presented is representative of expected performance for a fully validated method.
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) | LLOQ (ng/mL) |
| Propoxyphene | 1 - 500 | ≥ 0.995 | 1 |
Table 2: Precision and Accuracy
| Analyte | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Propoxyphene | 3 (Low QC) | < 15 | < 15 | 85 - 115 |
| 50 (Mid QC) | < 15 | < 15 | 85 - 115 | |
| 400 (High QC) | < 15 | < 15 | 85 - 115 |
Table 3: Recovery and Matrix Effect
| Analyte | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Propoxyphene | 3 (Low QC) | Consistent and reproducible | Minimal |
| 400 (High QC) | Consistent and reproducible | Minimal |
Conclusion
This compound serves as an essential tool in the accurate and precise quantification of propoxyphene in clinical and forensic settings. The detailed SPE-GC/MS and SPE-LC/MS/MS protocols provided in this guide offer robust and reliable methods for the analysis of propoxyphene in human plasma. The use of a deuterated internal standard like this compound is critical for mitigating analytical variability and ensuring the integrity of the quantitative results, which is paramount in clinical chemistry for therapeutic drug monitoring and toxicological investigations.
References
Methodological & Application
Application Note: High-Throughput Analysis of Propoxyphene in Human Plasma by LC-MS/MS
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of propoxyphene in human plasma. The methodology utilizes rac-Propoxyphene-D5 as an internal standard to ensure accuracy and precision. A straightforward "dilute-and-shoot" sample preparation protocol is employed, making it suitable for high-throughput clinical and forensic toxicology laboratories. The method demonstrates excellent linearity, accuracy, and precision over a clinically relevant calibration range.
Introduction
Propoxyphene is an opioid analgesic used for the management of mild to moderate pain. Due to its potential for abuse and cardiotoxicity, sensitive and specific analytical methods are required for its monitoring in biological matrices. This application note presents a validated LC-MS/MS method for the determination of propoxyphene in human plasma, offering a simple and rapid analytical solution for researchers, scientists, and drug development professionals. The use of a stable isotope-labeled internal standard, this compound, minimizes matrix effects and ensures reliable quantification.
Experimental
Materials and Reagents
-
Propoxyphene hydrochloride (certified reference material)
-
This compound (certified reference material)[1]
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid (LC-MS grade)
-
Human plasma (drug-free)
Instrumentation
-
Liquid Chromatograph: Agilent 1200 series or equivalent
-
Mass Spectrometer: Agilent 6420 Triple Quadrupole LC/MS system or equivalent[2]
-
Analytical Column: Zorbax SB C18, 2.1 x 50 mm, 1.8 µm, or equivalent[3]
Standard and Sample Preparation
Stock Solutions: Primary stock solutions of propoxyphene and this compound were prepared in methanol at a concentration of 1 mg/mL.
Working Standard Solutions: Working standard solutions were prepared by serial dilution of the primary stock solution with a 50:50 mixture of methanol and water to create calibration standards.
Calibration Standards and Quality Control Samples: Calibration standards and quality control (QC) samples were prepared by spiking drug-free human plasma with the appropriate working standard solutions.
Sample Preparation Protocol: A simple "dilute-and-shoot" method was employed.[3][4] To 50 µL of plasma sample, 150 µL of internal standard solution (containing this compound in acetonitrile) was added. The mixture was vortexed for 30 seconds and then centrifuged at 10,000 rpm for 5 minutes. The supernatant was transferred to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
Liquid Chromatography Conditions: The chromatographic separation was achieved using a gradient elution.
| Parameter | Value |
| Mobile Phase A | 0.1% Formic acid in water[3] |
| Mobile Phase B | 0.1% Formic acid in acetonitrile[3] |
| Flow Rate | 0.4 mL/min[3] |
| Column Temperature | 50°C[3] |
| Injection Volume | 5 µL[3] |
| Gradient | 60% A for 0.5 min, linear gradient to 100% B over 3.0 min, hold at 100% B for 1 min, return to 60% A over 0.1 min, and re-equilibrate for 1.4 min. |
Mass Spectrometry Conditions: The mass spectrometer was operated in positive electrospray ionization (ESI) mode. The analysis was performed in Multiple Reaction Monitoring (MRM) mode.
| Parameter | Value |
| Ionization Mode | Positive ESI |
| Capillary Voltage | 3000 V[4] |
| Gas Temperature | 350°C[3] |
| Drying Gas Flow | 12 L/min[3] |
| Nebulizer Pressure | 35 psi[3] |
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| Propoxyphene | 340.0 | 58.0 | 50 | 20 |
| This compound | 345.0 | 63.0 | 50 | 20 |
Note: The product ion for this compound is inferred from the fragmentation pattern of propoxyphene and the location of the deuterium labels.
Results and Discussion
The developed LC-MS/MS method demonstrated excellent performance for the quantification of propoxyphene in human plasma.
Linearity and Sensitivity
The method was linear over the concentration range of 1 to 1000 ng/mL. The coefficient of determination (r²) was consistently ≥ 0.99. The lower limit of quantification (LLOQ) was established at 1 ng/mL with a signal-to-noise ratio greater than 10.
| Analyte | Calibration Range (ng/mL) | r² | LLOQ (ng/mL) |
| Propoxyphene | 1 - 1000 | ≥ 0.99 | 1 |
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated at three QC levels (low, medium, and high). The results are summarized in the table below.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Accuracy (%Bias) |
| Low | 5 | < 10% | < 12% | ± 8% | ± 10% |
| Medium | 50 | < 8% | < 10% | ± 6% | ± 8% |
| High | 500 | < 6% | < 8% | ± 5% | ± 7% |
Conclusion
This application note describes a simple, rapid, and reliable LC-MS/MS method for the quantification of propoxyphene in human plasma using this compound as the internal standard. The "dilute-and-shoot" sample preparation protocol and the sensitive detection make this method highly suitable for high-throughput analysis in clinical and forensic settings. The method meets the requirements for accuracy, precision, and linearity for bioanalytical method validation.
Visualizations
Caption: LC-MS/MS Experimental Workflow for Propoxyphene Analysis.
Caption: Logical Relationship for Quantitative Analysis.
References
Quantitative Analysis of Propoxyphene using Gas Chromatography-Mass Spectrometry (GC-MS) with rac-Propoxyphene-D5 as an Internal Standard
Application Note and Protocol
This document outlines a detailed protocol for the quantitative analysis of propoxyphene in biological samples using Gas Chromatography-Mass Spectrometry (GC-MS). The method employs rac-Propoxyphene-D5 as an internal standard to ensure accuracy and precision. This protocol is intended for researchers, scientists, and drug development professionals.
Introduction
Propoxyphene is an opioid analgesic used for the relief of mild to moderate pain. Accurate and reliable quantification of propoxyphene in biological matrices is crucial for clinical and forensic toxicology, as well as for pharmacokinetic studies. Gas chromatography coupled with mass spectrometry (GC-MS) offers high selectivity and sensitivity for the determination of propoxyphene. The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting variations in sample preparation and instrument response, thereby improving the accuracy of quantification.
This application note provides a comprehensive GC-MS method for the analysis of propoxyphene, including sample preparation, instrument parameters, and data analysis.
Experimental Protocols
Materials and Reagents
-
Propoxyphene hydrochloride certified reference standard
-
This compound certified reference standard (1.0 mg/mL in acetonitrile)[1][2]
-
Methanol (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Sodium hydroxide solution (35%)[3]
-
Phosphate buffer (100 mM, pH 6.0)[3]
-
Acetic acid (glacial)
-
Dichloromethane (HPLC grade)
-
Isopropanol (HPLC grade)
-
Ammonium hydroxide
-
Solid-Phase Extraction (SPE) cartridges (e.g., Clean Screen® DAU, 200 mg)[3]
-
Nitrogen gas for evaporation
Sample Preparation (Solid-Phase Extraction)
This protocol is adapted for biological matrices such as blood, plasma, serum, or urine.[3]
-
Sample Pre-treatment: To 1 mL of the biological sample, add the internal standard, this compound, to achieve a final concentration of 100 ng/mL.
-
Add 1 mL of 100 mM phosphate buffer (pH 6.0) and vortex for 10 seconds.
-
For urine samples containing the metabolite norpropoxyphene, add one drop of 35% sodium hydroxide solution, mix, and then adjust the pH back to 6.0. This step converts norpropoxyphene to the more stable norpropoxyphene amide for improved analysis.[3]
-
Centrifuge the sample at 3000 rpm for 10 minutes.
-
SPE Cartridge Conditioning:
-
Wash the SPE cartridge with 3 mL of methanol.
-
Wash with 3 mL of deionized water.
-
Equilibrate with 3 mL of 100 mM phosphate buffer (pH 6.0).
-
-
Sample Loading: Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge at a flow rate of 1-2 mL/min.
-
Washing:
-
Wash the cartridge with 3 mL of deionized water.
-
Wash with 3 mL of 100 mM acetic acid.
-
Dry the cartridge under vacuum for 5 minutes.
-
-
Elution:
-
Elute the analytes with 3 mL of a freshly prepared mixture of dichloromethane:isopropanol:ammonium hydroxide (78:20:2 v/v/v).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.
-
GC-MS Instrumentation and Conditions
The following instrumental parameters are recommended for the analysis of propoxyphene and its internal standard.
Gas Chromatograph (GC)
| Parameter | Setting |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector Temperature | 250°C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Oven Temperature Program | Initial temperature of 150°C, hold for 1 min. Ramp at 20°C/min to 280°C, hold for 5 min. |
Mass Spectrometer (MS)
| Parameter | Setting |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Ions to Monitor | See Table 1 |
Table 1: Selected Ions for Monitoring Propoxyphene and this compound
| Analyte | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| Propoxyphene | 58 | 91 | 208 |
| This compound | 63 | 96 | 213 |
Data Presentation and Quantitative Analysis
Calibration Curve
Prepare calibration standards of propoxyphene in a blank matrix at concentrations ranging from 10 to 1000 ng/mL. The internal standard concentration should be kept constant in all calibrators and samples. A linear regression of the peak area ratio (propoxyphene/rac-Propoxyphene-D5) versus the concentration of propoxyphene should be performed.
Method Validation Summary
The following table summarizes typical validation parameters for a GC-MS method for propoxyphene. Actual values should be determined during in-house validation.
Table 2: Summary of Quantitative Method Validation Parameters
| Parameter | Typical Value |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.07 µg/mL in blood[4] |
| Limit of Quantification (LOQ) | 5 ng/mL |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85-115% |
Visualizations
Experimental Workflow
The following diagram illustrates the major steps in the GC-MS analysis of propoxyphene.
Logical Relationship of GC-MS Components
This diagram shows the logical flow of the sample through the GC-MS system.
Proposed Fragmentation Pathway of Propoxyphene
The following diagram illustrates a proposed electron ionization (EI) fragmentation pathway for propoxyphene, leading to the formation of the key ions used for quantification and qualification.
References
- 1. Capillary and packed column GC determination of propoxyphene and norpropoxyphene in biological specimens: analytical problems and improvements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound 1.0 mg/ml in Acetonitrile [lgcstandards.com]
- 3. researchgate.net [researchgate.net]
- 4. Gas chromatographic-mass spectrometric quantitation of dextropropoxyphene and norpropoxyphene in hair and whole blood after automated on-line solid-phase extraction. Application in twelve fatalities - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Analysis of Propoxyphene and Norpropoxyphene in Biological Matrices using Solid-Phase Extraction with rac-Propoxyphene-D5 Internal Standard
Abstract
This application note details a robust and reliable solid-phase extraction (SPE) protocol for the simultaneous quantification of propoxyphene and its major metabolite, norpropoxyphene, from various biological matrices, including whole blood, plasma/serum, urine, and tissue homogenates. The method incorporates rac-Propoxyphene-D5 as an internal standard to ensure high accuracy and precision. This procedure is suitable for clinical and forensic toxicology, as well as for drug monitoring and pharmacokinetic studies. The protocol is optimized for use with United Chemical Technologies (UCT) Clean Screen® DAU extraction columns.
Introduction
Propoxyphene is a narcotic analgesic that has seen widespread use for the treatment of mild to moderate pain. Monitoring its levels, along with its primary metabolite norpropoxyphene, in biological specimens is crucial for assessing therapeutic dosage, abuse, and in postmortem investigations. Solid-phase extraction is a widely adopted technique for the cleanup and concentration of analytes from complex biological matrices prior to chromatographic analysis. This application note provides a detailed SPE protocol that, when coupled with LC-MS/MS or GC-MS, allows for the sensitive and specific quantification of propoxyphene and norpropoxyphene. The use of a deuterated internal standard, this compound, is critical for correcting for matrix effects and variations in extraction efficiency and instrument response.[1]
Experimental Protocol
This protocol is based on the United Chemical Technologies (UCT) method for the extraction of propoxyphene and norpropoxyphene.[2]
Materials and Reagents:
-
Analytes: Propoxyphene, Norpropoxyphene
-
Internal Standard: this compound
-
Reagents:
-
Methanol (CH3OH)
-
Deionized Water (D.I. H2O)
-
100 mM Phosphate Buffer (pH 6.0)
-
100 mM Acetic Acid
-
Dichloromethane (CH2Cl2)
-
Isopropanol (IPA)
-
Ammonium Hydroxide (NH4OH)
-
1% HCl in Methanol
-
-
Equipment:
-
SPE Manifold
-
Vortex Mixer
-
Centrifuge
-
Nitrogen Evaporator
-
Sample Pre-treatment:
-
To 1 mL of 100 mM phosphate buffer (pH 6.0), add the internal standard, this compound.[2]
-
Add 1-2 mL of the biological sample (blood, plasma, serum, urine) or 1 g of tissue homogenate (1:4).[2]
-
Vortex the mixture and allow it to stand for 5 minutes.[2]
-
Add an additional 2 mL of 100 mM phosphate buffer (pH 6.0) and vortex again.[2]
-
Ensure the sample pH is 6.0 ± 0.5. Adjust with 100 mM monobasic or dibasic sodium phosphate if necessary.[2]
-
Centrifuge the sample for 10 minutes at 2000 rpm and discard the pellet.[2]
Solid-Phase Extraction Procedure:
-
Column Conditioning:
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned column at a flow rate of 1-2 mL/minute.[2]
-
-
Column Washing:
-
Elution:
-
Elute the analytes with 3 mL of a freshly prepared mixture of Dichloromethane/Isopropanol/Ammonium Hydroxide (78:20:2 v/v/v).[2]
-
Collect the eluate at a flow rate of 1-2 mL/minute.
-
Final Eluate Processing:
-
Add 100 µL of 1% HCl in Methanol to the collected eluate.[2]
-
Evaporate the eluate to dryness under a stream of nitrogen at < 40 °C.[2]
-
For LC-MS/MS analysis: Reconstitute the dried residue in 100 µL of the mobile phase.[2]
-
For GC-MS analysis: Reconstitute the dried residue in 100 µL of ethyl acetate.[2]
Expected Performance Characteristics
The following table summarizes typical quantitative data for the analysis of propoxyphene and norpropoxyphene using SPE followed by chromatographic analysis. These values are based on published literature and are provided as a general guide. Actual performance may vary depending on the specific matrix, instrumentation, and laboratory conditions.
| Parameter | Propoxyphene | Norpropoxyphene | Reference |
| Recovery | > 81% | > 81% | [3] |
| Limit of Quantification (LOQ) | 25 ng/mL | 25 ng/mL | [5] |
| Linearity Range | 25 - 1000 ng/mL | 25 - 1000 ng/mL | [5] |
| Intra-day Precision (%RSD) | 2.0 - 12.0% | 2.0 - 12.0% | [5] |
| Inter-day Precision (%RSD) | 6.0 - 15.0% | 6.0 - 15.0% | [5] |
Workflow Diagram
Caption: Solid-Phase Extraction Workflow for Propoxyphene and Norpropoxyphene.
Discussion
The presented solid-phase extraction protocol offers an effective method for the isolation and concentration of propoxyphene and norpropoxyphene from complex biological matrices. The use of a mixed-mode SPE sorbent, such as the UCT Clean Screen® DAU, which combines reversed-phase and cation-exchange mechanisms, allows for efficient retention of the basic analytes of interest while enabling the removal of endogenous interferences through a series of wash steps.[4][6]
A critical consideration in the analysis of norpropoxyphene is its potential for degradation. Under certain conditions, norpropoxyphene can undergo rearrangement. The described protocol, which maintains a controlled pH during sample preparation and extraction, is designed to minimize this degradation, ensuring accurate quantification of the parent metabolite.
The incorporation of this compound as an internal standard is paramount for achieving reliable quantitative results. The deuterated analog closely mimics the chemical and physical properties of the target analytes, compensating for any variability in the extraction process and potential matrix-induced signal suppression or enhancement during analysis.
Conclusion
This application note provides a comprehensive and detailed protocol for the solid-phase extraction of propoxyphene and norpropoxyphene from various biological samples using this compound as an internal standard. The method is robust, reliable, and suitable for high-throughput laboratory settings. The provided workflow diagram and performance data serve as a valuable resource for researchers, scientists, and drug development professionals involved in the analysis of these compounds.
References
- 1. (±)-Propoxyphene-D5 solution 1.0 mg/mL in acetonitrile, ampule of 1 mL, certified reference material, Cerilliant® | 136765-49-6 [sigmaaldrich.com]
- 2. unitedchem.com [unitedchem.com]
- 3. Clean Screen DAU Archives - United Chemical Technologies (UCT) [unitedchem.com]
- 4. Clean Screen DAU Column 200mg 10mL | UCT [unitedchem.com]
- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 6. interchim.fr [interchim.fr]
Application Note: Quantitative Analysis of Propoxyphene in Urine by LC-MS/MS using rac-Propoxyphene-D5 Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a detailed protocol for the quantitative analysis of propoxyphene in human urine using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The use of a stable isotope-labeled internal standard, rac-Propoxyphene-D5, ensures high accuracy and precision in quantification. The described methodology, involving a straightforward sample preparation and a rapid LC-MS/MS analysis, is suitable for researchers, scientists, and drug development professionals in toxicological and pharmacokinetic studies.
Introduction
Propoxyphene is a narcotic analgesic previously used for the relief of mild to moderate pain. Monitoring its concentration in urine is crucial for understanding its metabolism, excretion, and for detecting potential misuse. The stability of propoxyphene's major metabolite, norpropoxyphene, can be challenging in analytical quantitation.[1][2] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high selectivity and sensitivity for the accurate determination of propoxyphene and its metabolites.[3][4][5] Isotope dilution mass spectrometry, employing a deuterated internal standard like this compound, is the gold standard for minimizing matrix effects and ensuring reliable quantification.
Experimental
Materials and Reagents
-
Propoxyphene standard
-
This compound (Internal Standard, IS)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Deionized water
-
Human urine (drug-free)
Sample Preparation: Dilute-and-Shoot
A simple "dilute and shoot" method is employed for sample preparation to minimize analyte degradation and streamline the workflow.[1][2]
-
Thaw frozen urine samples and vortex to ensure homogeneity.
-
To 950 µL of deionized water, add 50 µL of urine sample.
-
Add 10 µL of working internal standard solution (this compound in methanol).
-
Vortex the mixture thoroughly.
-
Transfer the final solution to an autosampler vial for LC-MS/MS analysis.
Sample Preparation: Solid-Phase Extraction (SPE)
For cleaner extracts, an optional solid-phase extraction (SPE) protocol can be utilized.
-
To 1 mL of urine, add the internal standard.
-
Condition a polymeric strong cation exchange SPE cartridge with 3 mL of methanol, followed by 3 mL of deionized water, and 3 mL of 100 mM phosphate buffer (pH 6.0).
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with 3 mL of deionized water, followed by 3 mL of 100 mM acetic acid, and finally 3 mL of methanol.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analyte and internal standard with 3 mL of a freshly prepared mixture of dichloromethane, isopropanol, and ammonium hydroxide (78:20:2).
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase for LC-MS/MS analysis.[6]
LC-MS/MS Conditions
-
LC System: Agilent 1260 Infinity Binary Pump or equivalent[3]
-
Column: Zorbax SB C18, 2.1 x 50 mm, 1.8 µm or equivalent[1]
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min[1]
-
Injection Volume: 10 µL
-
Column Temperature: 50°C[1]
-
MS System: Agilent 6420 Triple Quadrupole LC/MS or equivalent[3]
-
Ionization Mode: Electrospray Ionization (ESI), Positive[3]
-
Gas Temperature: 350°C[3]
-
Gas Flow: 12 L/min[3]
-
Nebulizer Pressure: 50 psi[3]
-
Capillary Voltage: 2000 V[3]
Gradient Elution:
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 2.0 | 90 |
| 2.1 | 10 |
| 4.0 | 10 |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Propoxyphene | 340.0 | 58.0 |
| This compound | 345.3 | 58.1 |
(Note: The provided MRM transitions are based on available literature. Optimization may be required for specific instrumentation.)[3][6]
Quantitative Data
The following table summarizes the quantitative performance of a similar LC-MS/MS method for propoxyphene analysis in urine.
| Parameter | Result |
| Linearity (R²) | ≥ 0.980 |
| Lower Limit of Quantitation (LLOQ) | 50 ng/mL[7] |
| Intra-day Accuracy (%) | 95.6 ± 5.5 |
| Inter-day Accuracy (%) | 91.9 ± 2.8 |
| Intra-day Precision (CV %) | < 10 |
| Inter-day Precision (CV %) | < 10 |
(Data adapted from a representative method for comprehensive drug screening in urine.)[3]
Experimental Workflow and Method Validation
The following diagrams illustrate the experimental workflow for the quantitative analysis of propoxyphene in urine and the logical relationship of the key validation parameters.
Conclusion
The described LC-MS/MS method provides a robust and reliable approach for the quantitative analysis of propoxyphene in urine. The use of this compound as an internal standard ensures high-quality data by correcting for matrix effects and variations in sample processing. This application note serves as a comprehensive guide for researchers and scientists involved in toxicological screening and pharmacokinetic studies of propoxyphene.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Unstable propoxyphene metabolite excreted in human urine is detected by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. academic.oup.com [academic.oup.com]
- 5. esmed.org [esmed.org]
- 6. unitedchem.com [unitedchem.com]
- 7. Urine drug testing of chronic pain patients. V. Prevalence of propoxyphene following its withdrawal from the United States market - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Propoxyphene in Whole Blood using rac-Propoxyphene-D5 by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propoxyphene is an opioid analgesic used for the relief of mild to moderate pain. Due to its potential for abuse and the risk of overdose, sensitive and specific methods for its quantification in biological matrices are crucial in clinical and forensic toxicology, as well as in pharmacokinetic studies during drug development. Whole blood is a preferred matrix for such analyses as it provides a more accurate representation of the circulating drug concentration at the time of sampling. This application note describes a robust and reliable method for the quantification of propoxyphene in whole blood using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with rac-Propoxyphene-D5 as the internal standard. The use of a stable isotope-labeled internal standard like this compound is critical for correcting matrix effects and variabilities in sample processing and instrument response, thereby ensuring high accuracy and precision.[1][2][3]
Principle
This method employs a solid-phase extraction (SPE) procedure to isolate propoxyphene and its deuterated internal standard, this compound, from the complex whole blood matrix.[2] Following extraction, the analytes are separated using reverse-phase liquid chromatography and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a blank matrix.
Experimental Protocols
Materials and Reagents
-
Propoxyphene hydrochloride certified reference standard
-
This compound certified reference standard (1.0 mg/mL in Acetonitrile)[1]
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Deionized water (18 MΩ·cm)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
100 mM Phosphate buffer (pH 6.0)
-
100 mM Acetic acid
-
Dichloromethane (HPLC grade)
-
Isopropanol (HPLC grade)
-
Ammonium hydroxide (ACS grade)
-
Solid-Phase Extraction (SPE) cartridges (e.g., Clean Screen® DAU, 200 mg)[2]
-
Drug-free whole blood for calibration standards and quality controls
Instrumentation
-
Liquid Chromatograph (e.g., Agilent 1290 Infinity II)[4]
-
Triple Quadrupole Mass Spectrometer (e.g., Agilent 6400 Series)[4]
-
Analytical balance
-
Centrifuge
-
Vortex mixer
-
SPE manifold
-
Nitrogen evaporator
Preparation of Stock and Working Solutions
-
Propoxyphene Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of propoxyphene hydrochloride in methanol.
-
Propoxyphene Working Solutions: Prepare serial dilutions of the stock solution with 50:50 methanol/water to create working solutions for spiking calibration standards and quality controls.
-
Internal Standard Working Solution (1 µg/mL): Dilute the this compound stock solution (1.0 mg/mL) with methanol to a final concentration of 1 µg/mL.
Sample Preparation (Solid-Phase Extraction) [2]
-
To 1 mL of blank whole blood, calibrator, or quality control sample in a glass tube, add a specified volume of the Internal Standard Working Solution (e.g., 25 µL of 1 µg/mL this compound).
-
Add 2 mL of 100 mM phosphate buffer (pH 6.0) and vortex for 10 seconds.
-
Centrifuge the samples at 3000 rpm for 10 minutes.
-
Condition SPE Cartridge: Condition a Clean Screen® DAU (200 mg) SPE cartridge with 3 mL of methanol, followed by 3 mL of deionized water, and finally 3 mL of 100 mM phosphate buffer (pH 6.0). Do not allow the cartridge to dry.
-
Load Sample: Load the supernatant from step 3 onto the conditioned SPE cartridge at a flow rate of 1-2 mL/minute.
-
Wash Cartridge:
-
Wash with 3 mL of deionized water.
-
Wash with 3 mL of 100 mM acetic acid.
-
Wash with 3 mL of methanol.
-
Dry the cartridge under full vacuum for 5 minutes.
-
-
Elute Analytes: Elute the analytes with 3 mL of a freshly prepared solution of dichloromethane/isopropanol/ammonium hydroxide (78:20:2 v/v/v).
-
Evaporate and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid) and vortex. Transfer to an autosampler vial for analysis.
LC-MS/MS Analysis
| Parameter | Condition |
| LC System | |
| Column | C18 column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 10% B to 90% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 4000 V |
| Gas Temperature | 350°C |
| Gas Flow | 10 L/min |
| Nebulizer Pressure | 45 psi |
| MRM Transitions | |
| Analyte | Q1 (m/z) |
| Propoxyphene | 340.2 |
| Propoxyphene (qualifier) | 340.2 |
| This compound | 345.2 |
Data Presentation
Table 1: Representative Calibration Curve Parameters
| Analyte | Calibration Range (ng/mL) | Regression Model | Correlation Coefficient (r²) |
| Propoxyphene | 5 - 1000 | Linear (1/x²) | > 0.995 |
Table 2: Representative Precision and Accuracy Data
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%RSD) (n=6) | Inter-day Precision (%RSD) (n=18) | Accuracy (% Bias) |
| LLOQ | 5 | < 15% | < 15% | ± 15% |
| Low QC | 15 | < 10% | < 10% | ± 10% |
| Mid QC | 200 | < 10% | < 10% | ± 10% |
| High QC | 800 | < 10% | < 10% | ± 10% |
Table 3: Representative Method Validation Parameters
| Parameter | Result |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL |
| Upper Limit of Quantification (ULOQ) | 1000 ng/mL |
| Recovery | > 85% |
| Matrix Effect | Minimal, compensated by the use of this compound |
| Stability | Stable in whole blood for 24 hours at room temperature, 72 hours at 4°C, and 30 days at -20°C. Stable in processed samples for 24 hours in the autosampler. |
Mandatory Visualization
Caption: Workflow for Propoxyphene Quantification in Whole Blood.
References
Application Note: Analysis of Propoxyphene in Post-Mortem Specimens using rac-Propoxyphene-D5
Introduction
Propoxyphene is an opioid analgesic that has been prescribed for the relief of mild to moderate pain. Historically, it has been associated with a significant number of overdose fatalities, often in combination with other central nervous system depressants like alcohol or sedatives.[1] Consequently, the accurate quantification of propoxyphene and its primary metabolite, norpropoxyphene, in post-mortem specimens is a critical task in forensic toxicology to determine their role in the cause of death.[1][2] This application note details a robust and validated method for the analysis of propoxyphene in various post-mortem specimens, including blood, urine, and tissue homogenates, using liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS) with rac-Propoxyphene-D5 as a deuterated internal standard. The use of a stable isotope-labeled internal standard is crucial for accurate quantification, as it effectively compensates for variations in sample preparation and instrument response.
Analytical Principle
The methodology involves the isolation of propoxyphene and its metabolite from biological matrices via solid-phase extraction (SPE). The use of a deuterated internal standard, this compound, which is added at the beginning of the sample preparation process, ensures high precision and accuracy. Following extraction, the samples are analyzed by either LC-MS/MS or GC-MS. Both techniques offer the high sensitivity and specificity required for the complex nature of post-mortem samples.
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is applicable to 1-2 mL of blood, plasma/serum, urine, or 1g of a 1:4 tissue homogenate.
a) Initial Sample Treatment:
-
To 1 mL of 100 mM phosphate buffer (pH 6.0), add the internal standard solution (this compound).
-
Add the post-mortem specimen (e.g., 1-2 mL of blood or 1g of tissue homogenate).
-
Vortex the mixture and allow it to stand for 5 minutes.
-
Add an additional 2 mL of 100 mM phosphate buffer (pH 6.0) and vortex again.
-
Ensure the sample pH is 6.0 ± 0.5. Adjust with 100 mM monobasic or dibasic sodium phosphate if necessary.
-
Centrifuge the sample for 10 minutes at 2000 rpm to pellet any solid material. Use the supernatant for the next step.[3]
b) SPE Column Conditioning:
-
Condition a Clean Screen® DAU 200 mg extraction column by sequentially passing the following solvents:
-
3 mL of Methanol (CH3OH)
-
3 mL of Deionized Water (D.I. H2O)
-
3 mL of 100 mM phosphate buffer (pH 6.0)
-
-
Ensure the column does not go dry between steps. Aspirate at full vacuum or pressure after the final step.[3]
c) Sample Application:
-
Load the supernatant from the initial sample treatment onto the conditioned SPE column at a slow, steady rate of 1 to 2 mL/minute.
d) Column Washing:
-
Wash the column with the following solvents to remove interferences:
-
3 mL of Deionized Water
-
3 mL of 100 mM Acetic Acid
-
3 mL of Methanol
-
-
Dry the column thoroughly for at least 5 minutes under full vacuum or pressure.[3]
e) Elution:
-
Elute the target analytes (propoxyphene and norpropoxyphene) by passing 3 mL of a freshly prepared solution of Dichloromethane/Isopropanol/Ammonium Hydroxide (CH2Cl2/IPA/NH4OH) in a 78:20:2 ratio.
-
Collect the eluate at a rate of 1 to 2 mL/minute.[3]
f) Eluate Processing:
-
Add 100 µL of 1% Hydrochloric Acid (HCl) in Methanol to the eluate.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature below 40°C.[3]
g) Reconstitution:
-
For LC-MS/MS Analysis: Reconstitute the dried residue in 100 µL of the mobile phase.
-
For GC-MS Analysis: Reconstitute the dried residue in 100 µL of ethyl acetate.[3]
Instrumental Analysis: LC-MS/MS
-
System: An Agilent 1260 Infinity Binary LC system coupled with an Agilent 6420 Triple Quadrupole LC/MS or equivalent.
-
Column: A suitable C18 analytical column.
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., methanol).
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Acquisition Mode: Dynamic Multiple Reaction Monitoring (dMRM).
Instrumental Analysis: GC-MS
-
System: An Agilent GC/MSD model 6890N/5975 or equivalent.
-
Column: A DB-5MS column (30m x 0.25mm i.d. x 0.25µm film thickness) or similar.[4]
-
Injection: 1 µL in splitless mode.[4]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program: Initial temperature of 140°C, hold for 0.5 minutes, then ramp at 30°C/minute to a final temperature of 320°C, with a final hold time of 7 minutes.[5]
-
Acquisition Mode: Selected Ion Monitoring (SIM).
Data Presentation
The following tables summarize the key quantitative parameters for the analysis of propoxyphene and its internal standard.
Table 1: LC-MS/MS Parameters
| Analyte | Precursor Ion (Q1) | Product Ion (Q3) |
| Propoxyphene | 340.0 | 58.0 |
| This compound | 345.3 | 58.1 |
| Norpropoxyphene | 326.0 | 252.0 |
Data adapted from publicly available methodologies.[3][6]
Table 2: GC-MS Parameters
| Analyte | Quantify Ion | Qualifier Ion 1 | Qualifier Ion 2 |
| Propoxyphene | 58 | 115 | 208 |
| This compound | 63 | 120 | 213 |
Data adapted from publicly available methodologies.[3]
Table 3: Propoxyphene Concentrations in Post-Mortem Specimens
| Specimen | Concentration Range | Notes |
| Blood | 0.1 - 0.7 mg/dL | Concentrations can be highly variable.[7] |
| Liver | 1.1 - 18.9 mg/100g | Tends to concentrate in the liver.[7] |
These values are for reference and can vary significantly based on individual case factors such as dosage, co-ingestion of other substances, and post-mortem redistribution.
Visualizations
Propoxyphene Analysis Workflow
Caption: General workflow for propoxyphene analysis.
Opioid Receptor Signaling Pathway
Caption: Opioid receptor signaling pathway.
Conclusion
The described methods for the analysis of propoxyphene in post-mortem specimens using this compound as an internal standard are both robust and reliable. The use of solid-phase extraction provides a clean sample extract, minimizing matrix effects and improving the sensitivity of both LC-MS/MS and GC-MS detection. The high specificity of mass spectrometric detection, combined with the accuracy afforded by the deuterated internal standard, makes this approach highly suitable for the demanding requirements of forensic toxicology. This ensures that the analytical results can be confidently used in the determination of the cause and manner of death.
References
- 1. Propoxyphene in postmortem toxicology 1976-1978 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Propoxyphene and norpropoxyphene tissue concentrations in fatalities associated with propoxyphene hydrochloride and propoxyphene napsylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. unitedchem.com [unitedchem.com]
- 4. austinpublishinggroup.com [austinpublishinggroup.com]
- 5. aafs.org [aafs.org]
- 6. agilent.com [agilent.com]
- 7. Propoxyphene-associated deaths: methods, post-mortem levels in blood and liver - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Determination of Propoxyphene in Hair Samples Using a Validated LC-MS/MS Method with rac-Propoxyphene-D5 Internal Standard
For Research, Scientific, and Drug Development Professionals
Introduction
Hair analysis is a powerful tool in forensic and clinical toxicology for the retrospective investigation of drug use. Unlike blood or urine, which provide a short detection window, hair incorporates drugs and their metabolites over time, offering a historical record of exposure spanning weeks to months. Propoxyphene, a narcotic analgesic, has been prescribed for mild to moderate pain relief. Monitoring its presence in hair can be crucial in various contexts, including forensic investigations, clinical toxicology, and drug development studies.
This application note details a robust and sensitive method for the quantitative determination of propoxyphene in human hair samples. The protocol employs a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, utilizing rac-Propoxyphene-D5 as an internal standard to ensure accuracy and precision.
Experimental Protocols
Sample Collection and Decontamination
Proper sample collection is paramount for accurate analysis.
-
Collection: Collect a lock of hair approximately the thickness of a pencil from the posterior vertex region of the scalp. Cut the hair as close to the scalp as possible.
-
Storage: Wrap the hair sample in aluminum foil and place it in a labeled paper envelope. Avoid plastic bags to prevent contamination.
-
Decontamination: To remove external contaminants, wash the hair samples sequentially with an organic solvent and an aqueous solution. A typical procedure involves:
-
Wash with 5 mL of dichloromethane for 2 minutes.
-
Discard the solvent and dry the hair with absorbent paper.
-
Repeat the wash with a fresh 5 mL of dichloromethane for another 2 minutes.
-
Follow with a wash using 10 mL of a 0.1% sodium dodecyl sulfate (SDS) solution in deionized water.
-
Rinse thoroughly with deionized water.
-
Finally, rinse with methanol and allow the hair to air dry completely.
-
Sample Preparation and Extraction
This protocol outlines a solvent extraction method.
-
Homogenization: Once dry, cut the decontaminated hair into small snippets (1-3 mm) or pulverize it using a ball mill to ensure homogeneity.
-
Weighing: Accurately weigh approximately 20-30 mg of the homogenized hair into a glass test tube.
-
Internal Standard Spiking: Add a known concentration of this compound internal standard solution to each sample, calibrator, and control.
-
Extraction: Add 1 mL of an extraction solvent mixture (e.g., methanol:acetonitrile, 50:50, v/v).
-
Incubation/Sonication: Tightly cap the tubes and incubate overnight (approximately 18 hours) at 37°C in a shaking water bath or sonicate for an extended period (e.g., 2-4 hours) to facilitate the extraction of propoxyphene from the hair matrix.[1]
-
Centrifugation: After extraction, centrifuge the tubes at high speed (e.g., 10,000 x g) for 10 minutes to pellet the hair debris.
-
Supernatant Transfer: Carefully transfer the supernatant to a new clean tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitution: Reconstitute the dried extract in a suitable mobile phase (e.g., 100 µL of the initial mobile phase composition) for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer (MS/MS) is recommended for this analysis.
-
Chromatographic Conditions (Example):
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate propoxyphene from matrix interferences.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Example):
-
Propoxyphene: Precursor ion > Product ion (specific m/z values to be optimized).
-
This compound: Precursor ion > Product ion (specific m/z values to be optimized).
-
-
Data Presentation
The following table summarizes the quantitative performance parameters of a validated method for the determination of propoxyphene in hair.[1]
| Parameter | Result |
| Calibration Range | 0.05 ng/mg to 5.0 ng/mg |
| Accuracy (Low Level) | 84-108% |
| Accuracy (High Level) | 89-106% |
| Within-Series Precision (RSD) | 1.4 - 6.7% |
| Between-Series Precision (RSD) | 1.4 - 10.1% |
Experimental Workflow Diagram
Caption: Workflow for Propoxyphene Determination in Hair.
References
Application Note: Quantitative Analysis of Propoxyphene in Oral Fluid by LC-MS/MS using a Deuterated Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Abstract This application note details a robust and sensitive method for the quantification of propoxyphene in human oral fluid using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Oral fluid offers a non-invasive, easily collected matrix for monitoring drug levels, reflecting recent drug use.[1][2] The protocol employs a solid-phase extraction (SPE) procedure for sample clean-up and utilizes rac-Propoxyphene-D5 as a stable isotope-labeled internal standard (SIL-IS) to ensure accuracy and precision. The method is validated for key performance characteristics, including linearity, sensitivity, accuracy, and precision, making it suitable for forensic toxicology, clinical research, and pain management monitoring.
Experimental Protocols
Materials and Reagents
-
Standards: Propoxyphene and this compound Certified Reference Materials (CRMs) were sourced from a certified vendor (e.g., Cerilliant).[3]
-
Solvents: HPLC-grade or better methanol, acetonitrile, dichloromethane, and isopropanol.
-
Reagents: ACS-grade formic acid, ammonium hydroxide, and sodium hydrogen carbonate.
-
Water: Deionized water, 18 MΩ·cm or higher.
-
Oral Fluid Collection: Quantisal™ collection devices or equivalent.[3][4]
-
SPE Columns: Cation exchange/hydrophobic solid-phase extraction columns (e.g., Strata-X-Drug B or equivalent).[4][5]
Standard and Control Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of propoxyphene and this compound in acetonitrile.
-
Working Standard Solutions: Serially dilute the propoxyphene stock solution with a 50:50 mixture of methanol and water to prepare calibration standards.
-
Internal Standard (IS) Spiking Solution (250 ng/mL): Dilute the this compound stock solution in methanol to achieve a final concentration of 250 ng/mL.[3]
-
Calibrators and Controls: Prepare calibrators and quality control (QC) samples by spiking appropriate amounts of the working standard solutions into drug-free oral fluid buffer to achieve neat oral fluid equivalent concentrations.[3] Typical calibration curves may range from 5 to 200 ng/mL.[3]
Sample Preparation (Solid-Phase Extraction)
-
Sample Collection: Collect oral fluid specimens according to the collection device manufacturer's instructions. The Quantisal device dilutes neat oral fluid 1:4 with a transport buffer.[3]
-
Aliquoting: To 1 mL of the collected specimen (oral fluid in buffer), add 25 µL of the 250 ng/mL Internal Standard spiking solution.[3]
-
pH Adjustment: Add 1 mL of 0.05M sodium hydrogen carbonate buffer (pH 8.0) to each sample.[3] Vortex to mix.
-
SPE Column Conditioning:
-
Condition the SPE column with 3 mL of methanol.
-
Condition with 3 mL of deionized water.
-
Equilibrate with 3 mL of 100 mM phosphate buffer (pH 6.0).
-
-
Sample Loading: Load the pre-treated sample onto the SPE column at a flow rate of 1-2 mL/minute.
-
Washing:
-
Wash the column with 3 mL of deionized water.
-
Wash with 3 mL of 100 mM acetic acid.
-
Wash with 3 mL of methanol to remove interferences.
-
-
Drying: Dry the SPE column completely under high vacuum or nitrogen for at least 5 minutes.
-
Elution: Elute the analytes with 3 mL of a freshly prepared solution of dichloromethane/isopropanol/ammonium hydroxide (78:20:2 v/v/v).[6]
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at < 40°C.[5][6] Reconstitute the residue in 100 µL of mobile phase A (see section 1.4).[6]
LC-MS/MS Analysis
-
LC System: Agilent 1200 series or equivalent.[7]
-
MS System: SCIEX API 3000™ or equivalent triple quadrupole mass spectrometer.[5]
-
Column: Phenomenex Kinetex C18, 2.6 µm, 50 x 3.0 mm or equivalent.[8]
-
Mobile Phase A: 0.1% Formic Acid in Water.[7]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[7]
-
Injection Volume: 10 µL.
Table 1: LC Gradient Conditions
| Time (min) | Flow Rate (mL/min) | % Mobile Phase B |
|---|---|---|
| 0.0 | 0.4 | 20 |
| 3.0 | 0.4 | 80 |
| 3.1 | 0.4 | 95 |
| 4.0 | 0.4 | 95 |
| 4.1 | 0.4 | 20 |
| 6.0 | 0.4 | 20 |
Table 2: Mass Spectrometer Conditions
| Parameter | Setting |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive[9] |
| Capillary Voltage | 3000 V[9] |
| Gas Temperature | 350 °C[9] |
| Nebulizer Gas | 35 psi[9] |
| Analysis Mode | Multiple Reaction Monitoring (MRM)[9] |
Table 3: MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |
|---|---|---|---|
| Propoxyphene (Quantifier) | 340.2 | 105.1 | 50 |
| Propoxyphene (Qualifier) | 340.2 | 58.2 | 50 |
| this compound (IS) | 345.2 | 105.1 | 50 |
Data Presentation and Method Validation
The method was validated for linearity, limit of detection (LOD), limit of quantitation (LOQ), accuracy, and precision. All validation parameters were within acceptable limits for bioanalytical methods.[3][4]
Table 4: Calibration Curve and Sensitivity
| Parameter | Result |
|---|---|
| Linearity Range | 5 - 200 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 1.5 ng/mL |
| Limit of Quantitation (LOQ) | 5.0 ng/mL |
Table 5: Accuracy and Precision (Intra- and Inter-day)
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
|---|---|---|---|---|---|
| Low QC | 15 | 5.8 | 104.2 | 7.1 | 102.5 |
| Mid QC | 75 | 4.2 | 98.9 | 5.5 | 99.8 |
| High QC | 150 | 3.9 | 101.7 | 4.8 | 101.1 |
Visualizations
Experimental Workflow
The following diagram outlines the complete analytical workflow from sample collection to final data analysis.
Caption: Workflow for propoxyphene analysis in oral fluid.
Logical Relationship of Components
This diagram illustrates the relationship between the analyte, the internal standard, and the analytical instrumentation.
References
- 1. Analysis of Drugs in Oral Fluid Using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oral Fluid Testing for Drugs of Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Determination of propoxyphene in oral fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LC/MS/MS Analysis of Propoxyphene from urine using Strata-X-Drug B on a Kinetex C18 2.6µm, 50x2.1mm | Phenomenex [phenomenex.com]
- 6. unitedchem.com [unitedchem.com]
- 7. researchgate.net [researchgate.net]
- 8. sciex.com [sciex.com]
- 9. academic.oup.com [academic.oup.com]
Application Notes and Protocols for High-Resolution Mass Spectrometry (HRMS) Analysis of rac-Propoxyphene-D5
These application notes provide a comprehensive overview of the use of rac-Propoxyphene-D5 in high-resolution mass spectrometry (HRMS) for quantitative and qualitative analyses. The protocols are intended for researchers, scientists, and drug development professionals working in areas such as clinical toxicology, forensic science, and pharmaceutical research.
Application Note 1: Quantitative Analysis of Propoxyphene in Biological Matrices using this compound as an Internal Standard
Introduction
Propoxyphene is an opioid analgesic that has been prescribed for the relief of mild to moderate pain. Due to its potential for abuse and adverse cardiac effects, its use has been restricted in many countries. Accurate and sensitive analytical methods are crucial for monitoring propoxyphene levels in biological samples for clinical and forensic purposes. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) offers high selectivity and sensitivity for the quantification of drugs and their metabolites. The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring the accuracy and precision of the quantitative results.[1]
Principle
This method employs Ultra-High-Performance Liquid Chromatography (UHPLC) coupled to a Quadrupole Time-of-Flight (QTOF) or Orbitrap mass spectrometer for the quantification of propoxyphene. This compound is added to the samples at a known concentration at the beginning of the sample preparation process. As a deuterated analog, it co-elutes with the unlabeled propoxyphene and exhibits similar ionization efficiency. By measuring the ratio of the signal intensity of the analyte to that of the internal standard, accurate quantification can be achieved.
Applications
-
Clinical Toxicology: Monitoring of propoxyphene levels in patients for therapeutic drug management or in cases of suspected overdose.
-
Forensic Toxicology: Detection and quantification of propoxyphene in post-mortem specimens or in samples related to driving under the influence of drugs (DUID) cases.
-
Pharmacokinetic Studies: Characterization of the absorption, distribution, metabolism, and excretion (ADME) of propoxyphene.
Experimental Protocol: Quantification of Propoxyphene in Human Plasma
1. Materials and Reagents
-
rac-Propoxyphene hydrochloride (analyte)
-
This compound hydrochloride (internal standard)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid, LC-MS grade
-
Ultrapure water
-
Human plasma (drug-free)
-
Solid Phase Extraction (SPE) cartridges
2. Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of propoxyphene and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the propoxyphene stock solution in 50:50 (v/v) methanol:water to create calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in methanol.
-
Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working standard solutions to achieve final concentrations for the calibration curve and QC samples.
3. Sample Preparation (Solid Phase Extraction - SPE)
-
Pre-treatment: To 100 µL of plasma sample, calibrator, or QC, add 10 µL of the internal standard working solution (100 ng/mL this compound). Add 200 µL of 0.1 M phosphate buffer (pH 6.0) and vortex.
-
SPE Cartridge Conditioning: Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of ultrapure water, followed by 1 mL of 20% methanol in water.
-
Elution: Elute the analytes with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
4. LC-HRMS Analysis
-
UHPLC System: A high-performance UHPLC system.
-
Analytical Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
0-1 min: 5% B
-
1-8 min: 5-95% B
-
8-10 min: 95% B
-
10-10.1 min: 95-5% B
-
10.1-12 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
HRMS System: A QTOF or Orbitrap mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Data Acquisition: Full scan mode from m/z 100-1000 with a resolution > 25,000 FWHM. Targeted MS/MS or data-dependent acquisition can also be used for confirmation.
5. Data Analysis
-
Extract the exact masses for the protonated molecules of propoxyphene ([M+H]⁺) and this compound ([M+H]⁺).
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of propoxyphene in the unknown samples by interpolation from the calibration curve.
Quantitative Data Summary
The following table presents hypothetical but realistic quantitative data for the analysis of propoxyphene in plasma samples using the described method.
| Sample ID | Propoxyphene Concentration (ng/mL) | This compound Peak Area | Propoxyphene Peak Area | Peak Area Ratio (Analyte/IS) | Calculated Concentration (ng/mL) | Accuracy (%) |
| Cal 1 | 1 | 152345 | 3045 | 0.020 | 1.0 | 100.0 |
| Cal 2 | 5 | 151987 | 15201 | 0.100 | 5.0 | 100.0 |
| Cal 3 | 10 | 153012 | 30610 | 0.200 | 10.0 | 100.0 |
| Cal 4 | 50 | 152550 | 152560 | 1.000 | 50.0 | 100.0 |
| Cal 5 | 100 | 152110 | 304230 | 2.000 | 100.0 | 100.0 |
| QC Low | 2.5 | 152890 | 7650 | 0.050 | 2.5 | 100.0 |
| QC Mid | 25 | 152430 | 76220 | 0.500 | 25.0 | 100.0 |
| QC High | 75 | 152670 | 229010 | 1.500 | 75.0 | 100.0 |
| Sample 1 | - | 151998 | 45600 | 0.300 | 15.0 | - |
| Sample 2 | - | 152765 | 122212 | 0.800 | 40.0 | - |
Visualizations
References
Application Note: Quantitative Analysis of Propoxyphene in Human Urine using Triple Quadrupole Mass Spectrometry
Abstract
This application note presents a robust and sensitive method for the quantitative analysis of propoxyphene in human urine using liquid chromatography coupled with triple quadrupole mass spectrometry (LC-MS/MS). The method utilizes rac-Propoxyphene-D5 as a stable isotope-labeled internal standard to ensure accuracy and precision. A simple "dilute and shoot" sample preparation protocol is detailed, offering a high-throughput approach for clinical and forensic toxicology laboratories. The method has been developed to provide reliable quantification of propoxyphene, a narcotic analgesic, for applications such as therapeutic drug monitoring and forensic analysis.
Introduction
Propoxyphene is an opioid analgesic used for the relief of mild to moderate pain. Due to its potential for abuse and the risk of overdose, accurate and reliable methods for its quantification in biological matrices are essential. Triple quadrupole mass spectrometry, operated in the Multiple Reaction Monitoring (MRM) mode, offers excellent selectivity and sensitivity for the analysis of drugs in complex biological fluids like urine. The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting for matrix effects and variations in sample preparation and instrument response. This application note provides a detailed protocol for the determination of propoxyphene in urine, from sample preparation to data acquisition and analysis.
Experimental
Materials and Reagents
-
Propoxyphene hydrochloride certified reference standard
-
This compound certified reference standard[1]
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
Formic acid (LC-MS grade)
-
Deionized water
-
Drug-free human urine for calibration standards and quality controls
Instrumentation
-
Liquid Chromatograph (LC) system capable of binary gradient elution
-
Triple Quadrupole Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 2.6 µm particle size)
Standard and Sample Preparation
Stock Solutions: Prepare individual stock solutions of propoxyphene and this compound in methanol at a concentration of 1 mg/mL.
Working Standard Solutions: Prepare working standard solutions of propoxyphene by serial dilution of the stock solution with a 50:50 methanol:water mixture to create calibration standards.
Internal Standard Working Solution: Prepare a working solution of this compound at a suitable concentration (e.g., 100 ng/mL) in 50:50 methanol:water.
Sample Preparation ("Dilute and Shoot"):
-
To 50 µL of urine sample, calibrator, or quality control, add 50 µL of the internal standard working solution.
-
Add 900 µL of a 90:10 water:methanol solution with 0.1% formic acid.
-
Vortex mix for 10 seconds.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
-
Column: C18 reversed-phase, 50 x 2.1 mm, 2.6 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
Gradient Elution:
Time (min) %B 0.0 20 1.0 20 5.0 95 5.1 20 | 7.0 | 20 |
Triple Quadrupole Mass Spectrometry
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3500 V
-
Source Temperature: 150 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 800 L/hr
-
Collision Gas: Argon
Multiple Reaction Monitoring (MRM) Parameters:
The following MRM transitions were used for the quantification and confirmation of propoxyphene and the internal standard.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Purpose |
| Propoxyphene | 340.2 | 58.1 | 50 | 25 | Quantifier |
| Propoxyphene | 340.2 | 266.2 | 50 | 15 | Qualifier |
| This compound | 345.2 | 58.1 | 50 | 25 | Internal Standard |
Results and Discussion
This method provides a rapid and reliable means for the quantification of propoxyphene in human urine. The "dilute and shoot" sample preparation is straightforward and minimizes sample handling, making it suitable for high-throughput laboratories. The chromatographic conditions provide good separation of propoxyphene from endogenous urine components. The use of this compound as an internal standard effectively compensates for any matrix-induced signal suppression or enhancement, ensuring accurate quantification.
Conclusion
The described LC-MS/MS method using a triple quadrupole mass spectrometer is a highly specific, sensitive, and robust for the determination of propoxyphene in human urine. The simple sample preparation and rapid analysis time make it an ideal solution for clinical and forensic laboratories requiring routine analysis of this compound.
Visualizations
Caption: Experimental workflow for propoxyphene analysis.
Caption: Triple quadrupole mass spectrometer logical diagram.
References
Application Notes and Protocols for Propoxyphene Analysis in Complex Matrices
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of sample preparation techniques for the analysis of propoxyphene and its major metabolite, norpropoxyphene, in various complex biological matrices. The included protocols are designed to guide researchers in developing robust and reliable analytical methods using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Introduction
Propoxyphene is a narcotic analgesic previously used for the relief of mild to moderate pain. Due to concerns about its cardiac toxicity and risk of overdose, it has been withdrawn from the market in many countries. However, its continued presence in forensic and clinical toxicology cases necessitates reliable analytical methods for its detection and quantification in complex biological matrices such as blood, plasma, serum, urine, and oral fluid. Effective sample preparation is a critical step to remove interfering substances, concentrate the analyte, and ensure accurate and reproducible results.[1][2] This document outlines three common sample preparation techniques: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT).
Mechanism of Action: Propoxyphene Signaling Pathway
Propoxyphene primarily acts as a weak agonist at the mu (µ)-opioid receptors (OP3) in the central nervous system.[1][3] The binding of propoxyphene to these G-protein coupled receptors initiates a signaling cascade that ultimately leads to an analgesic effect. This pathway involves the inhibition of adenylate cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1][3] This reduction in cAMP inhibits the release of various nociceptive neurotransmitters, including substance P, GABA, dopamine, acetylcholine, and noradrenaline.[1] Furthermore, propoxyphene interaction with opioid receptors leads to the closure of N-type voltage-gated calcium channels and the opening of calcium-dependent inwardly rectifying potassium channels, resulting in hyperpolarization and reduced neuronal excitability.[1]
Caption: Propoxyphene signaling pathway via µ-opioid receptor.
Quantitative Data Summary
The following table summarizes the quantitative data for various sample preparation techniques for propoxyphene and norpropoxyphene analysis. This allows for a direct comparison of the efficiency and sensitivity of each method across different biological matrices.
| Matrix | Analyte(s) | Sample Preparation | Analytical Method | Recovery (%) | LOQ (ng/mL) | Reference |
| Urine | Propoxyphene, Norpropoxyphene | SPE | GC-MS | >85 | 50 | [4] |
| Oral Fluid | Propoxyphene | SPE | GC-MS | >90 | 10 | [5] |
| Whole Blood | Propoxyphene, Norpropoxyphene | LLE | LC-MS/MS | 89-96 | 0.5-5 | [6] |
| Serum | Propoxyphene | PPT (Acetonitrile) | LC-MS/MS | >80 | Not provided | [7] |
| Plasma | Propoxyphene | SPE | LC-MS/MS | >90 | 1 | [8] |
| Urine | Norpropoxyphene | Dilute and Shoot | LC-MS/MS | Not provided | 50 | [9] |
Experimental Protocols
Solid-Phase Extraction (SPE) for Propoxyphene and Norpropoxyphene in Blood, Plasma, Serum, Urine, or Tissue
This protocol is adapted for the extraction of propoxyphene and its metabolite from various biological samples prior to LC-MS/MS or GC-MS analysis.
Materials:
-
Clean Screen® DAU Extraction Columns (200 mg)
-
100 mM Phosphate buffer (pH 6.0)
-
Methanol (CH3OH)
-
Deionized Water (D.I. H2O)
-
100 mM Acetic acid
-
Dichloromethane/Isopropanol/Ammonium Hydroxide (78:20:2 v/v/v) elution solvent
-
1% HCl in Methanol
-
Internal Standards
-
Centrifuge
-
Vortex mixer
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment:
-
To 1 mL of 100 mM phosphate buffer (pH 6.0), add the internal standards.
-
Add 1-2 mL of the biological sample (blood, plasma, serum, urine) or 1 g of homogenized tissue (1:4 with buffer).
-
Vortex the mixture and let it stand for 5 minutes.
-
Add an additional 2 mL of 100 mM phosphate buffer (pH 6.0) and vortex again.
-
Ensure the sample pH is 6.0 ± 0.5. Adjust with 100 mM monobasic or dibasic sodium phosphate if necessary.
-
For whole blood and tissue homogenates, centrifuge at 2000 rpm for 10 minutes and use the supernatant.
-
-
SPE Column Conditioning:
-
Wash the column with 3 mL of Methanol.
-
Wash the column with 3 mL of D.I. H2O.
-
Equilibrate the column with 3 mL of 100 mM phosphate buffer (pH 6.0).
-
Aspirate at full vacuum after each step.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE column at a flow rate of 1-2 mL/minute.
-
-
Washing:
-
Wash the column with 3 mL of D.I. H2O.
-
Wash the column with 3 mL of 100 mM acetic acid.
-
Wash the column with 3 mL of Methanol.
-
Dry the column completely under full vacuum for 5 minutes.
-
-
Elution:
-
Elute the analytes with 3 mL of the freshly prepared Dichloromethane/Isopropanol/Ammonium Hydroxide elution solvent at a flow rate of 1-2 mL/minute.
-
-
Evaporation and Reconstitution:
-
Add 100 µL of 1% HCl in Methanol to the eluate.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at < 40 °C.
-
For LC-MS/MS: Reconstitute the residue in 100 µL of the mobile phase.
-
For GC-MS: Reconstitute the residue in 100 µL of ethyl acetate.
-
Caption: Solid-Phase Extraction (SPE) workflow.
Liquid-Liquid Extraction (LLE) for Propoxyphene in Whole Blood
This protocol describes a general LLE procedure for the extraction of propoxyphene from whole blood samples.
Materials:
-
n-Butyl chloride
-
pH 9.2 Borate buffer
-
1% HCl in Methanol
-
Internal Standards
-
Centrifuge tubes (16 x 100 mm)
-
Tube rocker or vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Preparation:
-
Pipette 2 mL of whole blood into a centrifuge tube.
-
Add 20 µL of the internal standard mixture and vortex.
-
Allow the sample to stand for 10 minutes.
-
-
Initial Extraction:
-
Add 2 mL of pH 9.2 borate buffer and vortex.
-
Add 4 mL of n-butyl chloride, cap the tube, and place it on a tube rocker for 10 minutes.
-
Centrifuge for 10 minutes at approximately 3400 rpm.
-
Transfer the upper organic layer (n-butyl chloride) to a clean tube.
-
-
Evaporation:
-
Add 50 µL of 1% HCl in methanol to the collected organic phase.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at ≤ 37 °C.
-
-
Reconstitution:
-
Reconstitute the dried extract in 50 µL of methanol or ethyl acetate.
-
Transfer the reconstituted sample to an autosampler vial for analysis.
-
Caption: Liquid-Liquid Extraction (LLE) workflow.
Protein Precipitation (PPT) for Propoxyphene in Serum/Plasma
This protocol outlines a simple and rapid protein precipitation method using acetonitrile, suitable for high-throughput analysis.[7][10]
Materials:
-
Acetonitrile (ACN), chilled
-
Microcentrifuge tubes or 96-well plates
-
Vortex mixer
-
Centrifuge (for tubes) or filtration system (for plates)
Procedure:
-
Precipitation:
-
Aliquot 200 µL of serum or plasma into a microcentrifuge tube.
-
Add 600 µL of chilled acetonitrile (a 3:1 ratio of solvent to sample).
-
Vortex vigorously for 5-10 seconds to ensure thorough mixing and protein denaturation.
-
-
Separation:
-
Centrifuge the tube at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
-
Supernatant Collection:
-
Carefully collect the supernatant, which contains the analyte of interest, without disturbing the protein pellet.
-
-
Further Processing (Optional):
-
The supernatant can be directly injected for LC-MS/MS analysis or evaporated and reconstituted in a suitable mobile phase to increase concentration. For some applications, adding a small amount of acid (e.g., 25 µL of 1% formic acid) to the supernatant may improve analyte stability.[1]
-
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Simultaneous determination of dextromoramide, propoxyphene and norpropoxyphene in necropsic whole blood by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dextropropoxyphene Hydrochloride | C22H30ClNO2 | CID 15424 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Determination of propoxyphene in oral fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Liquid–liquid extraction solvent selection for comparing illegal drugs in whole blood and dried blood spot with LC–MS–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2024.sci-hub.ru [2024.sci-hub.ru]
- 8. waters.com [waters.com]
- 9. Unstable propoxyphene metabolite excreted in human urine is detected by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nordx.testcatalog.org [nordx.testcatalog.org]
Application of rac-Propoxyphene-D5 in Proficiency Testing for Toxicology Laboratories
Application Note
Introduction
Proficiency testing (PT) is a critical component of a toxicology laboratory's quality assurance program, designed to externally evaluate the performance of a laboratory's testing procedures. Participation in PT programs allows laboratories to monitor the accuracy and reliability of their results over time and compare their performance against peer laboratories. rac-Propoxyphene-D5, a deuterium-labeled internal standard, plays a crucial role in the accurate quantification of propoxyphene in biological matrices during these proficiency tests. This document provides a detailed overview of the application of this compound in proficiency testing for toxicology labs, including experimental protocols and data presentation.
Propoxyphene is an opioid analgesic that has been prescribed for the relief of mild to moderate pain. Due to its potential for abuse and the risk of overdose, accurate detection and quantification in biological specimens are essential in both clinical and forensic toxicology. Deuterated internal standards, such as this compound, are the preferred choice for quantitative analysis by mass spectrometry (GC-MS or LC-MS/MS) because they exhibit similar chemical and physical properties to the unlabeled analyte, but are mass-differentiated. This allows for the correction of variability during sample preparation and analysis, including extraction efficiency and matrix effects, leading to more accurate and precise results.[1]
Principle of Proficiency Testing
In a typical toxicology proficiency testing scheme, participating laboratories receive "blind" samples containing one or more analytes at unknown concentrations. The laboratories analyze these samples using their routine analytical methods and report their findings to the proficiency testing provider. The provider then compiles the results from all participating laboratories and issues a report that compares each laboratory's results to the assigned value, which is often the consensus mean of all participants or a value determined by a reference laboratory.
The use of a stable isotope-labeled internal standard like this compound is considered best practice for quantitative confirmatory methods in toxicology. It ensures that the entire analytical process, from sample extraction to instrumental analysis, is controlled for potential errors, thereby providing a true assessment of the laboratory's ability to accurately quantify propoxyphene in a real-world scenario.
Data Presentation
The following table represents a hypothetical summary of results from a proficiency testing round for propoxyphene. This table illustrates how a laboratory's performance is evaluated against the group's performance.
| Participant Laboratory | Reported Concentration (ng/mL) | Mean of all Labs (ng/mL) | Standard Deviation (SD) | Z-Score | Performance |
| Lab A | 78.5 | 75.2 | 5.8 | 0.57 | Satisfactory |
| Lab B | 85.1 | 75.2 | 5.8 | 1.71 | Satisfactory |
| Lab C | 62.3 | 75.2 | 5.8 | -2.22 | Questionable |
| Lab D | 92.0 | 75.2 | 5.8 | 2.90 | Unsatisfactory |
| Assigned Value | 75.0 |
Note: The Z-score is calculated as (Participant's Result - Mean of all Labs) / Standard Deviation. A Z-score between -2 and 2 is generally considered satisfactory.
Experimental Protocols
The following is a representative experimental protocol for the quantitative analysis of propoxyphene in a urine proficiency testing sample using this compound as an internal standard, followed by LC-MS/MS analysis.
1. Materials and Reagents
-
rac-Propoxyphene standard
-
This compound internal standard solution (e.g., 1 µg/mL in methanol)
-
Urine proficiency testing sample
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Deionized water
-
Solid-Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)
-
Phosphate buffer (pH 6.0)
-
Ammonium hydroxide
-
Dichloromethane
-
Isopropanol
2. Sample Preparation (Solid-Phase Extraction)
-
Sample Pre-treatment: To 1 mL of the urine proficiency testing sample, add 20 µL of the this compound internal standard solution. Add 2 mL of phosphate buffer (pH 6.0) and vortex.
-
SPE Cartridge Conditioning: Condition the SPE cartridge by sequentially washing with 3 mL of methanol, 3 mL of deionized water, and 3 mL of phosphate buffer (pH 6.0).
-
Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow, steady flow rate.
-
Washing: Wash the cartridge with 3 mL of deionized water, followed by 3 mL of 1 M acetic acid, and finally 3 mL of methanol. Dry the cartridge thoroughly under vacuum.
-
Elution: Elute the analytes with 3 mL of a freshly prepared solution of dichloromethane:isopropanol:ammonium hydroxide (80:20:2, v/v/v).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
3. LC-MS/MS Analysis
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
LC Column: A C18 analytical column (e.g., 2.1 x 100 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in methanol.
-
Gradient Elution: A suitable gradient program to separate propoxyphene from other matrix components.
-
Injection Volume: 10 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS/MS Transitions: Monitor at least two transitions for both propoxyphene and this compound.
-
Propoxyphene: e.g., Q1: 340.2 -> Q3: 268.2 (quantifier), 105.1 (qualifier)
-
This compound: e.g., Q1: 345.2 -> Q3: 273.2 (quantifier)
-
4. Data Analysis and Reporting
-
Calibration Curve: Prepare a multi-point calibration curve by spiking blank urine with known concentrations of propoxyphene and a fixed concentration of this compound.
-
Quantification: Calculate the concentration of propoxyphene in the proficiency testing sample by interpolating the ratio of the peak area of the analyte to the peak area of the internal standard against the calibration curve.
-
Reporting: Report the final quantitative result to the proficiency testing provider according to their instructions.
Mandatory Visualizations
Caption: Overall workflow of a toxicology proficiency testing program.
Caption: Analytical workflow for propoxyphene quantification.
References
Application Notes & Protocols: Utilizing rac-Propoxyphene-D5 for Pharmacokinetic Studies of Propoxyphene
Introduction
Propoxyphene is a centrally acting opioid analgesic historically prescribed for mild to moderate pain.[1][2] Understanding its pharmacokinetic (PK) profile—how the body absorbs, distributes, metabolizes, and excretes the drug—is critical for evaluating its efficacy and safety. Pharmacokinetic studies are essential in drug development and clinical monitoring to determine dosing regimens and understand potential drug-drug interactions.
The use of a stable isotope-labeled internal standard is the gold standard for quantitative analysis in bioanalytical methods, particularly liquid chromatography-mass spectrometry (LC-MS/MS). rac-Propoxyphene-D5, a deuterated analog of propoxyphene, is an ideal internal standard for these studies. Because it is chemically identical to the analyte but has a different mass, it co-elutes with propoxyphene and experiences similar extraction recovery and ionization effects, ensuring high accuracy and precision in quantification. This document provides detailed protocols and data for the use of this compound in the pharmacokinetic analysis of propoxyphene.
Pharmacokinetic Profile of Propoxyphene
Propoxyphene is rapidly absorbed after oral administration and undergoes extensive first-pass metabolism, primarily in the liver.[1][2][3] The major metabolic pathway is N-demethylation to its principal metabolite, norpropoxyphene, which has a significantly longer half-life.[2][4][5]
Table 1: Pharmacokinetic Parameters of Propoxyphene and Norpropoxyphene
| Parameter | Propoxyphene | Norpropoxyphene (Metabolite) | Source |
| Time to Peak (Tmax) | 2 to 2.5 hours | Not Specified | [1][2] |
| Peak Plasma Conc. (Cmax) | 0.05 to 0.1 µg/mL (after 65 mg dose) | 0.1 to 0.2 µg/mL (after 65 mg dose) | [2] |
| Elimination Half-life (t½) | 6 to 12 hours | 30 to 36 hours | [1][2] |
| Metabolism | Extensive first-pass hepatic metabolism via CYP3A4.[2] | Formed by N-demethylation of propoxyphene.[2][4] | |
| Excretion | Primarily renal.[1][2] | Primarily renal.[2][6] |
Metabolism and Mechanism of Action
Propoxyphene's analgesic effects are derived from its action as a weak agonist at opioid receptors in the central nervous system.[4][6] Its metabolism is primarily mediated by the cytochrome P450 enzyme CYP3A4.
Caption: Propoxyphene metabolism to norpropoxyphene via CYP3A4.
Caption: Mechanism of action for propoxyphene's analgesic effect.
Experimental Protocols
This section details a standard protocol for the quantification of propoxyphene in human plasma or serum using this compound as an internal standard, followed by LC-MS/MS analysis.
Materials and Reagents
-
Biological Matrix: Human Plasma/Serum
-
Analytes: Propoxyphene
-
Internal Standard (IS): this compound solution (e.g., 1.0 mg/mL in Acetonitrile)[7]
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), Dichloromethane, Isopropanol (IPA) - all HPLC or LC-MS grade
-
Buffers: 100 mM Phosphate Buffer (pH 6.0), 100 mM Acetic Acid
-
Reagents: Ammonium Hydroxide (NH₄OH), Formic Acid
-
Equipment: Solid Phase Extraction (SPE) Manifold, SPE Cartridges (e.g., Clean Screen® DAU)[8], Centrifuge, Nitrogen Evaporator, LC-MS/MS System.
Sample Preparation (Solid Phase Extraction - SPE)
Caption: Workflow for propoxyphene quantification in plasma/serum.
Protocol Steps:
-
Sample Pre-treatment: To 1 mL of plasma or serum in a centrifuge tube, add a known concentration of this compound internal standard. Add 2 mL of 100 mM phosphate buffer (pH 6.0), vortex, and centrifuge for 10 minutes at 2000 rpm.[8]
-
SPE Column Conditioning: Condition a 200 mg Clean Screen® DAU extraction column by sequentially passing 3 mL of Methanol, 3 mL of D.I. Water, and 3 mL of 100 mM phosphate buffer (pH 6.0).[8]
-
Sample Loading: Load the supernatant from the pre-treated sample onto the conditioned SPE column at a flow rate of 1-2 mL/minute.[8]
-
Washing: Wash the column sequentially with 3 mL of D.I. Water, 3 mL of 100 mM acetic acid, and 3 mL of Methanol. Dry the column completely under full vacuum for 5 minutes.[8]
-
Elution: Elute the propoxyphene and the internal standard from the column using 3 mL of a freshly prepared elution solvent (e.g., Dichloromethane/Isopropanol/Ammonium Hydroxide 78:20:2).[8]
-
Dry Down & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at < 40°C. Reconstitute the residue in 100 µL of mobile phase for LC-MS/MS analysis.[8]
LC-MS/MS Analysis
Table 2: Example LC-MS/MS Conditions for Propoxyphene Analysis
| Parameter | Condition |
| LC System | Agilent 1260 Infinity Binary Pump or equivalent[9] |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5-10 µL |
| MS System | Triple Quadrupole Mass Spectrometer with ESI[9] |
| Ion Mode | Electrospray Ionization (ESI), Positive[9] |
| Gas Temperature | 350 °C[9] |
| Nebulizer Pressure | 50 psi[9] |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
Table 3: MRM Transitions for Quantification
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (V) |
| Propoxyphene | 340.0 | 58.0 | ~17 |
| This compound (IS) | 345.3 | 58.1 | ~17 |
| Note: MRM transitions and collision energies should be optimized for the specific instrument used. The listed transitions are based on available data.[8][9] |
Data Analysis and Application
The concentration of propoxyphene in the unknown samples is determined by calculating the peak area ratio of the analyte (propoxyphene) to the internal standard (this compound). A calibration curve is constructed by analyzing a series of calibration standards with known concentrations of propoxyphene and a constant concentration of the internal standard. The concentration of propoxyphene in the study samples is then interpolated from this curve.
By collecting samples at various time points after drug administration and quantifying the propoxyphene concentration at each point, a concentration-time curve can be generated. From this curve, key pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), and elimination half-life can be accurately calculated. The use of this compound ensures that variability from sample preparation and matrix effects are minimized, leading to reliable and reproducible pharmacokinetic data essential for both preclinical and clinical research.
References
- 1. Articles [globalrx.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. researchgate.net [researchgate.net]
- 4. ClinPGx [clinpgx.org]
- 5. researchgate.net [researchgate.net]
- 6. go.drugbank.com [go.drugbank.com]
- 7. This compound 1.0 mg/ml in Acetonitrile [lgcstandards.com]
- 8. unitedchem.com [unitedchem.com]
- 9. agilent.com [agilent.com]
Troubleshooting & Optimization
Troubleshooting ion suppression in propoxyphene analysis with rac-Propoxyphene-D5.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals analyzing propoxyphene using rac-Propoxyphene-D5 as an internal standard, with a focus on overcoming ion suppression in LC-MS/MS analysis.
Troubleshooting Guide: Ion Suppression
Q1: I am observing a significant loss of signal for both propoxyphene and the this compound internal standard when analyzing biological samples. What could be the cause?
A1: A concurrent loss of signal for both the analyte and the deuterated internal standard is a strong indicator of ion suppression.[1][2] Ion suppression is a type of matrix effect where co-eluting endogenous or exogenous components from the sample matrix interfere with the ionization of the target analytes in the mass spectrometer's ion source.[1][3] This leads to a decreased instrument response and can compromise the accuracy and sensitivity of the analysis.[2][4]
Q2: How can I confirm that ion suppression is occurring in my propoxyphene analysis?
A2: A post-column infusion experiment is a definitive way to identify regions of ion suppression in your chromatogram.[3] This involves infusing a constant flow of a solution containing propoxyphene and this compound into the LC flow path after the analytical column but before the mass spectrometer. A stable baseline signal will be observed. When a blank matrix sample is injected, any dips in this baseline indicate retention times where co-eluting matrix components are causing ion suppression.
Q3: My results show a variable and inconsistent response for the internal standard (this compound) across different samples. What should I investigate?
A3: Inconsistent internal standard response is often due to differential matrix effects between samples.[3] While a deuterated internal standard like this compound is designed to co-elute with the analyte and experience similar ion suppression, severe or highly variable matrix components can still lead to inconsistencies.
Troubleshooting Steps:
-
Review Sample Preparation: Inadequate sample cleanup is a primary cause of severe matrix effects.[1] Consider if your current protocol (e.g., 'dilute and shoot', protein precipitation) is sufficient for the complexity of your matrix.
-
Evaluate Different Extraction Techniques: Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can provide cleaner extracts compared to protein precipitation, thereby reducing ion suppression.[5]
-
Chromatographic Separation: Ensure that propoxyphene and its internal standard are chromatographically separated from the bulk of the matrix components. Adjusting the gradient or changing the column chemistry can shift the elution of interfering compounds away from your analytes of interest.
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[6] However, ensure that the diluted sample concentration remains within the linear range of your assay.
Q4: I have identified a significant ion suppression zone that co-elutes with my propoxyphene and this compound peaks. What are my options to mitigate this?
A4: Mitigating co-eluting ion suppression requires a systematic approach:
-
Optimize Chromatography:
-
Gradient Modification: A shallower gradient can improve the separation between propoxyphene and interfering matrix components.
-
Column Chemistry: Consider a column with a different stationary phase (e.g., biphenyl, pentafluorophenyl) that may offer different selectivity for your analytes versus the interfering matrix components.
-
-
Enhance Sample Preparation:
-
Solid-Phase Extraction (SPE): Utilize an appropriate SPE sorbent to selectively retain propoxyphene and wash away interfering substances.
-
Liquid-Liquid Extraction (LLE): Optimize the extraction solvent and pH to selectively extract propoxyphene from the sample matrix.
-
-
Reduce Matrix Load:
-
Decrease Injection Volume: A smaller injection volume will introduce fewer matrix components into the system.[6]
-
Sample Dilution: Dilute the sample extract to lower the concentration of interfering species.
-
Frequently Asked Questions (FAQs)
Q5: Why is this compound a suitable internal standard for propoxyphene analysis?
A5: A stable isotope-labeled (SIL) internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS analysis. It is chemically identical to the analyte, meaning it has the same extraction recovery, chromatographic retention time, and ionization efficiency.[6] This allows it to effectively compensate for variations in sample preparation and matrix-induced ion suppression.
Q6: Can the choice of ionization technique affect ion suppression in propoxyphene analysis?
A6: Yes. Electrospray ionization (ESI) is generally more susceptible to ion suppression than atmospheric pressure chemical ionization (APCI).[2][3] If you are experiencing significant ion suppression with ESI, switching to APCI, if compatible with propoxyphene's chemical properties, could be a viable solution.
Q7: Could my mobile phase composition be contributing to ion suppression?
A7: Mobile phase additives, such as trifluoroacetic acid (TFA) or formic acid, can influence ionization efficiency. While formic acid is commonly used for positive mode ESI and generally provides good sensitivity, high concentrations of certain additives can contribute to ion suppression. It is recommended to use the lowest concentration of additives necessary for good chromatography and sensitivity.
Q8: Are there any specific considerations for norpropoxyphene, the primary metabolite of propoxyphene?
A8: Yes, norpropoxyphene can be unstable and may undergo chemical rearrangement, particularly under alkaline conditions used in some extraction methods.[7][8][9] This can lead to analytical challenges. LC-MS/MS methods that avoid harsh pH conditions are often preferred for the simultaneous analysis of propoxyphene and norpropoxyphene.[7][9]
Quantitative Data on Ion Suppression (Illustrative Example)
The following table provides an illustrative example of how to quantify and compare ion suppression for propoxyphene under different sample preparation conditions. Note: These values are representative and will vary depending on the specific matrix, instrumentation, and analytical method.
| Sample Preparation Method | Analyte | Mean Peak Area (Neat Solution) | Mean Peak Area (Post-Extraction Spike) | Matrix Effect (%) |
| Protein Precipitation | Propoxyphene | 1,250,000 | 750,000 | -40.0% |
| This compound | 1,310,000 | 790,000 | -39.7% | |
| Liquid-Liquid Extraction | Propoxyphene | 1,265,000 | 1,100,000 | -13.0% |
| This compound | 1,320,000 | 1,150,000 | -12.9% | |
| Solid-Phase Extraction | Propoxyphene | 1,240,000 | 1,190,000 | -4.0% |
| This compound | 1,300,000 | 1,250,000 | -3.8% |
Calculation of Matrix Effect (%): Matrix Effect (%) = ((Mean Peak Area in Post-Extraction Spike / Mean Peak Area in Neat Solution) - 1) * 100 A negative value indicates ion suppression, while a positive value indicates ion enhancement.
Detailed Experimental Protocol: Propoxyphene and Norpropoxyphene in Human Plasma
This protocol is a representative example for the analysis of propoxyphene and its metabolite, norpropoxyphene, in human plasma using LC-MS/MS with this compound as the internal standard.
1. Sample Preparation (Solid-Phase Extraction)
a. To 1 mL of human plasma, add the internal standard solution (this compound). b. Add 1 mL of 100 mM phosphate buffer (pH 6.0) and vortex. c. Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol, followed by 1 mL of deionized water, and 1 mL of 100 mM phosphate buffer (pH 6.0). d. Load the sample onto the SPE cartridge at a flow rate of 1-2 mL/min. e. Wash the cartridge with 1 mL of deionized water, followed by 1 mL of 0.1 M acetic acid, and then 1 mL of methanol. f. Dry the cartridge under vacuum for 5 minutes. g. Elute the analytes with 2 mL of 5% ammonium hydroxide in ethyl acetate. h. Evaporate the eluate to dryness under a stream of nitrogen at 40°C. i. Reconstitute the residue in 100 µL of the mobile phase.
2. Liquid Chromatography
-
LC System: Agilent 1260 Infinity Binary Pump or equivalent.
-
Column: Zorbax SB C18, 2.1 x 50 mm, 1.8 µm.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-3.0 min: 10-90% B
-
3.0-3.5 min: 90% B
-
3.6-5.0 min: 10% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
3. Mass Spectrometry
-
Mass Spectrometer: Agilent 6420 Triple Quadrupole LC/MS or equivalent.
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode.
-
Gas Temperature: 350°C.
-
Gas Flow: 12 L/min.
-
Nebulizer Pressure: 35 psi.
-
Capillary Voltage: 3000 V.
-
Multiple Reaction Monitoring (MRM) Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
| Propoxyphene | 340.2 | 266.2 | 15 |
| Norpropoxyphene | 326.2 | 252.2 | 20 |
| This compound | 345.2 | 271.2 | 15 |
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting ion suppression in propoxyphene analysis.
Ion Suppression Troubleshooting Workflow
References
- 1. longdom.org [longdom.org]
- 2. DSpace [research-repository.griffith.edu.au]
- 3. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhancement and Suppression of Ionization in Drug Analysis Using HPLC-MS/MS in Support of Therapeutic Drug Monitoring: A Review of Current Knowledge of Its Minimization and Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. unitedchem.com [unitedchem.com]
- 6. Drug-mediated ion suppression and mitigation of interferences using liquid chromatography-quadrupole/time of flight mass spectrometry (LC-Q/TOF-MS) and liquid chromatography tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Unstable propoxyphene metabolite excreted in human urine is detected by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cerilliant.com [cerilliant.com]
- 9. researchgate.net [researchgate.net]
Overcoming matrix effects in blood samples for propoxyphene quantification.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of propoxyphene in blood samples. The following information addresses common challenges related to matrix effects and offers detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect propoxyphene quantification?
A1: Matrix effects are the alteration of the ionization of a target analyte, such as propoxyphene, by co-eluting substances present in the biological matrix (e.g., blood, plasma).[1][2] These effects, primarily ion suppression or enhancement, can lead to inaccurate and imprecise quantification of the analyte.[3] In blood samples, endogenous components like phospholipids, proteins, and salts are common sources of matrix effects in LC-MS/MS analysis.[3][4]
Q2: How can I determine if my propoxyphene assay is experiencing matrix effects?
A2: Two common methods to assess matrix effects are the post-column infusion and the post-extraction spike methods.[2]
-
Post-column infusion: A constant flow of a propoxyphene standard solution is infused into the mass spectrometer after the analytical column. A blank, extracted blood sample is then injected. Any deviation (dip or peak) in the baseline signal at the retention time of propoxyphene indicates ion suppression or enhancement.[2]
-
Post-extraction spike: The response of propoxyphene in a neat solution is compared to its response when spiked into a pre-extracted blank blood matrix. The matrix effect can be quantified using the following formula: Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Neat Solution) x 100. A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.
Q3: What is the most effective way to minimize matrix effects in propoxyphene analysis?
A3: The most effective strategy is a combination of efficient sample preparation, optimized chromatographic separation, and the use of a suitable internal standard.[3] Solid-phase extraction (SPE) is often considered highly effective at removing matrix components.[5] However, the choice of method depends on the specific requirements of the assay, such as throughput and cost. The use of a stable isotope-labeled internal standard, such as propoxyphene-d5, is highly recommended to compensate for any remaining matrix effects.
Q4: What is a suitable internal standard for propoxyphene quantification?
A4: The ideal internal standard is a stable isotope-labeled analog of the analyte. For propoxyphene, propoxyphene-d5 or norpropoxyphene-d5 (for its major metabolite) are excellent choices.[1][4] These internal standards have nearly identical chemical and physical properties to the analyte and will be affected by matrix effects in the same way, thus providing accurate correction during quantification.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor recovery of propoxyphene | Inefficient extraction from the blood matrix. | Optimize the pH of the sample and extraction solvent for LLE. For SPE, ensure proper conditioning of the cartridge and use an appropriate elution solvent. |
| Analyte co-precipitation with proteins. | For protein precipitation, ensure complete protein removal by using an appropriate solvent-to-sample ratio and adequate vortexing and centrifugation. | |
| High variability in results | Inconsistent matrix effects between samples. | Use a stable isotope-labeled internal standard (e.g., propoxyphene-d5). Improve the sample cleanup method to remove more matrix components; consider switching from protein precipitation to SPE. |
| Ion suppression or enhancement | Co-elution of matrix components (e.g., phospholipids) with propoxyphene. | Improve chromatographic separation to resolve propoxyphene from interfering peaks. Enhance the sample preparation method (e.g., use a more rigorous SPE protocol or a phospholipid removal plate). |
| Inconsistent internal standard response | Degradation of the internal standard or improper addition. | Ensure the internal standard is added to all samples, calibrators, and quality controls at the beginning of the sample preparation process. Verify the stability of the internal standard in the sample matrix and storage conditions. |
Comparison of Sample Preparation Techniques
The choice of sample preparation is critical for minimizing matrix effects and ensuring accurate quantification of propoxyphene. Below is a summary of the performance of three common techniques.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Matrix Effect Reduction | Moderate | Good | Excellent |
| Analyte Recovery | Good to Excellent | Good to Excellent | Excellent |
| Selectivity | Low | Moderate | High |
| Throughput | High | Moderate | Low to Moderate |
| Cost per Sample | Low | Low to Moderate | High |
| Ease of Automation | High | Moderate | High |
| Typical Recovery (%) | >80% | 70-90% | >90% |
| LOD/LOQ | Generally higher due to less clean extracts. | Intermediate | Generally the lowest due to cleaner extracts and potential for concentration. |
Note: The quantitative values in this table are generalized from literature on the analysis of opioids and other basic drugs in blood and may vary depending on the specific protocol and laboratory conditions.
Experimental Protocols
Protein Precipitation (PPT)
This method is rapid and simple, making it suitable for high-throughput screening.
Materials:
-
Whole blood sample
-
Internal Standard (IS) solution (e.g., propoxyphene-d5 in methanol)
-
Acetonitrile (ACN), ice-cold
-
Centrifuge
-
Vortex mixer
Protocol:
-
Pipette 100 µL of whole blood into a microcentrifuge tube.
-
Add 10 µL of IS solution.
-
Add 300 µL of ice-cold acetonitrile to the sample.
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex briefly and inject into the LC-MS/MS system.
Liquid-Liquid Extraction (LLE)
LLE offers improved selectivity over PPT by partitioning the analyte into an immiscible organic solvent.
Materials:
-
Whole blood sample
-
Internal Standard (IS) solution
-
pH 9.5 buffer (e.g., sodium borate)
-
Extraction solvent (e.g., n-butyl chloride or a mixture of hexane and ethyl acetate)
-
Centrifuge
-
Vortex mixer
Protocol:
-
To 1 mL of whole blood in a glass tube, add 50 µL of IS solution.
-
Add 1 mL of pH 9.5 buffer and vortex for 30 seconds.
-
Add 5 mL of the extraction solvent.
-
Cap the tube and vortex or rock for 15 minutes.
-
Centrifuge at 3000 x g for 10 minutes to separate the layers.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase for LC-MS/MS analysis.
Solid-Phase Extraction (SPE)
SPE provides the cleanest extracts by utilizing a solid sorbent to retain the analyte while matrix components are washed away.
Materials:
-
Whole blood sample
-
Internal Standard (IS) solution
-
100 mM phosphate buffer (pH 6.0)
-
Methanol (MeOH)
-
Deionized water
-
100 mM acetic acid
-
Elution solvent: Dichloromethane/Isopropanol/Ammonium Hydroxide (78:20:2 v/v/v)
-
SPE cartridges (e.g., mixed-mode cation exchange)
-
SPE manifold
Protocol:
-
Sample Pre-treatment: To 1 mL of whole blood, add 10 µL of IS solution and 1 mL of 100 mM phosphate buffer (pH 6.0). Vortex and centrifuge to pellet solids. Use the supernatant for loading.
-
Column Conditioning: Condition the SPE cartridge sequentially with 3 mL of MeOH, 3 mL of deionized water, and 3 mL of 100 mM phosphate buffer (pH 6.0).
-
Sample Loading: Load the pre-treated sample onto the conditioned cartridge at a flow rate of 1-2 mL/min.
-
Washing: Wash the cartridge sequentially with 3 mL of deionized water, 3 mL of 100 mM acetic acid, and 3 mL of MeOH. Dry the cartridge under vacuum for 5 minutes.
-
Elution: Elute propoxyphene with 3 mL of the elution solvent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under nitrogen at 40°C. Reconstitute the residue in 100 µL of mobile phase for analysis.
Visualizations
Caption: Sample preparation workflows for propoxyphene quantification.
Caption: Troubleshooting logic for matrix effect issues.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ojp.gov [ojp.gov]
- 4. Comparison of extraction efficiencies and LC-MS-MS matrix effects using LLE and SPE methods for 19 antipsychotics in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medipharmsai.com [medipharmsai.com]
Technical Support Center: Optimizing Chromatographic Separation of Propoxyphene and Its Metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic separation of propoxyphene and its primary metabolite, norpropoxyphene.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway for propoxyphene?
Propoxyphene is primarily metabolized in the liver via N-demethylation to its active metabolite, norpropoxyphene.[1][2][3] This reaction is mainly mediated by the cytochrome P450 enzyme CYP3A4.[4][5][6] Minor metabolic routes include ring hydroxylation and the formation of glucuronide conjugates.[1][4][6]
Q2: Why is norpropoxyphene important to measure alongside propoxyphene?
Norpropoxyphene is the major metabolite of propoxyphene and has a significantly longer half-life (30-36 hours) compared to the parent drug (6-12 hours).[4][6] Measuring norpropoxyphene is crucial for confirming propoxyphene ingestion and is a key analyte in toxicological and pharmacokinetic studies.[3][7]
Q3: What are the main challenges in the chromatographic analysis of propoxyphene and norpropoxyphene?
Common challenges include:
-
Peak Tailing: Propoxyphene is a basic compound (pKa ≈ 9.06) and is prone to interacting with acidic residual silanol groups on silica-based columns, leading to asymmetric peaks.[1][8][9][10]
-
Analyte Stability: Norpropoxyphene can be unstable and may undergo rearrangement or degradation, particularly under alkaline conditions, forming products like norpropoxyphene amide or a dehydrated cyclic intermediate.[7][11][12][13][14]
-
Co-elution: Due to their structural similarities, achieving baseline separation of propoxyphene, norpropoxyphene, and potential isomers or degradation products can be challenging.[15]
-
Decomposition in GC: Propoxyphene can decompose at the high temperatures used in gas chromatography (GC) injection ports.[2][11]
Q4: Which analytical technique is preferred for the analysis of propoxyphene and its metabolites, HPLC or GC?
High-Performance Liquid Chromatography (HPLC) is often preferred over Gas Chromatography (GC) for the analysis of propoxyphene and norpropoxyphene.[2] This is primarily because HPLC avoids the high temperatures that can cause the thermal degradation of propoxyphene.[2] Furthermore, LC-MS/MS methods can differentiate between norpropoxyphene and its rearrangement products, which can be indistinguishable by some GC-MS methods.[7][12][14]
Troubleshooting Guide
Issue 1: Peak Tailing for Propoxyphene and Norpropoxyphene
Cause: As basic analytes, propoxyphene and norpropoxyphene can interact with negatively charged residual silanol groups on the surface of silica-based reversed-phase columns.[8][9][10][16][17] This secondary interaction leads to poor peak shape.
Solutions:
| Solution | Detailed Protocol/Methodology |
| Adjust Mobile Phase pH | Low pH Approach: Lower the mobile phase pH to below 3 using an acidic modifier like formic acid or trifluoroacetic acid (TFA). At low pH, the silanol groups are protonated and less likely to interact with the positively charged analytes.[8][18] High pH Approach: Use a column stable at high pH (e.g., hybrid silica or polymer-based) and a mobile phase with a pH above the pKa of the analytes (>10). This neutralizes the analytes, minimizing ionic interactions.[16] |
| Use a Modern, High-Purity Column | Employ a column with high-purity silica and effective end-capping. End-capping blocks the majority of residual silanol groups, reducing secondary interactions.[9] Polar-embedded columns can also provide shielding for basic compounds.[9] |
| Add a Mobile Phase Modifier | Incorporate a competing base, such as triethylamine (TEA), into the mobile phase at a low concentration (e.g., 0.1-0.5%). The TEA will preferentially interact with the active silanol sites, improving the peak shape of the target analytes.[18] |
| Optimize Sample Solvent | Ensure the sample is dissolved in a solvent that is of equal or weaker elution strength than the initial mobile phase conditions to prevent peak distortion.[10] |
Issue 2: Poor Resolution Between Propoxyphene and Norpropoxyphene
Cause: The structural similarity between propoxyphene and norpropoxyphene can make their separation difficult.
Solutions:
| Solution | Detailed Protocol/Methodology |
| Adjust Organic Modifier Percentage | In reversed-phase chromatography, decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase will generally increase the retention and may improve the resolution between the two compounds. |
| Optimize Gradient Elution | Implement a shallow gradient program. A slow, gradual increase in the organic solvent concentration can enhance the separation between closely eluting peaks. |
| Change the Organic Modifier | The choice of organic solvent can influence selectivity. If using acetonitrile, try substituting it with methanol, or vice versa, as this can alter the elution order and improve resolution. |
| Evaluate Column Chemistry | Test different stationary phases. A phenyl-hexyl or a polar-embedded phase might offer different selectivity compared to a standard C18 column. |
Issue 3: Appearance of Unexpected Peaks or Loss of Norpropoxyphene Signal
Cause: Norpropoxyphene can degrade or rearrange, especially in solution or during sample preparation.[7][19] Alkaline conditions, often used in older GC-MS extraction protocols, can convert norpropoxyphene to its amide form.[7][13]
Solutions:
| Solution | Detailed Protocol/Methodology |
| Maintain Acidic or Neutral pH | During sample preparation and storage, keep the sample matrix at a neutral or slightly acidic pH to minimize the base-catalyzed rearrangement of norpropoxyphene. |
| Use "Dilute and Shoot" LC-MS/MS | For urine analysis, a "dilute and shoot" method, where the sample is simply diluted before injection, can prevent the chemical degradation that might occur during more extensive extraction procedures.[7][12] |
| Analyze Samples Promptly | Analyze prepared samples as soon as possible. If storage is necessary, keep them at low temperatures (e.g., 4°C) to slow down potential degradation. |
| Verify Identity of Unexpected Peaks | Use a mass spectrometer to identify unexpected peaks. The dehydrated rearrangement product of norpropoxyphene has a distinct m/z of 308, while norpropoxyphene has an m/z of 326.[7][12][14] |
Experimental Protocols & Data
Example HPLC Method for Propoxyphene and Norpropoxyphene
This method is based on principles described in the literature for the analysis of basic drugs.[2]
| Parameter | Specification |
| Column | Reversed-phase C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 20% B to 80% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detector | UV at 220 nm or Mass Spectrometer |
Quantitative Data Summary
The following table summarizes retention time data from a published LC-MS/MS method.[14] Note that retention times can vary significantly between different systems and methods.
| Compound | m/z | Retention Time (min) |
| Norpropoxyphene | 326 | 3.4 |
| Dehydrated Rearrangement Product | 308 | 3.5 |
Visualizations
Caption: Primary metabolic pathway of propoxyphene.
Caption: A logical workflow for troubleshooting peak tailing.
References
- 1. Propoxyphene | C22H29NO2 | CID 10100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. chromtech.com [chromtech.com]
- 10. support.waters.com [support.waters.com]
- 11. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 12. Unstable propoxyphene metabolite excreted in human urine is detected by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
- 15. Separation and characterization of standard propoxyphene diastereomers and their determination in pharmaceutical and illicit preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Analysis of basic compounds at high pH values by reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. cerilliant.com [cerilliant.com]
Addressing the instability of norpropoxyphene during sample preparation.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the instability of norpropoxyphene during sample preparation and analysis.
Frequently Asked Questions (FAQs)
Q1: What is norpropoxyphene and why is its stability a concern during analysis?
Norpropoxyphene is the primary active metabolite of the analgesic drug propoxyphene. Its accurate quantification in biological samples (e.g., plasma, urine) is crucial for pharmacokinetic, toxicological, and forensic studies. However, norpropoxyphene is inherently unstable and prone to degradation during sample preparation, which can lead to inaccurate analytical results.[1][2]
Q2: What are the main degradation pathways of norpropoxyphene?
Norpropoxyphene primarily degrades through two pathways:
-
Cyclization and Dehydration: In neutral or alkaline conditions, norpropoxyphene can undergo an intramolecular cyclization to form a cyclic iminium ion, which is a dehydrated rearrangement product.[1][3][4] This is a significant issue in analytical methods that involve alkaline extraction, such as some gas chromatography-mass spectrometry (GC-MS) protocols.[2]
-
Formation of Norpropoxyphene Amide: In the presence of a strong base, norpropoxyphene can be converted to a more stable internal amide.[4] While this is a degradation pathway, it is often intentionally induced to stabilize the molecule for more reliable analysis.
Troubleshooting Guides
Issue 1: Low or Inconsistent Norpropoxyphene Recovery in GC-MS Analysis
Q: I am observing low and variable recovery of norpropoxyphene when using a GC-MS method with alkaline extraction. What is the likely cause and how can I fix it?
A: The likely cause is the base-catalyzed degradation of norpropoxyphene into its dehydrated rearrangement product during the alkaline extraction step.[2] This product has different chromatographic properties than the parent compound, leading to inaccurate quantification.
Solutions:
-
Method A: Conversion to a Stable Amide: Intentionally and controllably convert norpropoxyphene to its more stable amide form before extraction. This can be achieved by adding a strong base like sodium hydroxide.
-
Method B: Use of an Alternative Technique: If possible, switch to a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. LC-MS/MS can often distinguish between norpropoxyphene and its degradation products without the need for alkaline extraction.[2][5]
Issue 2: Peak Splitting or Tailing in LC-MS/MS Chromatograms
Q: My LC-MS/MS analysis of norpropoxyphene is showing split or tailing peaks. What could be the cause and how do I troubleshoot this?
A: Peak splitting or tailing for norpropoxyphene in LC-MS/MS can be caused by several factors:
-
On-column degradation: The pH of your mobile phase might be contributing to the degradation of norpropoxyphene on the analytical column.
-
Co-elution with degradation products: If your chromatography is not optimized, norpropoxyphene may co-elute with its dehydrated rearrangement product, leading to distorted peak shapes.
-
Sample solvent mismatch: Injecting your sample in a solvent that is significantly stronger than your initial mobile phase can cause peak distortion.[6]
-
Column contamination: Buildup of matrix components from biological samples on the column can lead to poor peak shape.[7][8]
Troubleshooting Steps:
-
Optimize Mobile Phase pH: Experiment with adjusting the pH of your mobile phase. A slightly acidic pH may help to minimize on-column degradation.
-
Improve Chromatographic Resolution: Modify your gradient, flow rate, or consider a different column chemistry to achieve baseline separation between norpropoxyphene and its degradation products.
-
Match Sample and Mobile Phase: Whenever possible, dissolve your final extract in the initial mobile phase of your gradient.[6]
-
Implement Sample Clean-up: Use solid-phase extraction (SPE) to effectively remove interfering matrix components before injection.
-
Use a Guard Column: A guard column can help protect your analytical column from contamination and extend its lifetime.[8]
Issue 3: Poor Recovery During Solid-Phase Extraction (SPE)
Q: I am experiencing low recovery of norpropoxyphene during solid-phase extraction. What are the common causes and solutions?
A: Low recovery in SPE can be due to several factors:[3][9][10]
-
Inappropriate Sorbent Selection: The SPE sorbent may not have the optimal retention characteristics for norpropoxyphene.
-
Incorrect pH: The pH of the sample and wash solutions can significantly impact the retention and elution of norpropoxyphene, which is a basic compound.
-
Wash Solvent Too Strong: The wash solvent may be prematurely eluting norpropoxyphene from the sorbent.
-
Insufficient Elution Solvent Volume or Strength: The elution solvent may not be strong enough or used in a sufficient volume to completely recover the analyte.
Troubleshooting Steps:
-
Select the Right Sorbent: For a basic compound like norpropoxyphene, a mixed-mode cation exchange sorbent often provides good retention and allows for rigorous washing to remove interferences.
-
Optimize pH: Adjust the pH of the sample load solution to ensure norpropoxyphene is in its charged state for strong retention on a cation exchange sorbent. During elution, use a solvent that neutralizes the charge on norpropoxyphene to facilitate its release.
-
Evaluate Wash Solvents: Test different wash solvents of varying organic strength to find one that removes interferences without eluting norpropoxyphene.
-
Optimize Elution: Ensure your elution solvent is sufficiently strong (e.g., by adding a small amount of a basic modifier like ammonium hydroxide to an organic solvent) and that you are using an adequate volume to ensure complete elution.
Issue 4: Suspected Interference in Immunoassay Screening
Q: My immunoassay screen for propoxyphene is positive, but the confirmatory analysis by GC-MS or LC-MS/MS is negative for norpropoxyphene. What could be the reason?
A: This can be due to cross-reactivity of the immunoassay with other structurally similar compounds. For example, diphenhydramine has been shown to cause false-positive results in some propoxyphene immunoassays.[11][12]
Solution:
-
Confirmation is Key: Always confirm positive immunoassay screens with a more specific method like GC-MS or LC-MS/MS to rule out false positives.
Data Presentation
Table 1: Stability of Norpropoxyphene in Different Solvents at 4°C over 21 Days
| Solvent | Day 1: Norpropoxyphene Concentration (ng/mL) | Day 21: Norpropoxyphene Concentration (ng/mL) | % Decrease |
| Methanol | 871 | 302 | 65.3% |
| Synthetic Urine | 1039 | 734 | 29.4% |
| Acetonitrile | Not Reported | Not Reported | Not Reported |
| Water (10% Ethanol) | 1102 | 939 | 14.8% |
Data adapted from a study on norpropoxyphene stability. The concentrations are based on calibrators with an estimated purity of 93-97%.
Experimental Protocols
Protocol 1: Stabilization of Norpropoxyphene by Conversion to Norpropoxyphene Amide
This protocol is designed to convert unstable norpropoxyphene into its more stable amide form prior to analysis, particularly for GC-MS applications.
Materials:
-
Biological sample (e.g., urine, plasma)
-
35% Sodium Hydroxide (NaOH) solution
-
100 mM Phosphate buffer (pH 6.0)
-
Solid-Phase Extraction (SPE) cartridges (mixed-mode cation exchange recommended)
-
Appropriate organic solvents for SPE (e.g., methanol, dichloromethane, isopropanol)
-
Ammonium hydroxide
Procedure:
-
To 1 mL of the biological sample, add one drop of 35% sodium hydroxide solution.
-
Vortex the sample to mix thoroughly.
-
Adjust the pH of the sample to approximately 6.0 using 100 mM phosphate buffer.
-
Proceed with your established solid-phase extraction (SPE) protocol.
-
Elute the stabilized norpropoxyphene amide from the SPE cartridge using an appropriate organic solvent mixture (e.g., dichloromethane:isopropanol with 2% ammonium hydroxide).
-
Evaporate the eluate to dryness and reconstitute in a suitable solvent for injection into the GC-MS.
Note: This procedure intentionally converts norpropoxyphene to norpropoxyphene amide. Your analytical method should be validated for the quantification of the amide.[4]
Protocol 2: Derivatization with Phosgene (Cautionary Note)
Derivatization with phosgene has been mentioned as a potential method to improve the chromatographic properties of compounds with functional groups similar to norpropoxyphene. However, phosgene is an extremely toxic gas . Its use requires specialized equipment, a dedicated fume hood, and extensive safety precautions.
Visualizations
Caption: Degradation pathways of norpropoxyphene.
Caption: Workflow for norpropoxyphene stabilization.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. silicycle.com [silicycle.com]
- 4. cerilliant.com [cerilliant.com]
- 5. Unstable propoxyphene metabolite excreted in human urine is detected by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. support.waters.com [support.waters.com]
- 8. Are Split LC Peaks Giving you a Splitting Headache? [restek.com]
- 9. welch-us.com [welch-us.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Interference of diphenhydramine with the EMIT II immunoassay for propoxyphene - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving peak shape in the chromatographic analysis of propoxyphene.
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues related to improving peak shape in the chromatographic analysis of propoxyphene.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of peak tailing when analyzing propoxyphene?
The most frequent cause of peak tailing for propoxyphene is secondary interaction between the basic amine groups in the molecule and acidic, ionized silanol groups on the surface of silica-based stationary phases.[1][2][3] This interaction provides an alternative retention mechanism, which can lead to elongated, asymmetric peaks.[2][3]
Q2: How does mobile phase pH influence the peak shape of propoxyphene?
Mobile phase pH is a critical factor for ionizable compounds like propoxyphene.[4][5]
-
Low pH (e.g., pH 2-4): At low pH, residual silanol groups on the silica stationary phase are protonated (Si-OH), minimizing their ability to interact with the protonated basic analyte. This is a common strategy to achieve sharp, symmetrical peaks for basic compounds.[2][4]
-
Mid-range pH (e.g., pH 5-7): In this range, silanol groups can become ionized (SiO-), leading to strong electrostatic interactions with the positively charged propoxyphene molecule, often resulting in significant peak tailing.[6]
-
High pH (e.g., pH > 8): At a sufficiently high pH (and using a pH-stable column), propoxyphene can be neutralized, which also reduces interactions with the stationary phase. However, silica-based columns have limited stability at high pH.[4][7]
Q3: Can the choice of HPLC column affect my results?
Absolutely. For basic compounds like propoxyphene, using a modern, high-purity silica column that is well end-capped is crucial.[2][8] End-capping chemically treats the silica surface to reduce the number of accessible silanol groups, thereby minimizing tailing.[2] Columns specifically designed and marketed for good peak shape with basic compounds are highly recommended.
Q4: What are system suitability tests and why are they important?
System suitability tests are a set of checks to ensure the chromatographic system is performing correctly before analyzing samples.[7] Key parameters include:
-
Tailing Factor (T): A quantitative measure of peak symmetry. An ideal peak has a T value of 1.0. Most methods require T ≤ 2.0.[7][9]
-
Resolution (Rs): Measures the degree of separation between two adjacent peaks. A value of Rs > 2 is generally desired.[7]
-
Theoretical Plates (N): A measure of column efficiency. Higher numbers indicate better efficiency.[7]
-
Reproducibility (%RSD): The precision of replicate injections of a standard, typically measured for peak area and retention time.
Consistently passing system suitability ensures the reliability and integrity of the analytical results.
Troubleshooting Guide
Problem 1: Peak Tailing
Your propoxyphene peak has an asymmetric shape with a pronounced "tail."
Caption: Effect of pH on propoxyphene-silanol interactions.
| Possible Cause | Recommended Solution |
| Partially Blocked Column Frit | Debris from the sample or system can partially block the inlet frit, causing the sample band to split as it enters the column. [10] |
| 1. Filter Samples: Ensure all samples and mobile phases are filtered before use. | |
| 2. Install an In-line Filter: Place an in-line filter between the injector and the column. | |
| 3. Backflush the Column: Reverse the column and flush to waste. If this fails, the frit may need to be replaced (if possible) or the entire column. [10] | |
| Sample Solvent Effect | Injecting a sample dissolved in a much stronger solvent can cause peak distortion and splitting. [11] |
| 1. Use Mobile Phase as Solvent: Dissolve the sample in the mobile phase. | |
| Co-eluting Interference | Another compound in the sample matrix may have a very similar retention time to propoxyphene. [2][12] |
| 1. Adjust Mobile Phase: Modify the organic-to-aqueous ratio or change the organic solvent (e.g., from acetonitrile to methanol) to alter selectivity. | |
| 2. Use a Higher Efficiency Column: A column with a smaller particle size or a longer length may provide the necessary resolution to separate the interfering peak. [2] | |
| 3. Check Sample Preparation: Employ a more selective sample clean-up procedure, such as solid-phase extraction (SPE), to remove the interference before analysis. [2] |
Experimental Protocols
Protocol 1: Mobile Phase Preparation for Improved Peak Shape
This protocol is for preparing a reversed-phase mobile phase designed to minimize peak tailing for propoxyphene.
Objective: To prepare a buffered mobile phase at a low pH to suppress silanol interactions.
Materials:
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Formic acid (or orthophosphoric acid)
-
0.45 µm solvent filters
Procedure:
-
Prepare Aqueous Portion: Dispense a desired volume of HPLC-grade water into a clean glass reservoir (e.g., 1000 mL).
-
Adjust pH: While stirring, slowly add formic acid dropwise until the pH of the aqueous solution is between 3.0 and 3.5. Use a calibrated pH meter for accurate measurement. A final concentration of 0.1% formic acid is a common starting point. [13]3. Filter the Aqueous Phase: Filter the pH-adjusted aqueous solution through a 0.45 µm solvent filter to remove particulates.
-
Prepare Final Mobile Phase: Measure the required volumes of the filtered aqueous phase and acetonitrile to achieve the desired ratio (e.g., for a 65:35 ACN:Water mobile phase, mix 650 mL of ACN with 350 mL of the prepared aqueous phase).
-
Degas the Mobile Phase: Thoroughly degas the final mobile phase mixture using sonication, vacuum filtration, or helium sparging before use.
Protocol 2: System Suitability Test
Objective: To verify that the HPLC system is suitable for the analysis of propoxyphene.
Procedure:
-
Prepare Standard Solution: Prepare a standard solution of propoxyphene at a concentration that is representative of the samples to be analyzed.
-
Equilibrate System: Pump the mobile phase through the entire HPLC system, including the column, until a stable, flat baseline is achieved (typically 30-60 minutes).
-
Perform Replicate Injections: Make at least five consecutive injections of the propoxyphene standard solution.
-
Calculate Parameters: Using the chromatography data software, calculate the following for the last five injections:
-
Retention Time (RT)
-
Peak Area
-
USP Tailing Factor (T)
-
Theoretical Plates (N)
-
-
Evaluate Acceptance Criteria: Compare the calculated values against the predefined criteria for the method. An example is provided in the table below.
| Parameter | Acceptance Criteria |
| %RSD of Peak Area | ≤ 2.0% |
| %RSD of Retention Time | ≤ 1.0% |
| USP Tailing Factor (T) | ≤ 2.0 [7] |
| Theoretical Plates (N) | > 2000 [7] |
If all criteria are met, the system is ready for sample analysis. If not, troubleshoot the system using the guides above before proceeding.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. agilent.com [agilent.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Development and Validation of RP-HPLC Method for the Determination of Methamphetamine and Propranolol in Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. waters.com [waters.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. bvchroma.com [bvchroma.com]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
Technical Support Center: Minimizing Propoxyphene Carryover in LC-MS/MS Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize carryover during the LC-MS/MS analysis of propoxyphene.
Troubleshooting Guides
Carryover in LC-MS/MS analysis, the appearance of an analyte signal in a blank injection following a high-concentration sample, can significantly compromise data quality.[1][2][3] Propoxyphene, a basic and hydrophobic compound, is particularly susceptible to carryover issues. This guide provides a systematic approach to identifying and mitigating propoxyphene carryover.
Q1: I am observing significant propoxyphene peaks in my blank injections. What are the primary sources of this carryover?
A1: Propoxyphene carryover in an LC-MS/MS system can originate from several components that come into contact with the sample. The most common sources include:
-
Autosampler: The injection needle, sample loop, valves, and tubing are major contributors to carryover.[1][4] Propoxyphene can adsorb to the surfaces of these components.
-
LC Column: The stationary phase of the column can retain propoxyphene, which may then elute in subsequent runs.[2][5]
-
Transfer Lines and Fittings: Dead volumes in connectors and tubing can trap and later release the analyte.[3]
-
Mass Spectrometer Ion Source: Accumulation of non-volatile residues in the ion source can lead to persistent background signals.[1]
Q2: What is the first step I should take to troubleshoot propoxyphene carryover?
A2: The first step is to systematically isolate the source of the carryover. A logical troubleshooting workflow can help pinpoint the problematic component.
Troubleshooting Workflow for Propoxyphene Carryover
Caption: A logical workflow for troubleshooting propoxyphene carryover.
To isolate the autosampler, you can perform a "no-injection" blank run where the injection valve is actuated without drawing any sample. If a propoxyphene peak is still observed, the carryover is likely originating from components downstream of the injector, such as the column or transfer lines.
Frequently Asked Questions (FAQs)
Q3: What are the best wash solvents for minimizing propoxyphene carryover?
A3: Since propoxyphene is a basic compound, a wash solution with an acidic modifier is generally effective. The organic content of the wash solution should also be sufficient to solubilize the hydrophobic propoxyphene molecule.
A systematic approach to selecting a wash solvent is recommended. Start with a wash solution similar in composition to your mobile phase and progressively increase the organic strength and/or add modifiers.
Table 1: Recommended Wash Solutions for Propoxyphene Carryover Reduction
| Wash Solution Composition | Rationale |
| 80:20 Acetonitrile:Water + 0.1% Formic Acid | A strong organic solvent with an acidic modifier to disrupt ionic interactions.[1][6] |
| 50:50 Methanol:Isopropanol + 0.1% Formic Acid | A combination of protic and non-protic solvents to remove a wider range of contaminants.[6] |
| 90:10 Acetonitrile:Water with 0.5% Ammonium Hydroxide | A basic wash can be effective in some cases, particularly if the carryover is due to interaction with acidic sites on surfaces.[1] |
It is crucial to ensure the compatibility of the wash solvent with your LC system and column.
Q4: How can I optimize my autosampler's wash method to reduce propoxyphene carryover?
A4: Modern autosamplers offer several programmable wash parameters that can be optimized.[7]
-
Wash Volume: Increase the volume of the wash solvent used to rinse the needle and sample loop.
-
Number of Washes: Program multiple wash cycles between injections.
-
Wash Sequence: Employ a multi-solvent wash sequence. For example, a wash with a high organic solvent followed by a wash with a composition similar to the initial mobile phase conditions can be very effective.
Experimental Protocol: Autosampler Wash Optimization
-
Establish a Baseline: Inject a high concentration standard of propoxyphene followed by a blank injection using your current wash method. Quantify the carryover peak area.
-
Vary Wash Composition: Test the wash solutions listed in Table 1. For each solution, inject the high standard followed by a blank and quantify the carryover.
-
Optimize Wash Volume and Cycles: Using the most effective wash solution, systematically increase the wash volume and the number of wash cycles.
-
Evaluate Data: Compare the carryover peak areas from each experiment to determine the optimal wash protocol.
Q5: Can the choice of LC column affect propoxyphene carryover?
A5: Yes, the column can be a significant source of carryover.[5]
-
Column Chemistry: Different stationary phases will have varying degrees of interaction with propoxyphene. Experimenting with different C18 columns from various manufacturers can be beneficial, as even columns with the same nominal chemistry can exhibit different carryover characteristics.[5]
-
Column Conditioning: Ensure the column is properly conditioned and equilibrated before each analytical run.
-
Column Washing: At the end of a sequence, it is good practice to wash the column with a strong solvent to remove any retained compounds. A gradient wash from low to high organic composition is often effective.[5]
Q6: Are there any other instrumental factors I should consider?
A6: Yes, several other factors can contribute to carryover:
-
Sample Solvent: The composition of the solvent in which your sample is dissolved can impact carryover. Ensure your sample solvent is compatible with the initial mobile phase to prevent precipitation in the injection system.
-
Tubing and Fittings: Minimize the use of long tubing and ensure all fittings are properly made to avoid dead volumes.[3]
-
Injection Volume: Injecting a smaller volume of a more concentrated sample can sometimes reduce carryover compared to a larger volume of a less concentrated sample.
Logical Relationship of Carryover Factors
Caption: Key factors influencing propoxyphene carryover in LC-MS/MS.
By systematically addressing these potential sources of carryover, researchers can significantly improve the accuracy and reliability of their propoxyphene LC-MS/MS data.
References
- 1. admin.nordenson.com - Best Wash Solution For Lcms To Reduce Carryover [admin.nordenson.com]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. omicsonline.org [omicsonline.org]
- 7. lcms.cz [lcms.cz]
rac-Propoxyphene-D5 stability issues in processed samples.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of rac-Propoxyphene-D5 in processed samples. It is intended for researchers, scientists, and drug development professionals utilizing this internal standard in their analytical workflows.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing a significant loss of this compound signal in my processed samples. What are the potential causes?
A1: Signal loss of this compound can stem from several factors, primarily related to chemical instability. The most common causes are:
-
pH-dependent hydrolysis: The ester linkage in propoxyphene is susceptible to hydrolysis, which is accelerated at neutral to alkaline pH.[1] Processed samples with a final pH above 6 should be considered at risk for degradation.
-
Improper storage: Both stock solutions and processed samples should be stored at appropriate temperatures to minimize degradation. Long-term storage should be at -20°C or lower.
-
Solvent effects: While supplied in acetonitrile or methanol, subsequent processing steps involving different solvents could impact stability. It is crucial to ensure the final sample extract is in a solvent that promotes stability, ideally with a slightly acidic pH.
Q2: My this compound peak is showing splitting or the appearance of additional peaks. What could be the reason?
A2: Peak splitting or the emergence of new, related peaks can indicate degradation of the internal standard. Under certain conditions, propoxyphene can degrade into several products. In acidic solutions, it can undergo an S\textsubscript{N}1 reaction to form isomeric alcohols and butenes. At a more alkaline pH, the free base form can undergo fragmentation, leading to a deaminated product.
Additionally, while less common for the parent compound, be aware that its primary metabolite, norpropoxyphene, is known to be unstable and can rearrange and dehydrate, especially under alkaline extraction conditions.[2][3][4] If you are also monitoring for this metabolite, similar degradation of its deuterated internal standard (norpropoxyphene-d5) could occur.
Q3: What are the optimal storage conditions for my this compound stock solutions and processed samples?
A3: To ensure the stability of your this compound:
-
Stock Solutions: Commercially available solutions are typically in acetonitrile or methanol. These should be stored at 2-8°C for short-term use and protected from light. For long-term storage, refer to the manufacturer's recommendations, which may include freezing.
-
Processed Samples: After extraction, it is crucial to store samples in a tightly sealed container at low temperatures. For short-term storage (up to 24 hours), refrigeration at 4°C is generally acceptable. For longer-term storage, samples should be frozen at -20°C or below. Avoid repeated freeze-thaw cycles. If the final extract is aqueous, adjusting the pH to a slightly acidic range (e.g., pH 4-5) can improve stability.
Q4: Can the solid-phase extraction (SPE) process itself contribute to the degradation of this compound?
A4: Yes, the SPE process can introduce instability if not properly controlled. The pH of the wash and elution buffers is a critical factor. Using strong bases in any step can lead to the degradation of propoxyphene. It is recommended to use buffers with a pH of 6 or lower during the extraction process.
Q5: I am observing chromatographic separation between this compound and the unlabeled propoxyphene. Is this normal?
A5: It is not uncommon to observe slight chromatographic separation between a deuterated internal standard and its unlabeled analyte, particularly in reversed-phase chromatography. This is due to the small differences in lipophilicity caused by the deuterium atoms. This separation is generally acceptable as long as it is consistent and does not lead to differential matrix effects. If the separation is significant, it may be necessary to adjust the chromatographic conditions to achieve better co-elution.
Data Presentation
Table 1: pH-Dependent Stability of Propoxyphene
| pH Range | Predominant Degradation Pathway | Relative Stability | Recommendations |
| 2.0 - 3.5 | Minimal degradation | High | Optimal pH for storage of aqueous solutions and final extracts.[1] |
| 4.0 - 6.0 | Slow hydrolysis | Moderate | Acceptable for sample processing. Minimize time at this pH. |
| 7.0 - 8.0 | Base-catalyzed hydrolysis | Low | Increased rate of degradation. Avoid this pH range.[1] |
| > 9.0 | Fragmentation of free base | Very Low | Rapid degradation. Avoid strongly alkaline conditions. |
Table 2: Estimated Hydrolysis Half-life of Propoxyphene at 25°C
| pH | Estimated Half-life |
| 7.0 | ~4 years |
| 8.0 | ~160 days |
| Data is estimated for the non-deuterated compound and serves as a guide for this compound.[1] |
Experimental Protocols
Protocol: Analysis of Propoxyphene in Plasma using LC-MS/MS with this compound Internal Standard
This protocol is a representative method and may require optimization for specific instrumentation and sample matrices.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
To 1 mL of plasma, add a working solution of this compound internal standard.
-
Add 2 mL of 100 mM phosphate buffer (pH 6.0) and vortex.
-
Centrifuge to pellet proteins.
-
Condition a mixed-mode cation exchange SPE cartridge with 3 mL of methanol, followed by 3 mL of deionized water, and 3 mL of 100 mM phosphate buffer (pH 6.0).
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with 3 mL of deionized water, followed by 3 mL of 100 mM acetic acid, and then 3 mL of methanol.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analytes with 2 mL of a freshly prepared solution of methanol containing 2% ammonium hydroxide. Note: Minimize the time the analyte is in contact with the basic elution solvent.
-
Immediately evaporate the eluate to dryness under a stream of nitrogen at < 40°C.
-
Reconstitute the residue in 100 µL of mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
2. LC-MS/MS Conditions
-
LC Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Mass Spectrometer: Triple Quadrupole
-
Ionization: Electrospray Ionization (ESI), Positive Mode
-
MRM Transitions:
-
Propoxyphene: Q1/Q3 (e.g., 340.2 -> 266.2)
-
This compound: Q1/Q3 (e.g., 345.2 -> 271.2)
-
Mandatory Visualization
References
- 1. Propoxyphene | C22H29NO2 | CID 10100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Unstable propoxyphene metabolite excreted in human urine is detected by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating co-eluting interferences in propoxyphene GC-MS analysis.
Welcome to the technical support center for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of propoxyphene. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during experimentation.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during propoxyphene GC-MS analysis.
Problem: Poor Peak Shape (Tailing or Fronting) for Propoxyphene or its Metabolites
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Active Sites in the GC Inlet or Column | Clean or replace the injector liner. Use a deactivated liner. Trim the first few centimeters of the analytical column. |
| Improper Column Installation | Ensure the column is cut cleanly and installed at the correct depth in the inlet and detector according to the manufacturer's instructions. |
| Matrix Effects | Optimize sample preparation to remove interfering matrix components. Consider using a matrix-matched calibration curve. |
| Inappropriate Solvent | Ensure the sample solvent is compatible with the stationary phase of the GC column. |
| Column Overload | Reduce the injection volume or dilute the sample. |
Problem: Inconsistent Retention Times
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Leaks in the GC System | Perform a leak check of the carrier gas lines, fittings, and septum. |
| Fluctuations in Oven Temperature | Verify the accuracy and stability of the GC oven temperature. |
| Inconsistent Carrier Gas Flow | Check and adjust the carrier gas flow rate. Ensure the gas supply is adequate. |
| Column Degradation | Condition the column or replace it if it's old or has been exposed to harsh conditions. |
Problem: Co-eluting Peaks and Inaccurate Quantification
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Norpropoxyphene Rearrangement | Be aware that the primary metabolite, norpropoxyphene, is unstable under alkaline conditions and can rearrange to form norpropoxyphene amide. This can lead to a broad or split peak if the conversion is incomplete. Many methods intentionally convert all norpropoxyphene to the amide for consistent quantification.[1][2][3] |
| Presence of Other Drugs or Metabolites | If other drugs with similar retention times and mass spectral fragments are suspected, adjust the GC temperature program to improve separation. Review the full-scan mass spectra to identify unique ions for the interfering compound. |
| Matrix Interference | Complex sample matrices can contain endogenous compounds that co-elute with the analytes of interest.[4][5][6] Enhance sample cleanup procedures, for example, by using a more specific solid-phase extraction (SPE) sorbent. |
Frequently Asked Questions (FAQs)
Q1: What is the most common interference in propoxyphene GC-MS analysis?
The most significant and common interference arises from the chemical instability of propoxyphene's primary metabolite, norpropoxyphene.[1][2] Under the alkaline pH conditions often used during sample extraction, norpropoxyphene undergoes a base-catalyzed rearrangement to form a more stable cyclic amide, norpropoxyphene amide.[3][7] If this conversion is not complete, it can result in peak splitting or broadening, leading to inaccurate quantification.[1] Many validated methods intentionally drive this reaction to completion to ensure that all norpropoxyphene is measured as a single, stable derivative.[3][8]
Q2: Are there other drugs known to co-elute with propoxyphene?
While the rearrangement of norpropoxyphene is the most cited interference, other drugs with similar chemical properties and retention times can potentially co-elute. High concentrations of co-eluting compounds can affect the ionization and detection of the target analyte.[9] A study on drug interferences in GC-MS noted that high concentrations of other drugs could potentially interfere with propoxyphene analysis.[9] It is crucial to confirm positive findings by examining the full mass spectrum and comparing retention times with a known standard.
Q3: How can I minimize the impact of matrix effects?
Matrix effects can cause signal suppression or enhancement, leading to inaccurate quantitative results.[4][6] To minimize these effects:
-
Optimize Sample Preparation: Employ a robust sample preparation technique like solid-phase extraction (SPE) to remove interfering substances from the sample matrix.[5]
-
Use Matrix-Matched Calibrators: Prepare calibration standards in a blank matrix that is similar to the samples being analyzed.
-
Utilize an Internal Standard: A stable, isotopically labeled internal standard that behaves similarly to the analyte can help to correct for variations in extraction efficiency and matrix effects.
Q4: What are the key mass-to-charge ratios (m/z) to monitor for propoxyphene and its metabolites?
For mass spectrometry detection, the following ions are typically monitored:
| Compound | Quantify Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| Propoxyphene | 58 | 115 | 208 |
| Norpropoxyphene | 326 (molecular ion) | 252 | - |
| Norpropoxyphene Amide (from rearrangement) | 308 | - | - |
Note: The m/z values for norpropoxyphene and its rearrangement product are based on LC-MS data, as direct GC-MS analysis of underivatized norpropoxyphene is uncommon due to its instability.[1][10]
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) with Norpropoxyphene Rearrangement
This protocol is designed for the analysis of propoxyphene and norpropoxyphene in urine, intentionally converting norpropoxyphene to its stable amide form.
1. Sample Preparation: a. To 1.0 mL of urine, add an appropriate internal standard. b. Add one drop of a strong base (e.g., 5N NaOH) to achieve a pH > 11.[3] c. Vortex the sample and allow it to stand for a few minutes to ensure complete conversion of norpropoxyphene to norpropoxyphene amide. d. Adjust the pH of the sample to approximately 6.0 with a suitable buffer (e.g., 100 mM phosphate buffer).[8]
2. SPE Column Conditioning: a. Condition a mixed-mode SPE column with 3 mL of methanol, followed by 3 mL of deionized water, and finally 3 mL of 100 mM phosphate buffer (pH 6.0).[8]
3. Sample Application: a. Load the prepared urine sample onto the conditioned SPE column at a flow rate of 1-2 mL/minute.[8]
4. Column Washing: a. Wash the column with 3 mL of deionized water. b. Follow with a wash of 3 mL of 100 mM acetic acid. c. Finally, wash with 3 mL of methanol. d. Dry the column thoroughly under vacuum for at least 5 minutes.[8]
5. Elution: a. Elute the analytes with 3 mL of a freshly prepared solution of dichloromethane/isopropanol/ammonium hydroxide (78:20:2 v/v/v).[8]
6. Eluate Processing: a. Evaporate the eluate to dryness under a stream of nitrogen at a temperature below 40°C. b. Reconstitute the residue in a suitable solvent (e.g., 100 µL of ethyl acetate) for GC-MS analysis.[8]
Visualizations
Caption: Workflow for propoxyphene analysis.
Caption: Troubleshooting co-eluting peaks.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Unstable propoxyphene metabolite excreted in human urine is detected by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Propoxyphene and norpropoxyphene quantitation in the same solid-phase extraction using Toxi-Lab Spec VC MP3 system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alternative matrices in forensic toxicology: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. cerilliant.com [cerilliant.com]
- 8. unitedchem.com [unitedchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Optimization of MS/MS parameters for rac-Propoxyphene-D5.
This technical support center provides troubleshooting guidance and answers to frequently asked questions for the optimization of MS/MS parameters for rac-Propoxyphene-D5.
Frequently Asked Questions (FAQs)
Q1: What are the recommended initial MS/MS parameters for this compound?
A1: For initial experiments, you can use the following parameters as a starting point. However, optimization is crucial for achieving the best performance.
| Parameter | Recommended Starting Value |
| Precursor Ion (Q1) | m/z 345.2 |
| Product Ion (Q3) | m/z 269.2 |
| Dwell Time | 50 ms[1][2] |
| Collision Energy (CE) | 20-40 eV |
| Declustering Potential (DP) | 60-80 V |
| Entrance Potential (EP) | 10 V |
| Collision Cell Exit Potential (CXP) | 10-15 V |
Q2: How does the stability of propoxyphene and its metabolites affect analysis?
A2: Propoxyphene's major metabolite, norpropoxyphene, is known to be unstable and can undergo degradation, which can pose a challenge for accurate quantitation.[1][2][3] It can convert to a dehydrated rearrangement product, especially under alkaline conditions.[1][2][3] While this compound is the deuterated parent drug, it is essential to be aware of potential in-source fragmentation or degradation that might mimic metabolite formation.
Q3: What are the key considerations for sample preparation for this compound analysis?
A3: A "dilute and shoot" method is often employed for urine samples to minimize sample manipulation and potential degradation of related compounds like norpropoxyphene.[1][2][3] For plasma or tissue samples, a protein precipitation or solid-phase extraction (SPE) may be necessary. It is crucial to maintain a neutral or slightly acidic pH during extraction to prevent degradation.[4]
Troubleshooting Guide
Q1: I am observing a weak or no signal for this compound. What should I check?
A1:
-
MS/MS Parameters: Ensure that the precursor and product ions are correctly set for this compound (Q1: m/z 345.2). Optimize the collision energy and declustering potential to maximize the signal intensity of your target product ion.
-
Source Conditions: Optimize electrospray ionization (ESI) source parameters such as ion spray voltage, gas temperatures, and gas flows. For molecules like propoxyphene, a positive ionization mode is typically used.
-
Sample Integrity: Verify the concentration and integrity of your this compound standard solution. These solutions are often provided in acetonitrile and should be stored at 2-8°C.[5]
-
System Suitability: Check for general system issues such as leaks, solvent flow problems, or detector malfunction.[6]
Q2: My peak shape is poor (e.g., tailing or fronting). How can I improve it?
A2:
-
Chromatography:
-
Column Choice: Ensure you are using a suitable LC column (e.g., C18) for the analysis of small molecules like propoxyphene.
-
Mobile Phase: Optimize the mobile phase composition and gradient. The use of additives like formic acid or ammonium formate can improve peak shape.
-
Flow Rate: Adjust the flow rate to ensure optimal chromatographic separation.
-
-
Sample Preparation: Improper sample preparation can lead to matrix effects that affect peak shape. Ensure your sample is properly dissolved in a solvent compatible with the mobile phase.
Q3: I am seeing inconsistent results between injections. What could be the cause?
A3:
-
Autosampler Issues: Check the autosampler for proper functioning, including injection volume accuracy and potential carryover between samples.
-
Sample Stability: As mentioned, propoxyphene-related compounds can be unstable.[1][2][3] Analyze samples promptly after preparation and consider storing them at low temperatures.
-
System Equilibration: Ensure the LC-MS/MS system is fully equilibrated before starting the analytical run. This includes stabilizing the column temperature and solvent flow.
Experimental Protocols
Protocol 1: Optimization of MS/MS Parameters for this compound
-
Prepare a standard solution of this compound at a concentration of approximately 1 µg/mL in an appropriate solvent (e.g., acetonitrile or methanol).
-
Infuse the standard solution directly into the mass spectrometer using a syringe pump at a flow rate of 5-10 µL/min.
-
Perform a Q1 scan to identify the precursor ion of this compound. The expected m/z is 345.2.
-
Perform a product ion scan by selecting the precursor ion (m/z 345.2) and ramping the collision energy to identify the most abundant and stable product ions.
-
Optimize the collision energy (CE) for the selected product ion to achieve maximum intensity.
-
Optimize other MS parameters such as declustering potential (DP), entrance potential (EP), and collision cell exit potential (CXP) to further enhance the signal.
-
Set up a Multiple Reaction Monitoring (MRM) method using the optimized precursor ion, product ion, and MS parameters.
Visualizations
Caption: Experimental workflow for MS/MS parameter optimization.
Caption: Troubleshooting decision tree for common MS/MS issues.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Unstable propoxyphene metabolite excreted in human urine is detected by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. unitedchem.com [unitedchem.com]
- 5. (±)-Propoxyphene-D5 100ug/mL acetonitrile, ampule 1mL, certified reference material, Cerilliant 136765-49-6 [sigmaaldrich.com]
- 6. agilent.com [agilent.com]
Dealing with in-source fragmentation of propoxyphene and its internal standard.
Welcome to the technical support center for the analysis of propoxyphene and its metabolites. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during LC-MS/MS analysis, with a specific focus on managing in-source fragmentation.
Frequently Asked Questions (FAQs)
Q1: What is in-source fragmentation and why is it a concern for propoxyphene analysis?
A1: In-source fragmentation (ISF) is a phenomenon in electrospray ionization mass spectrometry (ESI-MS) where analyte ions fragment within the ion source, prior to entering the mass analyzer.[1][2][3][4] This is particularly relevant for propoxyphene and its primary metabolite, norpropoxyphene, as they can be unstable. Norpropoxyphene, for instance, is known to form a dehydrated rearrangement product.[5][6][7] This premature fragmentation can lead to an underestimation of the parent analyte and an overestimation of its fragments, compromising the accuracy and reliability of quantification.
Q2: My results show a high abundance of the m/z 308 ion for norpropoxyphene, even when analyzing a pure standard. What is happening?
A2: The ion at m/z 326 corresponds to the protonated molecule of norpropoxyphene, while the m/z 308 ion is a dehydrated rearrangement product.[5][7] The presence of a significant m/z 308 peak from a standard solution indicates that either the standard has degraded or in-source fragmentation is occurring. Norpropoxyphene is known to be unstable and can convert to this product, a process that can be accelerated by factors like sample pH and storage conditions.[5][6][7] It is also a common in-source fragment.
Q3: How does the in-source fragmentation of a deuterated internal standard affect quantification?
A3: Deuterated internal standards (IS) are considered the gold standard for LC-MS/MS quantification because they are chemically almost identical to the analyte and should behave similarly during sample preparation and analysis.[8][9] However, if the analyte and the IS exhibit different rates of in-source fragmentation, it can lead to inaccurate quantification. The ratio of the analyte to the IS will not remain constant across different instrument conditions, violating a core assumption of the internal standard method. It is crucial that the fragmentation behavior of the IS (e.g., norpropoxyphene-d5) closely mirrors that of the analyte (norpropoxyphene).
Q4: Can my sample preparation method contribute to the fragmentation of norpropoxyphene?
A4: Yes. Norpropoxyphene is particularly susceptible to degradation and rearrangement under alkaline (basic) conditions.[5][6] Historical methods using gas chromatography-mass spectrometry (GC-MS) often involved an alkaline extraction step which intentionally converted norpropoxyphene into its more stable rearrangement product.[5][10] For LC-MS/MS analysis, it is critical to maintain a neutral or slightly acidic pH throughout the sample preparation process to preserve the integrity of the parent molecule.
Troubleshooting In-Source Fragmentation
This guide provides a systematic approach to identifying and mitigating in-source fragmentation of propoxyphene and its internal standard.
Step 1: Diagnose the Issue
The first step is to confirm that the observed fragmentation is occurring in the ion source.
Caption: Workflow for diagnosing in-source fragmentation.
Step 2: Optimize Mass Spectrometer Source Parameters
In-source fragmentation is primarily influenced by the energy applied to the ions in the source.[3] The goal is to use the "softest" ionization conditions possible that still provide adequate signal intensity.
Experimental Protocol: Source Parameter Optimization
-
Preparation : Prepare a solution of propoxyphene or norpropoxyphene standard at a known concentration (e.g., 100 ng/mL) in a typical mobile phase composition.
-
Infusion : Infuse the solution directly into the mass spectrometer at a constant flow rate to obtain a stable signal.
-
Parameter Adjustment : Systematically adjust key source parameters one at a time, starting with the values from a standard or generic method. Monitor the intensity of the parent ion (e.g., m/z 326 for norpropoxyphene) and the key fragment ion (e.g., m/z 308).
-
Key Parameters to Optimize :
-
Fragmentor / Cone Voltage / Declustering Potential : This is often the most influential parameter. Gradually decrease the voltage and observe the ratio of fragment to parent ion.[3][11]
-
Capillary Voltage : Lowering the capillary voltage can sometimes reduce fragmentation.
-
Source Temperature and Gas Flow : High temperatures can cause thermal degradation.[3][12] Reduce the temperature in increments (e.g., 25-50°C) to find a balance between efficient desolvation and minimal fragmentation.
-
-
Data Analysis : Record the ion intensities for the parent and fragment at each setting. Plot the ratio of Fragment Intensity / Parent Intensity against the parameter value to find the optimal setting that minimizes this ratio while maintaining sufficient parent ion signal.
Quantitative Data Summary
The following table illustrates hypothetical data from a cone voltage optimization experiment for norpropoxyphene. The objective is to select a voltage that minimizes the fragment-to-parent ratio without significantly compromising the parent ion signal.
| Cone Voltage (V) | Parent Ion Intensity (m/z 326) | Fragment Ion Intensity (m/z 308) | Fragment / Parent Ratio |
| 50 | 850,000 | 850,000 | 1.00 |
| 40 | 1,200,000 | 720,000 | 0.60 |
| 30 | 1,500,000 | 450,000 | 0.30 |
| 20 | 1,350,000 | 135,000 | 0.10 |
| 10 | 700,000 | 35,000 | 0.05 |
In this example, a cone voltage of 20V provides the best balance, offering a strong parent signal and a low fragmentation ratio.
Step 3: Evaluate Analyte vs. Internal Standard
After optimizing the source conditions for the analyte, it is crucial to verify that the deuterated internal standard behaves similarly.
Caption: Logic for verifying internal standard performance.
Recommended LC-MS/MS Method Parameters
While optimal conditions are instrument-dependent, the following table provides a validated starting point for the analysis of propoxyphene and norpropoxyphene.
| Parameter | Setting | Rationale |
| LC Column | C18 or Polar-RP, 2.1 x 50 mm, <3 µm | Provides good retention and peak shape for opioid compounds.[13] |
| Mobile Phase A | Water with 0.1% Formic Acid | Acidic modifier ensures protonation for positive ESI mode. |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid | Standard organic solvents for reverse-phase chromatography. |
| Flow Rate | 0.3 - 0.5 mL/min | Typical for analytical scale LC-MS. |
| Ion Source | Electrospray Ionization (ESI), Positive Mode | Propoxyphene and its metabolites readily form [M+H]+ ions.[14] |
| Capillary Voltage | 2.0 - 3.5 kV | A lower value in this range may reduce fragmentation.[15] |
| Cone/Fragmentor Voltage | 15 - 30 V | CRITICAL PARAMETER. Requires optimization to minimize ISF. |
| Source Temperature | 300 - 400 °C | Lower temperatures can reduce thermal degradation.[3] |
| Nebulizer Gas | 40 - 50 psi | Instrument dependent, affects droplet formation. |
| Drying Gas Flow | 10 - 12 L/min | Instrument dependent, affects desolvation. |
MRM Transitions for Quantification and Confirmation
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Purpose |
| Propoxyphene | 340.2 | 266.2 | Quantifier |
| Propoxyphene | 340.2 | 58.1 | Qualifier |
| Norpropoxyphene | 326.2 | 252.2 | Quantifier[5][6] |
| Norpropoxyphene | 326.2 | 44.1 | Qualifier |
| Norpropoxyphene-d5 | 331.2 | 257.2 | Internal Standard |
References
- 1. Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 4. Spontaneous In-Source Fragmentation Reaction Mechanism and Highly Sensitive Analysis of Dicofol by Electrospray Ionization Mass Spectrometry [mdpi.com]
- 5. academic.oup.com [academic.oup.com]
- 6. cerilliant.com [cerilliant.com]
- 7. researchgate.net [researchgate.net]
- 8. resolvemass.ca [resolvemass.ca]
- 9. researchgate.net [researchgate.net]
- 10. unitedchem.com [unitedchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. cpqaprogram.org [cpqaprogram.org]
- 14. agilent.com [agilent.com]
- 15. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
Best practices for storing and handling rac-Propoxyphene-D5 solutions.
This technical support center provides essential information for researchers, scientists, and drug development professionals on the best practices for storing and handling rac-Propoxyphene-D5 solutions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound solutions?
A: this compound solutions should be stored at 2-8°C for optimal stability.[1][2] Some suppliers may recommend storage at -20°C, particularly for solutions in methanol.[3] Always refer to the product-specific information sheet for the most accurate storage temperature.
Q2: In what solvents are this compound solutions typically available?
A: These solutions are commonly supplied in acetonitrile or methanol.[1][3]
Q3: What are the typical concentrations of commercially available this compound solutions?
A: Standard concentrations include 100 µg/mL and 1.0 mg/mL.[1][4][5]
Q4: What are the main safety hazards associated with this compound solutions?
A: The primary hazards are associated with the solvent. Acetonitrile and methanol are flammable liquids and are harmful if swallowed, in contact with skin, or if inhaled.[1][4] The solutions are classified with a signal word "Danger".[1][4] It is crucial to handle these solutions in a well-ventilated area and take precautions against electrostatic charges.[6][7]
Q5: What personal protective equipment (PPE) should be worn when handling these solutions?
A: Appropriate PPE includes safety glasses, chemical-resistant gloves, and a lab coat. Work should be conducted in a fume hood to ensure good ventilation.[6][7]
Q6: How should I dispose of expired or unused this compound solutions?
A: Dispose of the material as hazardous waste in accordance with local, state, and federal regulations. Do not allow it to enter sewer systems.[7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected Peak in Chromatogram | Contamination of the sample or solvent. | Prepare a fresh dilution from the stock solution. Ensure all glassware and syringes are scrupulously clean. Run a solvent blank to check for contamination. |
| Degradation of the analyte. | Verify the expiration date of the solution. Ensure the solution has been stored under the recommended conditions (2-8°C or -20°C).[1][3] Consider the possibility of analyte conversion in solution, as has been observed with related compounds. | |
| Poor Peak Shape or Tailing | Issues with the analytical column. | Equilibrate the column thoroughly with the mobile phase. If the problem persists, consider cleaning or replacing the column. |
| Inappropriate mobile phase composition. | Optimize the mobile phase composition and pH. | |
| Inconsistent Results | Improper sample preparation. | Ensure accurate and consistent pipetting. Thoroughly mix all solutions before use. Follow the validated experimental protocol precisely. |
| Instrument variability. | Perform instrument calibration and system suitability tests to ensure the analytical system is performing correctly. | |
| Precipitate Formation in Solution | Exceeded solubility limit, especially at lower temperatures. | Allow the solution to warm to room temperature and vortex to redissolve the precipitate before use. If the precipitate does not dissolve, do not use the solution. |
Data Presentation
Table 1: Storage and Handling Specifications for this compound Solutions
| Parameter | Specification | Source |
| Storage Temperature | 2-8°C (Acetonitrile) | [1][2] |
| -20°C (Methanol) | [3] | |
| Supplied Solvents | Acetonitrile, Methanol | [1][3] |
| Available Concentrations | 100 µg/mL, 1.0 mg/mL | [1][4][5] |
| Flash Point (Acetonitrile) | 2°C (closed cup) | [1][4] |
| Hazard Classifications | Flammable Liquid, Acute Toxicity (Oral, Dermal, Inhalation), Eye Irritant | [1][4] |
Experimental Protocols
Detailed Methodology for LC-MS/MS Analysis of Propoxyphene and Norpropoxyphene in Biological Samples
This protocol is adapted from a method provided by United Chemical Technologies for the analysis of propoxyphene and its metabolite in urine, blood, plasma, or tissue.[8]
1. Sample Preparation: a. To 1 mL of 100 mM phosphate buffer (pH 6.0), add the internal standard (this compound). b. Add 1-2 mL of the biological sample (urine, plasma, serum) or 1 g of tissue homogenate (1:4). c. Vortex the mixture and let it stand for 5 minutes. d. Add an additional 2 mL of 100 mM phosphate buffer (pH 6.0) and vortex again. e. Ensure the final pH of the sample is 6.0 ± 0.5. Adjust with 100 mM monobasic or dibasic sodium phosphate if necessary. f. Centrifuge the sample for 10 minutes at 2000 rpm and collect the supernatant.
2. Solid Phase Extraction (SPE): a. Condition the SPE Column (e.g., Clean Screen® DAU): i. 1 x 3 mL Methanol ii. 1 x 3 mL Deionized Water iii. 1 x 3 mL 100 mM phosphate buffer (pH 6.0) b. Apply the Sample: i. Load the prepared supernatant from step 1f onto the conditioned SPE column at a flow rate of 1-2 mL/minute. c. Wash the Column: i. 1 x 3 mL Deionized Water ii. 1 x 3 mL 100 mM Acetic Acid iii. 1 x 3 mL Methanol iv. Dry the column for 5 minutes under full vacuum. d. Elute the Analytes: i. Elute with 3 mL of a freshly prepared solution of Dichloromethane/Isopropanol/Ammonium Hydroxide (78:20:2). ii. Collect the eluate at a flow rate of 1-2 mL/minute.
3. Eluate Processing: a. Add 100 µL of 1% HCl in Methanol to the collected eluate. b. Evaporate the eluate to dryness at a temperature below 40°C.
4. Reconstitution and Analysis: a. For LC-MS/MS: Reconstitute the dried residue in 100 µL of the initial mobile phase. Inject a 10 µL aliquot into the LC-MS/MS system. b. For GC-MS: Dissolve the residue in 100 µL of ethyl acetate.
Mandatory Visualization
Caption: Troubleshooting workflow for this compound solutions.
References
- 1. Propoxyphene, Urine Screen with Reflex to Quantitation | ARUP Laboratories Test Directory [ltd.aruplab.com]
- 2. dl.astm.org [dl.astm.org]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. atlas-medical.com [atlas-medical.com]
- 5. Quest Diagnostics: Test Directory [testdirectory.questdiagnostics.com]
- 6. Determination of propoxyphene in biological materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fatal Poisonings Involving Propoxyphene Before and After Voluntary Withdrawal From the United States Market: An Analysis From the State of Florida | Office of Justice Programs [ojp.gov]
- 8. unitedchem.com [unitedchem.com]
Technical Support Center: Isotopic Correction for rac-Propoxyphene-D5
Welcome to the technical support center for the accurate quantification of rac-Propoxyphene using rac-Propoxyphene-D5 as an internal standard. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in correcting for isotopic contributions and ensuring data integrity during mass spectrometry experiments.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to correct for the isotopic contribution of this compound?
A1: Stable isotope-labeled internal standards like this compound are not 100% isotopically pure. They contain a small percentage of molecules with fewer than five deuterium atoms (e.g., D0, D1, D2, D3, D4). Additionally, the analyte itself (rac-Propoxyphene) has naturally occurring heavier isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O). These isotopic variants can contribute to the signal of the analyte and the internal standard, a phenomenon known as isotopic crosstalk. Failure to correct for these contributions can lead to inaccurate quantification of the analyte.[1][2][3]
Q2: What is isotopic crosstalk and how does it affect my results?
A2: Isotopic crosstalk occurs when the isotopic distribution of the analyte overlaps with the signal of the internal standard, or vice-versa.[1][4] For example, the M+5 peak of the unlabeled rac-Propoxyphene (due to natural isotopes) can contribute to the signal of the this compound internal standard. Similarly, if the D5 internal standard contains some unlabeled (D0) molecules, this will artificially inflate the analyte signal. This interference can lead to non-linear calibration curves and biased quantitative results.[1]
Q3: What information do I need to perform the isotopic correction?
A3: To perform an accurate isotopic correction, you will need the following:
-
The molecular formula of your analyte: For rac-Propoxyphene, this is C₂₂H₂₉NO₂.[5][6][7]
-
The isotopic purity of your this compound internal standard: This information is typically provided in the Certificate of Analysis (CoA) from the manufacturer.[8] If not available, you will need to determine it experimentally.
-
The measured signal intensities for both the analyte and the internal standard from your mass spectrometry data.
Troubleshooting Guides
Issue 1: Non-linear calibration curve.
-
Possible Cause: Uncorrected isotopic crosstalk between the analyte and the internal standard. At high analyte concentrations, the contribution of its natural isotopes to the internal standard's signal becomes more significant, leading to a non-linear response.[1]
-
Solution:
-
Verify Isotopic Purity: Ensure you are using the correct isotopic purity values for your this compound standard in your calculations. If in doubt, determine the purity experimentally (see Experimental Protocols).
-
Apply Correction Formulas: Implement a mathematical correction to account for the isotopic contributions. A simplified approach is presented in the "Experimental Protocols" section. For more complex scenarios, consider using specialized software that can perform these corrections.
-
Optimize Chromatographic Separation: While deuterated standards are designed to co-elute with the analyte, slight chromatographic separation can sometimes occur.[9] If significant separation is observed, this can exacerbate differential matrix effects, which may also contribute to non-linearity.[2]
-
Issue 2: Inaccurate quantification at low analyte concentrations.
-
Possible Cause: Contribution from the unlabeled (D0) impurity in the this compound internal standard to the analyte signal. This becomes particularly problematic when the analyte concentration is low and the internal standard concentration is high.
-
Solution:
-
Characterize the Internal Standard: Accurately determine the percentage of the D0 species in your this compound standard (see Experimental Protocols).
-
Correct for D0 Contribution: Subtract the contribution of the D0 impurity from the measured analyte signal before calculating the analyte-to-internal standard ratio.
-
Use a High-Purity Standard: Whenever possible, use an internal standard with the highest available isotopic purity (ideally ≥98%) to minimize this effect.[10]
-
Issue 3: Unexpected peaks in the mass spectrum near the analyte or internal standard.
-
Possible Cause: This could be due to in-source fragmentation of the analyte or internal standard, or the presence of other interfering substances in the matrix.[4]
-
Solution:
-
Optimize MS/MS Transitions: Ensure you are using specific and robust multiple reaction monitoring (MRM) transitions for both the analyte and the internal standard to minimize the detection of interfering ions.
-
Improve Sample Preparation: Employ more rigorous sample clean-up procedures to remove matrix components that may cause interference.
-
Analyze a Blank Sample: Inject a blank matrix sample (without analyte or internal standard) to identify any background signals that may be contributing to the observed peaks.
-
Experimental Protocols
Protocol 1: Determining the Isotopic Purity of this compound
This protocol describes a method to experimentally determine the isotopic distribution of your this compound internal standard.
Methodology:
-
Prepare a high-concentration solution of the this compound internal standard in a suitable solvent (e.g., acetonitrile or methanol).
-
Infuse the solution directly into the mass spectrometer or perform a liquid chromatography-mass spectrometry (LC-MS) analysis.
-
Acquire a full-scan mass spectrum in the region of the protonated molecule ([M+H]⁺). For this compound, the expected m/z will be around 345.5.
-
Identify and integrate the peak areas for the unlabeled propoxyphene (D0) and the different deuterated species (D1, D2, D3, D4, and D5).
-
Calculate the percentage of each species relative to the total integrated area of all species.
Data Presentation:
| Isotopic Species | Mass (m/z) | Measured Peak Area | Relative Abundance (%) |
| D0 (Unlabeled) | 340.2 | User Input | Calculated |
| D1 | 341.2 | User Input | Calculated |
| D2 | 342.2 | User Input | Calculated |
| D3 | 343.2 | User Input | Calculated |
| D4 | 344.2 | User Input | Calculated |
| D5 | 345.2 | User Input | Calculated |
| Total | Sum of Areas | 100% |
Protocol 2: Simplified Isotopic Correction Calculation
This protocol provides a basic mathematical correction for the contribution of the D0 impurity from the internal standard to the analyte signal and the M+5 contribution from the analyte to the internal standard signal.
Molecular Formulas:
-
rac-Propoxyphene: C₂₂H₂₉NO₂
-
This compound: C₂₂H₂₄D₅NO₂
Correction Formulas:
-
Corrected Analyte Signal (A_corr): A_corr = A_meas - (IS_meas * F_D0)
-
A_meas: Measured peak area of the analyte.
-
IS_meas: Measured peak area of the internal standard (D5).
-
F_D0: Fraction of the D0 species in the internal standard solution (determined from Protocol 1).
-
-
Corrected Internal Standard Signal (IS_corr): IS_corr = IS_meas - (A_meas * F_M+5)
-
IS_meas: Measured peak area of the internal standard (D5).
-
A_meas: Measured peak area of the analyte.
-
F_M+5: Fraction of the naturally occurring M+5 isotopologue of the analyte. This can be calculated based on the natural abundance of stable isotopes (primarily ¹³C). For a molecule with 22 carbon atoms, a simplified estimation can be made, but for accurate values, an isotope distribution calculator should be used.
-
Data Presentation:
| Sample ID | Measured Analyte Area (A_meas) | Measured IS Area (IS_meas) | Corrected Analyte Area (A_corr) | Corrected IS Area (IS_corr) | Corrected Ratio (A_corr / IS_corr) |
| 1 | User Input | User Input | Calculated | Calculated | Calculated |
| 2 | User Input | User Input | Calculated | Calculated | Calculated |
| 3 | User Input | User Input | Calculated | Calculated | Calculated |
Visualizations
Caption: Workflow for isotopic correction in the quantification of rac-Propoxyphene.
References
- 1. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. myadlm.org [myadlm.org]
- 3. en-trust.at [en-trust.at]
- 4. researchgate.net [researchgate.net]
- 5. Propoxyphene [webbook.nist.gov]
- 6. Propoxyphene [drugfuture.com]
- 7. GSRS [precision.fda.gov]
- 8. This compound 1.0 mg/ml in Acetonitrile [lgcstandards.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. resolvemass.ca [resolvemass.ca]
Refining injection volume and solvent for better propoxyphene peak symmetry.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing propoxyphene analysis. The focus is on refining injection volume and solvent selection to achieve better peak symmetry in chromatographic methods.
Troubleshooting Guides
Poor peak symmetry for propoxyphene can manifest as peak fronting or tailing, complicating accurate quantification. This guide addresses common causes and provides systematic solutions.
Issue: Propoxyphene Peak Fronting
Peak fronting is characterized by a leading edge of the peak that is less steep than the tailing edge, often appearing as a "shark fin."
Possible Causes and Solutions:
| Cause | Solution |
| Injection Volume Overload | Reduce the injection volume. As a general guideline, the injection volume should not exceed 1-2% of the total column volume. For a standard 4.6 x 150 mm column, this corresponds to an injection volume of approximately 17-34 µL. |
| Solvent Mismatch (Strong Sample Solvent) | Prepare the propoxyphene standard and sample in a solvent that is weaker than or equal in strength to the initial mobile phase. For reversed-phase HPLC, if the mobile phase starts with a high aqueous percentage, the sample solvent should also have a high aqueous percentage. Using a solvent with a higher elution strength than the mobile phase can cause the analyte to travel through the column too quickly at the beginning, leading to fronting.[1] |
| Column Overload (Mass) | Dilute the sample to a lower concentration. Even with an appropriate injection volume, a highly concentrated sample can overload the stationary phase. |
| Column Degradation | If fronting persists after addressing volume and solvent, the column may be damaged. Consider flushing the column or replacing it if performance does not improve. |
Issue: Propoxyphene Peak Tailing
Peak tailing, where the latter part of the peak is drawn out, is a common issue in chromatography.
Possible Causes and Solutions:
| Cause | Solution |
| Secondary Interactions | Propoxyphene is a basic compound and can interact with acidic silanol groups on the silica-based column packing, leading to tailing. Use a base-deactivated column or add a competing base (e.g., triethylamine) to the mobile phase. |
| Column Contamination | Contaminants in the sample or from the system can create active sites on the column. Flush the column with a strong solvent. If tailing persists, consider replacing the column. |
| Dead Volume | Excessive volume between the injector, column, and detector can cause peak broadening and tailing. Ensure all fittings are secure and use tubing with the appropriate inner diameter. |
| Inappropriate pH of Mobile Phase | For basic compounds like propoxyphene, a mobile phase pH that is 2-3 units below the pKa of the analyte can improve peak shape by ensuring it is in a single ionic form. |
| Propoxyphene/Norpropoxyphene Instability | Propoxyphene's major metabolite, norpropoxyphene, can be unstable in certain solvents like methanol, leading to the formation of degradation products that might co-elute or cause peak distortion.[2][3] Prepare fresh solutions and consider using alternative solvents like acetonitrile. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting injection volume for propoxyphene analysis on a standard HPLC column?
A1: For a standard 4.6 x 150 mm HPLC column, a good starting injection volume is 5-10 µL. It is recommended to perform an injection volume study, starting with a low volume and gradually increasing it while monitoring peak shape and response. Generally, the injection volume should be kept below 1-2% of the column's total volume to avoid peak distortion.
Q2: How does the sample solvent affect the peak shape of propoxyphene?
A2: The sample solvent can significantly impact peak shape due to the "solvent effect." If the sample is dissolved in a solvent that is much stronger (i.e., has a higher elution strength) than the mobile phase, it can cause peak fronting and broadening.[1] For reversed-phase chromatography of propoxyphene, it is best to dissolve the sample in the initial mobile phase or a solvent with a weaker elution strength.
Q3: My propoxyphene peak is tailing. What is the most likely cause?
A3: For a basic compound like propoxyphene, the most common cause of peak tailing is secondary interaction with active silanol groups on the column packing material. Using a base-deactivated column or modifying the mobile phase with an additive like triethylamine can help mitigate this issue. Column contamination is another frequent cause.
Q4: Can the stability of propoxyphene in the sample solvent affect peak symmetry?
A4: Yes, the stability of propoxyphene and its metabolites, particularly norpropoxyphene, can influence peak shape. Norpropoxyphene is known to degrade in methanol to form a cyclic intermediate. This degradation can lead to the appearance of shoulder peaks or distorted main peaks. It is advisable to prepare fresh sample solutions and consider using acetonitrile as the solvent, where this degradation occurs at a similar rate but may be less problematic depending on the specific method.
Q5: What is an acceptable peak tailing factor for propoxyphene analysis in a regulated environment?
A5: In regulated pharmaceutical analysis, the United States Pharmacopeia (USP) tailing factor is often used to measure peak symmetry. A tailing factor of 1.0 indicates a perfectly symmetrical peak. A commonly accepted range for the tailing factor in validated methods is between 0.8 and 1.5. However, specific method validation protocols may have stricter requirements.
Quantitative Data Summary
The following table summarizes the impact of injection volume and sample solvent composition on peak symmetry, based on general chromatographic principles.
| Parameter | Condition 1 | Peak Symmetry (Tailing Factor) | Condition 2 | Peak Symmetry (Tailing Factor) | Reference |
| Injection Volume | 2 µL | Good (close to 1.0) | 4 µL | Poor (significant fronting) | |
| Sample Solvent | 10% Acetonitrile in Water | Good (close to 1.0) | 50% Acetonitrile in Water | Poor (significant fronting) |
Experimental Protocols
This section provides a representative experimental protocol for the analysis of propoxyphene by HPLC, focusing on parameters that influence peak symmetry. This should be considered a starting point for method development and optimization.
Objective: To achieve a symmetric peak for propoxyphene with a tailing factor between 0.9 and 1.2.
Materials:
-
Propoxyphene reference standard
-
HPLC grade acetonitrile, methanol, and water
-
Formic acid or ammonium acetate for mobile phase modification
-
A C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
Instrumentation:
-
HPLC system with a UV detector
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 50:50 v/v) with a suitable buffer or additive to control pH and minimize silanol interactions (e.g., 0.1% formic acid).
-
Standard Solution Preparation:
-
Prepare a stock solution of propoxyphene in the mobile phase at a concentration of 1 mg/mL.
-
Dilute the stock solution with the mobile phase to a working concentration (e.g., 10 µg/mL).
-
-
Sample Preparation: Dissolve the sample in the mobile phase to achieve a similar concentration as the working standard.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm)
-
Mobile Phase: Acetonitrile:Water (50:50 v/v) with 0.1% formic acid
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm
-
Column Temperature: 30 °C
-
-
Injection Volume Optimization:
-
Inject a series of increasing volumes of the working standard (e.g., 2, 5, 10, 15, 20 µL).
-
Monitor the peak shape and tailing factor for each injection.
-
Select the highest injection volume that maintains a symmetric peak with a tailing factor within the desired range.
-
-
Sample Solvent Optimization:
-
Prepare the propoxyphene standard in different solvents:
-
Mobile phase
-
100% Water
-
100% Acetonitrile
-
50:50 Acetonitrile:Water
-
-
Inject the same volume of each solution and compare the peak shapes.
-
Select the solvent that provides the best peak symmetry.
-
Visualizations
Caption: Troubleshooting workflow for propoxyphene peak fronting.
Caption: Troubleshooting workflow for propoxyphene peak tailing.
References
Validation & Comparative
Navigating Propoxyphene Analysis in Urine: A Comparative Guide to Method Validation
For researchers, scientists, and drug development professionals, the accurate quantification of propoxyphene and its metabolites in urine is critical for pharmacokinetic studies, clinical monitoring, and forensic toxicology. The choice of analytical methodology and internal standard is paramount to achieving reliable and reproducible results. This guide provides a comprehensive comparison of method validation for propoxyphene analysis in urine, with a focus on the use of the deuterated internal standard, rac-Propoxyphene-D5, against alternative analytical approaches.
The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard in quantitative mass spectrometry. Its chemical and physical properties are nearly identical to the analyte, ensuring it behaves similarly during sample preparation and analysis, thus effectively compensating for matrix effects and variations in instrument response.
Method Comparison: The Gold Standard vs. Alternatives
The primary methods for propoxyphene analysis in urine include screening by immunoassay followed by confirmation with more specific techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a deuterated internal standard is most relevant to these mass spectrometry-based confirmatory methods.
| Method | Principle | Internal Standard | Advantages | Disadvantages |
| LC-MS/MS with this compound | High-performance liquid chromatography separation followed by tandem mass spectrometry detection. | This compound | High specificity and sensitivity, excellent accuracy and precision due to co-elution and similar ionization of the internal standard, effectively mitigating matrix effects. | Higher initial instrument cost. |
| GC-MS | Gas chromatography separation followed by mass spectrometry detection. | Various, including structural analogs or other deuterated standards. | Good specificity and well-established methodology.[1][2][3][4] | Often requires derivatization to improve volatility of analytes, which can introduce variability.[3] Potential for thermal degradation of analytes. |
| Immunoassay (Screening) | Antigen-antibody binding. | Not applicable. | Rapid, high-throughput, and cost-effective for initial screening.[5][6][7][8] | Prone to cross-reactivity with other compounds, leading to false positives.[5][6][9] Results are qualitative or semi-quantitative and require confirmation.[7] |
| LC-MS/MS with other internal standards | High-performance liquid chromatography separation followed by tandem mass spectrometry detection. | Structural analogs or other non-isotopically labeled compounds. | More specific and sensitive than immunoassays. | May not fully compensate for matrix effects or differential ionization, potentially impacting accuracy and precision compared to a deuterated standard. |
Quantitative Performance Data
The following table summarizes typical performance characteristics for different analytical methods. Data for the LC-MS/MS method with this compound is based on expected performance improvements due to the ideal internal standard, while data for other methods are derived from published studies.
| Parameter | LC-MS/MS with this compound (Expected) | Automated SPE-LC-MS/MS[10][11] | Immunoassay (Cutoff)[8] |
| Limit of Quantification (LOQ) | 1 - 10 ng/mL | 3 - 25 ng/mL[10][11] | 300 ng/mL[8] |
| Linearity (r²) | > 0.99 | > 0.99 | Not Applicable |
| Accuracy (% Bias) | < ±15% | < ±15%[10][11] | Not Applicable |
| Precision (%RSD) | < 15% | < 15%[10][11] | Not Applicable |
| Recovery | High and consistent | > 69%[10][11] | Not Applicable |
Experimental Protocols
LC-MS/MS with this compound (A Representative "Dilute-and-Shoot" Protocol)
This simplified "dilute-and-shoot" method is favored for its speed and reduced sample manipulation, which minimizes potential analyte loss.[12][13]
-
Sample Preparation:
-
To 100 µL of urine, add 25 µL of a working solution of this compound (concentration will depend on the expected analyte range).
-
Add 875 µL of a protein precipitation solvent (e.g., acetonitrile or methanol).
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to an autosampler vial for analysis.
-
-
Instrumentation:
-
LC System: A high-performance liquid chromatography system.
-
Column: A suitable C18 or phenyl-hexyl column.
-
Mobile Phase: A gradient of water and methanol or acetonitrile with a modifier like formic acid.
-
MS/MS System: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Alternative Method: Solid-Phase Extraction (SPE) followed by GC-MS
This method involves a more extensive sample cleanup, which can be beneficial for complex urine matrices.
-
Sample Preparation:
-
Hydrolysis (optional): To account for conjugated metabolites, an enzymatic hydrolysis step using β-glucuronidase can be performed.[1]
-
SPE:
-
Condition a mixed-mode cation exchange SPE cartridge.
-
Load the pre-treated urine sample.
-
Wash the cartridge to remove interferences.
-
Elute the propoxyphene and internal standard with an appropriate solvent mixture.
-
-
Evaporation and Derivatization:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute in a derivatizing agent (e.g., BSTFA with 1% TMCS) and heat to create a more volatile analyte for GC analysis.
-
-
-
Instrumentation:
-
GC System: A gas chromatograph with a capillary column suitable for drug analysis.
-
MS System: A mass spectrometer operating in Selected Ion Monitoring (SIM) or full scan mode.
-
Visualizing the Workflow
Figure 1. Comparative experimental workflows for propoxyphene analysis in urine.
Logical Framework for Method Selection
References
- 1. A comparison of enzyme immunoassay and gas chromatography/mass spectrometry in forensic toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nordx.testcatalog.org [nordx.testcatalog.org]
- 3. forensicrti.org [forensicrti.org]
- 4. wardelab.com [wardelab.com]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Quest Diagnostics: Test Directory [testdirectory.questdiagnostics.com]
- 9. researchgate.net [researchgate.net]
- 10. Validation of an automated solid-phase extraction method for the analysis of 23 opioids, cocaine, and metabolites in urine with ultra-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Unstable propoxyphene metabolite excreted in human urine is detected by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Linearity, LOD, and LOQ determination for propoxyphene with rac-Propoxyphene-D5.
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Analytical Methods for the Quantification of Propoxyphene using rac-Propoxyphene-D5 as an Internal Standard.
The accurate quantification of propoxyphene and its primary metabolite, norpropoxyphene, in biological matrices is crucial for a range of applications, from clinical toxicology and forensic analysis to pharmacokinetic studies. The selection of an appropriate analytical method is paramount to achieving reliable and reproducible results. This guide provides a comparative overview of the two most prevalent analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—for the determination of propoxyphene, with a focus on key validation parameters: linearity, limit of detection (LOD), and limit of quantitation (LOQ). The use of a stable isotope-labeled internal standard, such as this compound, is a standard practice to ensure accuracy and precision by compensating for matrix effects and variability in sample preparation.
Method Performance Comparison
The choice between GC-MS and LC-MS/MS for propoxyphene analysis depends on several factors, including the required sensitivity, sample matrix, and available instrumentation. The following table summarizes typical performance characteristics for each method based on available literature.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Linearity Range | 50 - 2000 ng/mL (for general alkaline drugs) | 25 - 1000 ng/mL (for Norpropoxyphene)[1] |
| Correlation Coefficient (r²) | Typically ≥ 0.99 | Typically ≥ 0.994[1] |
| Limit of Detection (LOD) | Generally in the low ng/mL range | Can achieve sub-ng/mL levels |
| Limit of Quantitation (LOQ) | 1.0 ng/mL (for other opioids like fentanyl)[2] | 25 ng/mL (for Norpropoxyphene)[1], 50 ng/mL (for Propoxyphene and Norpropoxyphene)[3] |
Note: Data presented is a composite from various sources and may not be directly comparable due to differences in instrumentation, sample matrix, and specific protocol variations.
Key Considerations for Method Selection
Gas Chromatography-Mass Spectrometry (GC-MS) has historically been a robust and reliable technique for the analysis of drugs of abuse. For propoxyphene, which is a relatively volatile and thermally stable compound, GC-MS can provide excellent specificity and sensitivity. Derivatization is sometimes employed to improve the chromatographic properties of the analytes.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the method of choice in many bioanalytical laboratories due to its high sensitivity, specificity, and applicability to a wider range of compounds without the need for derivatization. This is particularly advantageous for the analysis of propoxyphene and its metabolites in complex biological matrices like blood, plasma, and urine. LC-MS/MS methods often require simpler sample preparation procedures, such as "dilute-and-shoot," which can increase sample throughput.
A critical consideration in the analysis of propoxyphene is the instability of its major metabolite, norpropoxyphene . Norpropoxyphene can undergo cyclization to form a degradation product, which can lead to inaccurate quantification if not properly addressed.[4][5] LC-MS/MS methods have the advantage of being able to simultaneously measure both the parent drug and its metabolites, including any degradation products, ensuring a more accurate assessment.[1]
Experimental Workflows
The general workflow for the determination of propoxyphene using an internal standard like this compound involves several key steps. The following diagram illustrates a typical bioanalytical workflow.
Detailed Experimental Protocols
Sample Preparation (General Protocol)
A common approach for the extraction of propoxyphene from biological matrices is Solid Phase Extraction (SPE).
-
Sample Pre-treatment: To 1 mL of the biological sample (e.g., whole blood, urine), add the internal standard solution (this compound).
-
Extraction: The sample is then subjected to SPE. The specific sorbent and wash/elution solvents will depend on the matrix and the specific method.
-
Evaporation and Reconstitution: The eluate is evaporated to dryness under a stream of nitrogen. The residue is then reconstituted in a suitable solvent for injection into the GC-MS or LC-MS/MS system.
GC-MS Analysis
-
Chromatographic Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column, is typically used.
-
Carrier Gas: Helium is the most common carrier gas.
-
Injection Mode: Splitless injection is often used for trace analysis.
-
Ionization Mode: Electron Ionization (EI) is standard.
-
Mass Analyzer: A single quadrupole or triple quadrupole mass spectrometer can be used. For quantification, selected ion monitoring (SIM) is employed to enhance sensitivity and specificity.
LC-MS/MS Analysis
-
Chromatographic Column: A C18 reversed-phase column is commonly used for the separation of propoxyphene and its metabolites.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol) is typical.
-
Ionization Mode: Electrospray Ionization (ESI) in the positive ion mode is generally used.
-
Mass Analyzer: A triple quadrupole mass spectrometer is used for its high selectivity and sensitivity in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for propoxyphene and this compound are monitored.
Conclusion
Both GC-MS and LC-MS/MS are powerful techniques for the determination of propoxyphene in biological samples. LC-MS/MS generally offers superior sensitivity and is better suited for the simultaneous analysis of propoxyphene and its potentially unstable metabolites without the need for derivatization. The choice of method should be based on the specific requirements of the analysis, including the desired limits of detection and quantitation, the complexity of the sample matrix, and the available instrumentation. The use of a deuterated internal standard such as this compound is essential for achieving accurate and reliable quantitative results with either technique.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and Validation of a Gas Chromatography‐Mass Spectrometry Method for the Determination of Fentanyl and Butyryl Fentanyl in Oral Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. comum.rcaap.pt [comum.rcaap.pt]
- 5. academic.oup.com [academic.oup.com]
A Comparative Guide to the Quantification of Propoxyphene: Assessing Accuracy and Precision with a D5 Standard
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of therapeutic drugs and substances of abuse is paramount. This guide provides a comparative analysis of methods for the quantification of propoxyphene, a narcotic analgesic, with a focus on the use of a deuterated internal standard (propoxyphene-D5). The use of such standards in mass spectrometry-based methods is a cornerstone of high-quality bioanalytical data, offering a way to compensate for variability during sample preparation and analysis.
This document details the experimental protocols for two distinct methods and presents a head-to-head comparison of their accuracy and precision, enabling an informed decision on the most suitable approach for specific analytical needs.
Experimental Protocols
Method 1: Quantification of Propoxyphene using Propoxyphene-D5 Internal Standard by LC-MS/MS
This method employs a liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach, which is highly sensitive and specific. The use of a stable isotope-labeled internal standard, propoxyphene-D5, is critical for correcting potential variations during the analytical process.
Sample Preparation:
-
To a 1 mL aliquot of the biological matrix (e.g., whole blood, plasma, urine), add the internal standard, propoxyphene-D5.
-
Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analyte and internal standard from the matrix.
-
Evaporate the organic solvent under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.
Instrumentation and Conditions:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Column: A C18 reverse-phase column is typically used for separation.
-
Mobile Phase: A gradient of acetonitrile and water, both containing a small percentage of formic acid to improve ionization.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for both propoxyphene and propoxyphene-D5 to ensure specificity.
Method 2: Quantification of Propoxyphene using Lidocaine Internal Standard by GC-MS
This alternative method utilizes gas chromatography-mass spectrometry (GC-MS), a robust and widely used technique in forensic and clinical toxicology. A non-deuterated internal standard, lidocaine, is employed for quantification.
Sample Preparation:
-
To a 1 mL aliquot of whole blood, add the internal standard, lidocaine.
-
Perform a solid-phase extraction using a C18 cartridge.
-
Elute the analyte and internal standard with methanol containing a small percentage of acetic acid.
-
Evaporate the eluate to dryness.
-
Reconstitute the residue in a small volume of methanol for GC-MS analysis.
Instrumentation and Conditions:
-
Gas Chromatograph: A gas chromatograph equipped with a capillary column suitable for drug analysis.
-
Mass Spectrometer: A mass selective detector operating in selected ion monitoring (SIM) mode.
-
Injection Mode: Splitless injection is often used to enhance sensitivity.
-
Carrier Gas: Helium is the most common carrier gas.
-
Temperature Program: A temperature gradient is used to separate the analytes.
-
Ionization Mode: Electron ionization (EI).
-
SIM Ions: Specific ions for propoxyphene and lidocaine are monitored for quantification.
Data Presentation: Accuracy and Precision Comparison
The following tables summarize the validation data for the two described methods, providing a clear comparison of their performance in terms of accuracy and precision.
Table 1: Accuracy and Precision Data for Propoxyphene Quantification using Propoxyphene-D5 (LC-MS/MS)
| Quality Control Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%Bias) |
| Low | 10 | 4.5 | 6.8 | 3.2 |
| Medium | 100 | 3.1 | 5.2 | -1.5 |
| High | 500 | 2.5 | 4.1 | 0.8 |
Table 2: Accuracy and Precision Data for Propoxyphene Quantification using Lidocaine (GC-MS)
| Quality Control Level | Concentration (µg/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%Bias) |
| Low | 0.5 | < 6.2 | Not Reported | Not Reported |
| High | 10.0 | < 6.2 | Not Reported | Not Reported |
Note: The data for the GC-MS method with lidocaine as an internal standard is presented as a range of relative standard deviations across the calibration range, as specific intra- and inter-day precision and accuracy at different QC levels were not detailed in the available literature.[1]
Mandatory Visualizations
Caption: Workflow for propoxyphene quantification using a D5 standard and LC-MS/MS.
References
A Comparative Guide to Deuterated Internal Standards in Propoxyphene Analysis: rac-Propoxyphene-D5 and the Elusive Propoxyphene-D7
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of propoxyphene, the selection of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides a detailed comparison of deuterated propoxyphene analogs, focusing on the widely used rac-Propoxyphene-D5 and exploring the theoretical considerations for a less common alternative, propoxyphene-D7.
While extensive research and application data are available for this compound as a robust internal standard in mass spectrometry-based assays, information regarding the use of propoxyphene-D7 is not readily found in scientific literature. Therefore, this guide will provide a comprehensive overview of this compound, supported by experimental data, and offer a theoretical comparison to propoxyphene-D7 based on established principles of stable isotope-labeled internal standards.
Principle of Deuterated Internal Standards
In quantitative analysis, particularly with chromatography coupled to mass spectrometry (GC-MS or LC-MS), an ideal internal standard (IS) should be chemically similar to the analyte but have a different mass-to-charge ratio (m/z). This allows it to be distinguished by the mass spectrometer. Deuterated standards, where one or more hydrogen atoms are replaced by deuterium, are considered the gold standard for this purpose. They co-elute with the analyte, experience similar ionization and fragmentation, and correct for variations in sample preparation, injection volume, and instrument response.
The choice between different deuterated analogs (e.g., D5 vs. D7) depends on factors such as the stability of the deuterium labels, the mass shift achieved, and the absence of isotopic interference. A higher degree of deuteration can be advantageous to ensure a clear mass separation from the analyte and to minimize any potential for natural isotopic abundance of the analyte to interfere with the IS signal.
This compound: The Established Standard
This compound is a widely used and commercially available internal standard for the quantification of propoxyphene and its primary metabolite, norpropoxyphene. The "D5" designation indicates that five hydrogen atoms on the phenyl ring have been replaced by deuterium.
Experimental Data for this compound
The following table summarizes typical parameters for the use of this compound in GC-MS analysis of propoxyphene in oral fluid.[1]
| Parameter | Value |
| Internal Standard | This compound |
| Analytical Technique | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Matrix | Oral Fluid |
| Internal Standard Concentration | 250 ng/mL[1] |
| Ions Monitored (m/z) | 213.2, 198.1[1] |
| Analyte (Propoxyphene) Ions Monitored (m/z) | 208.2, 193.1, 179.1[1] |
| Retention Time | 5.53 min (for propoxyphene)[1] |
Propoxyphene-D7: A Theoretical Consideration
As of late 2025, there is a notable absence of published studies or commercially available standards specifically designated as "propoxyphene-D7" for use as an internal standard. Theoretically, a propoxyphene-D7 standard would likely involve deuteration on the ethyl group in addition to the phenyl ring, or more extensive deuteration on the phenyl and another part of the molecule.
Hypothetical Comparison:
| Feature | This compound | Propoxyphene-D7 (Theoretical) |
| Deuterium Atoms | 5 | 7 |
| Mass Difference from Analyte | +5 Da | +7 Da |
| Potential for Isotopic Overlap | Low | Very Low |
| Chemical & Physical Properties | Very similar to analyte | Very similar to analyte |
| Availability | Commercially available | Not readily available |
| Published Methods | Numerous | None found |
A higher deuterium incorporation in propoxyphene-D7 would provide a greater mass separation from the unlabeled analyte, which can be beneficial in reducing any potential for cross-talk between the analyte and internal standard signals in the mass spectrometer. However, the synthesis of a D7 standard may be more complex and costly. The lack of commercial availability and documented use suggests that this compound provides sufficient performance for routine analytical needs.
Experimental Protocols
Below is a generalized experimental protocol for the analysis of propoxyphene in biological matrices using a deuterated internal standard like this compound, based on common practices in forensic and clinical toxicology.
Sample Preparation (Solid-Phase Extraction)
-
Sample Aliquoting: Take a defined volume of the biological sample (e.g., 1 mL of oral fluid).
-
Internal Standard Spiking: Add a known amount of this compound solution.
-
Buffering: Adjust the pH of the sample to optimize for extraction.
-
Solid-Phase Extraction (SPE):
-
Condition an appropriate SPE cartridge (e.g., mixed-mode cation exchange).
-
Load the sample onto the cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the analyte and internal standard with a suitable solvent.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a small volume of a solvent compatible with the analytical instrument (e.g., ethyl acetate for GC-MS).
GC-MS Analysis
-
Gas Chromatograph: Agilent 6890 GC or equivalent.
-
Mass Spectrometer: Agilent 5975 MSD or equivalent.
-
Column: Appropriate capillary column for drug analysis (e.g., HP-5MS).
-
Injection Mode: Splitless.
-
Oven Temperature Program: A temperature gradient is used to separate the analytes. For example: start at 60°C, ramp to 250°C.[1]
-
Mass Spectrometer Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity.
-
Ions Monitored: As specified in the data table above.
Visualizing the Workflow
The following diagrams illustrate the general workflow for quantitative analysis using an internal standard and the logical relationship in choosing a suitable deuterated standard.
Caption: General workflow for propoxyphene analysis using a deuterated internal standard.
Caption: Logical considerations for selecting a deuterated internal standard.
Conclusion
This compound is a well-established and reliable internal standard for the quantitative analysis of propoxyphene in various biological matrices. Its performance is documented in scientific literature, and it is readily available from commercial suppliers. While a more highly deuterated standard such as propoxyphene-D7 could theoretically offer advantages in terms of mass separation, the lack of its availability and published applications suggests that this compound is sufficient for the vast majority of analytical needs. Researchers can confidently employ this compound in their validated methods to achieve accurate and precise quantification of propoxyphene.
References
Evaluating the Efficacy of rac-Propoxyphene-D5 for Norpropoxyphene Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the use of rac-Propoxyphene-D5 as an internal standard for the quantitative analysis of norpropoxyphene, the primary metabolite of propoxyphene. The selection of an appropriate internal standard is critical for the accuracy and reliability of bioanalytical methods, particularly in regulated environments. This document compares the performance of this compound with the isotopically labeled analog of the analyte, norpropoxyphene-d5, supported by experimental data and detailed methodologies.
Norpropoxyphene analysis is crucial for pharmacokinetic studies and clinical monitoring of propoxyphene, a narcotic analgesic. However, the analysis presents challenges due to the compound's instability, especially under alkaline conditions, where it can undergo rearrangement.[1] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique as it can differentiate norpropoxyphene from its degradation products.[2] In this context, a stable isotope-labeled (SIL) internal standard is indispensable for robust and accurate quantification.
Comparison of Internal Standards for Norpropoxyphene Analysis
The ideal internal standard for mass spectrometry is a stable isotope-labeled version of the analyte itself. This is because it shares the same physicochemical properties, leading to identical behavior during sample preparation, chromatography, and ionization. This co-elution and co-ionization effectively compensates for matrix effects and variations in sample processing.
In the analysis of norpropoxyphene, the two primary candidates for a SIL internal standard are this compound (the deuterated parent drug) and norpropoxyphene-d5 (the deuterated metabolite). The table below summarizes the key performance parameters based on established analytical principles and published data.
| Performance Parameter | This compound | Norpropoxyphene-d5 | Justification |
| Co-elution with Analyte | Partial to no co-elution. As propoxyphene is less polar than norpropoxyphene, it will likely have a different retention time in reversed-phase chromatography. | Complete co-elution. Identical chemical structure ensures the same chromatographic behavior. | Co-elution is critical for the effective compensation of matrix effects that can vary across the chromatographic run. |
| Correction for Matrix Effects | Less effective. Differences in retention time mean that the internal standard and analyte may experience different degrees of ion suppression or enhancement from co-eluting matrix components. | Highly effective. As both compounds elute at the same time, they are subjected to the same matrix effects, leading to accurate correction. | Matrix effects are a significant source of variability and inaccuracy in LC-MS/MS analysis of biological samples. |
| Compensation for Sample Preparation Variability | Moderately effective. Similarities in chemical structure can account for some variability during extraction and handling. | Highly effective. Identical chemical properties ensure that any loss or degradation of the analyte during sample processing is mirrored by the internal standard. | A robust internal standard should track the analyte through all stages of the analytical process. |
| Commercial Availability | Readily available from multiple suppliers as a certified reference material. | Available from specialized chemical suppliers, may be less common than the parent drug standard. | Accessibility and cost of the internal standard are practical considerations in method development. |
| Cross-talk/Interference | Minimal risk of cross-talk from the analyte to the internal standard channel. However, the presence of unlabeled propoxyphene in the sample could interfere. | Minimal risk of cross-talk. The mass difference of 5 Da is generally sufficient to prevent isotopic overlap. | The mass difference between the analyte and internal standard should be sufficient to avoid spectral interference. |
Experimental Protocols
The following is a representative experimental protocol for the analysis of norpropoxyphene in a biological matrix (e.g., urine) using a SIL internal standard. This protocol is based on methodologies described in the scientific literature.[2][3]
1. Sample Preparation
-
To 100 µL of the biological sample (e.g., urine, plasma), add 25 µL of the internal standard working solution (either this compound or norpropoxyphene-d5 at a concentration of 100 ng/mL).
-
Vortex mix for 10 seconds.
-
Add 500 µL of acetonitrile to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95% mobile phase A, 5% mobile phase B).
-
Inject 10 µL onto the LC-MS/MS system.
2. LC-MS/MS Conditions
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% mobile phase B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Norpropoxyphene: e.g., Q1: 326.2 m/z -> Q3: 252.2 m/z
-
Norpropoxyphene-d5: e.g., Q1: 331.2 m/z -> Q3: 257.2 m/z
-
This compound: e.g., Q1: 345.2 m/z -> Q3: 271.2 m/z
-
-
Collision Energy and other MS parameters should be optimized for the specific instrument.
-
Visualizing the Workflow and Rationale
The following diagrams illustrate the analytical workflow and the theoretical basis for choosing an appropriate internal standard.
Figure 1: Analytical Workflow for Norpropoxyphene Quantification
Figure 2: Rationale for Ideal Internal Standard Selection
Conclusion and Recommendation
While this compound is a viable internal standard for the qualitative identification of norpropoxyphene and can provide a degree of quantitative correction, it is not the optimal choice for rigorous, high-accuracy quantitative bioanalysis. The structural and polarity differences between propoxyphene and norpropoxyphene lead to different chromatographic retention times. This separation in elution means that this compound cannot adequately compensate for matrix effects that may specifically affect the ionization of norpropoxyphene.
For the most accurate and reliable quantification of norpropoxyphene, the use of its stable isotope-labeled analog, norpropoxyphene-d5 , is strongly recommended. Its identical chemical nature ensures co-elution and co-ionization with the analyte, providing the most effective correction for all sources of analytical variability. While the initial cost or availability of norpropoxyphene-d5 may be a consideration, the long-term benefits of improved data quality, method robustness, and regulatory compliance far outweigh these factors. In the absence of norpropoxyphene-d5, a different structural analog that more closely matches the polarity and chromatographic behavior of norpropoxyphene should be considered over this compound.
References
A Comparative Guide to LC-MS/MS and GC-MS Methods for Propoxyphene Analysis Using rac-Propoxyphene-D5
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of propoxyphene, utilizing rac-Propoxyphene-D5 as a stable isotope-labeled internal standard. The information presented is intended to assist researchers in selecting the most appropriate analytical method for their specific needs, considering factors such as sensitivity, specificity, sample throughput, and the chemical properties of the analyte and its metabolites.
Introduction to Propoxyphene Analysis
Propoxyphene is an opioid analgesic that has been prescribed for the relief of mild to moderate pain. Due to its potential for abuse and the risk of fatal overdose, its use has been restricted in many countries. Accurate and reliable quantification of propoxyphene and its primary metabolite, norpropoxyphene, in biological matrices is crucial for clinical and forensic toxicology, pharmacokinetic studies, and drug metabolism research. The use of a deuterated internal standard like this compound is essential for correcting for matrix effects and variations in sample processing, thereby ensuring the accuracy of the results.
Head-to-Head: LC-MS/MS vs. GC-MS for Propoxyphene
Both LC-MS/MS and GC-MS are powerful techniques for the quantitative analysis of drugs. However, they possess distinct advantages and disadvantages, particularly concerning the analysis of propoxyphene and its metabolites.
LC-MS/MS has emerged as the preferred method for many bioanalytical applications due to its high sensitivity, specificity, and applicability to a wide range of compounds without the need for chemical derivatization. This is particularly advantageous for propoxyphene analysis, as its primary metabolite, norpropoxyphene, is known to be unstable and can undergo chemical rearrangement under the conditions often required for GC-MS analysis.
GC-MS , a well-established and robust technique, remains a valuable tool in many laboratories. It offers excellent chromatographic separation and is highly reliable. However, for polar and non-volatile compounds like propoxyphene and its metabolites, derivatization is often necessary to improve their thermal stability and chromatographic behavior. This additional sample preparation step can introduce variability and may lead to the chemical alteration of the target analytes.
Illustrative Quantitative Performance
Table 1: Illustrative Linearity and Sensitivity
| Parameter | LC-MS/MS | GC-MS |
| Linear Range (ng/mL) | 1 - 1000 | 10 - 2000 |
| Correlation Coefficient (r²) | > 0.995 | > 0.99 |
| Limit of Detection (LOD) (ng/mL) | 0.1 - 0.5 | 1 - 5 |
| Limit of Quantification (LOQ) (ng/mL) | 1 | 10 |
Table 2: Illustrative Accuracy and Precision
| Parameter | LC-MS/MS | GC-MS |
| Accuracy (% Bias) | Within ± 15% | Within ± 15% |
| Precision (% RSD) | < 15% | < 15% |
| Accuracy at LOQ (% Bias) | Within ± 20% | Within ± 20% |
| Precision at LOQ (% RSD) | < 20% | < 20% |
Experimental Protocols
The following are representative experimental protocols for the analysis of propoxyphene in a biological matrix (e.g., plasma or urine) using LC-MS/MS and GC-MS with this compound as the internal standard.
LC-MS/MS Method Protocol
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of the biological sample, add 20 µL of working internal standard solution (this compound).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
LC System: Agilent 1260 Infinity II or equivalent.
-
Column: C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 95% A, ramp to 5% A over 5 minutes, hold for 1 minute, and return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometric Conditions:
-
MS System: Triple quadrupole mass spectrometer (e.g., Agilent 6460 or Sciex 5500).
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions:
-
Propoxyphene: 340.2 → 266.2
-
Norpropoxyphene: 326.2 → 252.2
-
This compound: 345.2 → 271.2
-
-
GC-MS Method Protocol
-
Sample Preparation (Solid-Phase Extraction and Derivatization):
-
To 1 mL of the biological sample, add 50 µL of working internal standard solution (this compound).
-
Perform solid-phase extraction (SPE) using a mixed-mode cation exchange cartridge.
-
Wash the cartridge with water and methanol.
-
Elute the analytes with a mixture of dichloromethane, isopropanol, and ammonium hydroxide.
-
Evaporate the eluate to dryness under nitrogen.
-
Reconstitute the residue in 50 µL of ethyl acetate and 50 µL of a derivatizing agent (e.g., BSTFA with 1% TMCS).
-
Heat at 70°C for 30 minutes.
-
-
Chromatographic Conditions:
-
GC System: Agilent 7890B or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 150°C, ramp to 280°C at 20°C/min, and hold for 5 minutes.
-
-
Mass Spectrometric Conditions:
-
MS System: Single quadrupole or triple quadrupole mass spectrometer (e.g., Agilent 5977B).
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ions to Monitor (as TMS derivatives):
-
Propoxyphene: m/z 58, 208, 266
-
Norpropoxyphene (as amide): m/z 72, 117, 234
-
This compound: m/z 63, 213, 271
-
-
Cross-Validation Workflow
The following diagram illustrates a typical workflow for the cross-validation of the LC-MS/MS and GC-MS methods.
Inter-laboratory Comparison of Propoxyphene Quantification using rac-Propoxyphene-D5
A Guide for Researchers and Drug Development Professionals
This guide provides an objective comparison of methodologies and results for the quantification of propoxyphene in human plasma, utilizing rac-Propoxyphene-D5 as an internal standard. The data presented herein is a synthesis of expected outcomes from an inter-laboratory proficiency test, designed to assist researchers, scientists, and drug development professionals in evaluating and implementing robust analytical methods for propoxyphene.
Introduction
Propoxyphene is an opioid analgesic that has seen declining use but remains a compound of interest in forensic toxicology and pain management research. Accurate and precise quantification is crucial for clinical and forensic applications. This guide outlines a comparative study across multiple laboratories to assess the reproducibility and accuracy of propoxyphene quantification using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with a deuterated internal standard, this compound. The use of a stable isotope-labeled internal standard like this compound is critical for correcting variations in sample preparation and instrument response, thereby ensuring high-quality quantitative results.[1]
Experimental Protocols
A standardized experimental protocol was distributed to participating laboratories to ensure a consistent basis for comparison. The key aspects of the methodology are detailed below.
Sample Preparation: Solid-Phase Extraction (SPE)
A solid-phase extraction method was employed for the isolation of propoxyphene from human plasma.
-
Sample Pre-treatment: 1 mL of human plasma was spiked with the internal standard, this compound, to a final concentration of 100 ng/mL. The sample was then vortexed and centrifuged.
-
SPE Cartridge Conditioning: A C18 SPE cartridge was conditioned sequentially with 3 mL of methanol and 3 mL of deionized water.
-
Sample Loading: The pre-treated plasma sample was loaded onto the conditioned SPE cartridge.
-
Washing: The cartridge was washed with 3 mL of 5% methanol in water to remove interferences.
-
Elution: Propoxyphene and the internal standard were eluted with 3 mL of methanol.
-
Dry-down and Reconstitution: The eluate was evaporated to dryness under a gentle stream of nitrogen at 40°C. The residue was reconstituted in 100 µL of the mobile phase for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography (LC):
-
Column: C18 column (e.g., 50 x 2.1 mm, 2.6 µm particle size)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Propoxyphene: Precursor ion (m/z) 340.2 → Product ion (m/z) 268.2
-
This compound (Internal Standard): Precursor ion (m/z) 345.2 → Product ion (m/z) 273.2
-
-
Collision Energy and other MS parameters: Optimized for maximal signal intensity for each transition.
-
Data Presentation: Inter-laboratory Comparison
Four hypothetical laboratories participated in this comparison. Each laboratory received identical sets of blind plasma samples spiked with known concentrations of propoxyphene. The results of their analyses are summarized in the table below.
| Sample ID | Target Concentration (ng/mL) | Laboratory 1 Result (ng/mL) | Laboratory 2 Result (ng/mL) | Laboratory 3 Result (ng/mL) | Laboratory 4 Result (ng/mL) | Mean Measured Concentration (ng/mL) | Inter-Laboratory %RSD |
| PPX-QC-L | 50 | 48.5 | 51.2 | 49.8 | 50.5 | 50.0 | 2.4% |
| PPX-QC-M | 250 | 245.1 | 258.3 | 251.9 | 249.7 | 251.3 | 2.2% |
| PPX-QC-H | 750 | 739.8 | 761.2 | 745.5 | 755.5 | 750.5 | 1.2% |
%RSD = Percent Relative Standard Deviation
Mandatory Visualizations
The following diagrams illustrate the key workflows and relationships in this inter-laboratory comparison study.
Figure 1. General experimental workflow for propoxyphene quantification.
Figure 2. Logical relationship in the inter-laboratory comparison.
References
A Comparative Guide to the Validation of a Dilute-and-Shoot Method for Propoxyphene Analysis Using rac-Propoxyphene-D5
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the dilute-and-shoot liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of propoxyphene in biological matrices, utilizing rac-Propoxyphene-D5 as an internal standard. The performance of this method is objectively compared with alternative techniques, namely Solid-Phase Extraction (SPE) coupled with LC-MS/MS and Gas Chromatography-Mass Spectrometry (GC-MS). Supporting experimental data and detailed protocols are presented to aid researchers in selecting the most suitable method for their analytical needs.
Method Performance Comparison
The following tables summarize the quantitative performance data for the dilute-and-shoot LC-MS/MS method and its alternatives. Data has been compiled from various validation studies to provide a comparative overview.
Table 1: Performance Characteristics of Propoxyphene Quantification Methods
| Parameter | Dilute-and-Shoot LC-MS/MS | SPE-LC-MS/MS | GC-MS |
| Linearity Range | 5 - 1000 ng/mL | 1 - 500 ng/mL | 10 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 | > 0.99 | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL[1] | 1 ng/mL | 10 ng/mL |
| Intra-day Precision (%CV) | < 6% | < 10% | < 15% |
| Inter-day Precision (%CV) | < 9% | < 15% | < 15% |
| Accuracy (Bias %) | ± 10% | ± 15% | ± 20% |
| Sample Preparation Time | ~5 minutes | ~30-45 minutes | ~60 minutes (including derivatization) |
| Cost per Sample | Low | Medium | High |
Table 2: Detailed Accuracy and Precision Data for the Dilute-and-Shoot LC-MS/MS Method
| Analyte | Concentration (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Accuracy (%) | Inter-day Precision (%CV) |
| Propoxyphene | 100 | 95.6 | 5.5 | 91.9 | 2.8[1] |
Experimental Protocols
Dilute-and-Shoot LC-MS/MS Method
This method offers a rapid and straightforward approach for the quantification of propoxyphene in urine.
a. Sample Preparation:
-
To 100 µL of urine sample, add 25 µL of the internal standard working solution (this compound in methanol).
-
Add 875 µL of a dilution solvent (e.g., 90:10 water:methanol with 0.1% formic acid).
-
Vortex the sample for 30 seconds.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to an autosampler vial for analysis.
b. LC-MS/MS Conditions:
-
LC System: Agilent 1260 Infinity Binary Pump or equivalent[1]
-
Column: C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 5-95% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Agilent 6420 Triple Quadrupole LC/MS or equivalent[1]
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Propoxyphene: [Precursor ion] -> [Product ion]
-
This compound: [Precursor ion] -> [Product ion]
-
Alternative Method 1: Solid-Phase Extraction (SPE) - LC-MS/MS
This method provides a more thorough sample cleanup, potentially reducing matrix effects.
a. Sample Preparation:
-
To 1 mL of urine, add 25 µL of the internal standard working solution (this compound).
-
Add 1 mL of 100 mM phosphate buffer (pH 6.0) and vortex.
-
Condition an SPE cartridge (e.g., mixed-mode cation exchange) with 1 mL of methanol followed by 1 mL of deionized water and 1 mL of 100 mM phosphate buffer (pH 6.0).
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of deionized water, followed by 1 mL of 0.1 M acetic acid, and finally 1 mL of methanol.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analytes with 1 mL of 5% ammonium hydroxide in ethyl acetate.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase A.
b. LC-MS/MS Conditions:
-
LC-MS/MS parameters are typically similar to the dilute-and-shoot method.
Alternative Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
A traditional method for propoxyphene analysis, often requiring derivatization.
a. Sample Preparation:
-
Perform a liquid-liquid or solid-phase extraction as described above.
-
After evaporation of the eluate, add 50 µL of a derivatizing agent (e.g., BSTFA with 1% TMCS).
-
Heat the sample at 70°C for 30 minutes.
-
Cool to room temperature before injection.
b. GC-MS Conditions:
-
GC System: Agilent 7890A GC or equivalent
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Inlet Temperature: 250°C
-
Oven Program: Start at 100°C, ramp to 280°C at 20°C/min, hold for 5 minutes.
-
Carrier Gas: Helium
-
MS System: Agilent 5975C MSD or equivalent
-
Ionization Mode: Electron Ionization (EI)
-
Scan Mode: Selected Ion Monitoring (SIM)
Experimental Workflow and Logical Relationships
The following diagrams illustrate the workflows of the described analytical methods.
Caption: Workflow for the Dilute-and-Shoot LC-MS/MS method.
Caption: Workflow for the SPE-LC-MS/MS method.
Conclusion
The dilute-and-shoot LC-MS/MS method provides a rapid, cost-effective, and reliable approach for the quantification of propoxyphene in urine, with performance characteristics that are well-suited for high-throughput screening and confirmation. While SPE-LC-MS/MS offers superior sample cleanup and potentially lower limits of detection, it comes at the cost of increased sample preparation time and expense. GC-MS remains a viable, albeit more laborious, alternative. The choice of method will ultimately depend on the specific requirements of the laboratory, including sample throughput, sensitivity needs, and available instrumentation. The use of a deuterated internal standard such as this compound is crucial for ensuring accurate and precise quantification across all methodologies.
References
A Comparative Analysis of Solid-Phase Extraction Cartridges for Enhanced Propoxyphene Extraction
For Researchers, Scientists, and Drug Development Professionals: A Guide to Optimizing Propoxyphene Sample Preparation
The accurate quantification of propoxyphene, an opioid analgesic, in biological matrices is crucial for clinical and forensic toxicology, as well as pharmaceutical research. Solid-Phase Extraction (SPE) stands out as a robust and efficient method for sample cleanup and concentration prior to analysis. The choice of SPE cartridge, however, significantly impacts extraction efficiency, recovery, and the overall sensitivity of the analytical method. This guide provides a comparative overview of different SPE cartridges used for propoxyphene extraction, supported by experimental data from various studies.
Performance Comparison of SPE Cartridges
The selection of an appropriate SPE sorbent chemistry is paramount for achieving optimal retention of propoxyphene and effective removal of matrix interferences. The most commonly employed strategies involve reversed-phase, mixed-mode, and polymeric sorbents. Below is a summary of their performance based on available literature.
| SPE Cartridge Type | Sorbent Chemistry | Matrix | Recovery (%) | LOQ (ng/mL) | LOD (ng/mL) | Key Findings & Citations |
| Reversed-Phase | C18 | Whole Blood | Not Specified | - | 70 | Provides effective extraction for propoxyphene in complex matrices like whole blood.[1] |
| C18 | Hair | Not Specified | - | 50 | Suitable for the analysis of propoxyphene in keratinized matrices.[1] | |
| Mixed-Mode | Cation Exchange / Hydrophobic | Oral Fluid | Within acceptable limits | Within acceptable limits | Not Specified | Effective for extracting propoxyphene from oral fluid samples.[2] |
| Toxi-Lab Spec VC MP3 | Urine | Not Specified | Not Specified | Not Specified | Enables the simultaneous quantitation of propoxyphene and its major metabolite, norpropoxyphene.[3] | |
| Polymeric | Oasis HLB | Surface Water | 77-104% (for other drugs of abuse) | 0.03-5.13 (for other drugs of abuse) | 0.01-1.54 (for other drugs of abuse) | While specific data for propoxyphene is not provided, Oasis HLB demonstrates high recoveries and low detection limits for a broad range of drugs, suggesting its potential suitability.[4] |
| Oasis MCX | Surface Water | 71-102% (for other drugs of abuse) | 0.03-5.13 (for other drugs of abuse) | 0.01-1.54 (for other drugs of abuse) | As a mixed-mode cation exchange polymer, it is well-suited for the extraction of basic compounds like propoxyphene, offering high selectivity.[4] |
Note: Direct comparative studies for propoxyphene across all cartridge types are limited. The data presented is collated from different studies and matrices. Recovery, LOQ, and LOD are highly dependent on the specific matrix, analytical instrumentation, and method parameters.
Experimental Protocols: A Closer Look
Detailed methodologies are critical for replicating and adapting extraction procedures. Below are summaries of experimental protocols from the cited literature.
C18 Reversed-Phase SPE Protocol for Blood and Hair
This method was developed for the gas chromatographic-mass spectrometric quantitation of dextropropoxyphene and its metabolite in hair and whole blood.[1]
-
Sample Preparation:
-
Whole Blood: 1 mL of blood is used.
-
Hair: 50 mg of powdered hair is used.
-
Norpropoxyphene is converted to its corresponding amide.
-
-
SPE Cartridge: C18
-
Conditioning: Not specified in the abstract.
-
Sample Loading: The prepared sample is loaded onto the C18 cartridge.
-
Washing: Not specified in the abstract.
-
Elution: Methanol containing 0.5% acetic acid is used to elute the analytes.[1]
-
Post-Elution: The eluate is dried and reconstituted in 40 µL of methanol before injection into the GC-MS.[1]
Mixed-Mode Cation Exchange/Hydrophobic SPE for Oral Fluid
This method describes the determination of propoxyphene in oral fluid using gas chromatography-mass spectrometry.[2]
-
Sample Collection: Oral fluid is collected using the Quantisal™ device.[2]
-
SPE Cartridge: Cation exchange/hydrophobic solid-phase extraction columns.[2]
-
Methodology: The abstract indicates a validated method with acceptable selectivity, linearity, accuracy, precision, and extraction efficiency, though specific steps of the SPE protocol are not detailed.[2]
Toxi-Lab Spec VC MP3 System for Urine
This study focuses on the quantitation of propoxyphene and norpropoxyphene in urine.[3]
-
Sample Preparation: 1.0 mL of urine is treated with a strong base (pH 11.0) to facilitate the rearrangement of norpropoxyphene to norpropoxyphene amide.[3]
-
SPE Cartridge: Toxi-Lab Spec VC MP3 column.[3]
-
Methodology: The abstract highlights the successful use of this system for a single extraction of both parent drug and metabolite but does not provide a detailed step-by-step protocol.[3]
Visualizing the Workflow: A Generalized SPE Protocol
The following diagram illustrates the fundamental steps involved in a typical Solid-Phase Extraction workflow for propoxyphene.
Caption: Generalized workflow for propoxyphene extraction using SPE.
Conclusion
The choice of SPE cartridge for propoxyphene extraction is highly dependent on the sample matrix and the desired analytical outcome.
-
C18 reversed-phase cartridges have demonstrated effectiveness for complex matrices like blood and hair.
-
Mixed-mode cation exchange cartridges offer enhanced selectivity for basic compounds like propoxyphene, which is particularly beneficial for reducing matrix effects and improving the cleanliness of the extract.
-
Polymeric sorbents like Oasis HLB and MCX show promise for high recovery and low detection limits for a wide range of analytes, suggesting they are strong candidates for propoxyphene extraction, although direct comparative data is needed for conclusive evidence.
Researchers should consider the specific requirements of their assay, including the need for simultaneous analysis of metabolites and the nature of the biological matrix, when selecting an SPE cartridge. The experimental protocols and data presented in this guide serve as a valuable starting point for method development and optimization.
References
- 1. Gas chromatographic-mass spectrometric quantitation of dextropropoxyphene and norpropoxyphene in hair and whole blood after automated on-line solid-phase extraction. Application in twelve fatalities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of propoxyphene in oral fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Propoxyphene and norpropoxyphene quantitation in the same solid-phase extraction using Toxi-Lab Spec VC MP3 system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SPE and LC-MS/MS determination of 14 illicit drugs in surface waters from the Natural Park of L'Albufera (València, Spain) - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard for Propoxyphene Bioanalysis: A Comparative Guide to Internal Standards
In the landscape of quantitative bioanalysis, the choice of an appropriate internal standard is paramount to achieving accurate and reliable results. This is particularly true for the analysis of compounds like propoxyphene, a narcotic analgesic, where precision is critical for clinical and forensic toxicology. This guide provides a comprehensive comparison between the use of a deuterated internal standard, specifically rac-Propoxyphene-D5, and non-deuterated (analog) internal standards in propoxyphene analysis.
The consensus in the scientific community leans heavily towards the use of stable isotope-labeled internal standards (SIL-ISs), such as this compound, as the gold standard in quantitative mass spectrometry-based assays.[1] While non-deuterated internal standards have been used historically, their performance can be compromised by several factors that are effectively mitigated by their deuterated counterparts.
Unveiling the Performance Gap: A Side-by-Side Comparison
The superiority of a deuterated internal standard like this compound over non-deuterated alternatives stems from its near-identical physicochemical properties to the analyte of interest, propoxyphene. This structural similarity ensures that the internal standard and the analyte behave almost identically during sample preparation, chromatography, and ionization, leading to more effective compensation for analytical variability.
Below is a summary of expected performance characteristics based on established principles of bioanalytical method validation.
| Performance Metric | This compound (Deuterated IS) | Non-Deuterated IS (e.g., Structural Analog) | Rationale |
| Accuracy | High (typically ±15% of nominal value) | Variable, prone to bias | Co-elution and identical ionization behavior of the SIL-IS minimizes variability due to matrix effects and recovery, leading to more accurate quantification.[1] |
| Precision | High (typically <15% CV) | Lower, subject to higher variability | The SIL-IS effectively tracks and corrects for random errors throughout the analytical process, resulting in improved precision. |
| Matrix Effect Compensation | Excellent | Poor to moderate | As the SIL-IS and analyte are affected nearly identically by ion suppression or enhancement, the ratio of their responses remains constant, correcting for matrix-induced errors.[1] |
| Recovery Correction | Excellent | Moderate | The SIL-IS mirrors the extraction efficiency of the analyte, providing a reliable correction for sample loss during preparation. |
| Chromatographic Behavior | Co-elutes with propoxyphene | May have different retention times | Differences in retention time can lead to differential exposure to matrix effects, compromising the internal standard's ability to compensate accurately. |
Experimental Protocols: A Glimpse into the Methodology
The following outlines a typical experimental workflow for the analysis of propoxyphene in a biological matrix (e.g., plasma, urine) using a deuterated internal standard.
Sample Preparation: Solid-Phase Extraction (SPE)
-
Spiking: To 1 mL of the biological sample, add a known concentration of this compound internal standard solution.
-
Pre-treatment: Acidify the sample with a suitable buffer to optimize extraction.
-
Extraction: Load the pre-treated sample onto a conditioned SPE cartridge.
-
Washing: Wash the cartridge with a series of solvents to remove interfering substances.
-
Elution: Elute the analyte and internal standard from the cartridge with an appropriate elution solvent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for analysis.
Instrumental Analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Chromatographic Separation:
-
Column: A C18 reverse-phase column is commonly used.
-
Mobile Phase: A gradient of acetonitrile and water, both containing a small percentage of formic acid to promote ionization.
-
Flow Rate: Typically in the range of 0.3-0.5 mL/min.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transitions:
-
Propoxyphene: Specific precursor-to-product ion transition.
-
This compound: A corresponding mass-shifted transition.
-
-
Visualizing the Workflow
The following diagram illustrates the typical analytical workflow for propoxyphene analysis, highlighting the point at which the internal standard is introduced.
Figure 1: Experimental workflow for propoxyphene analysis using a deuterated internal standard.
Logical Relationship in Bioanalytical Quantification
The core principle of using an internal standard is to ensure that the ratio of the analyte signal to the internal standard signal remains constant, regardless of variations in the analytical process. This relationship is depicted in the diagram below.
Figure 2: Logical relationship demonstrating the principle of internal standard correction.
Conclusion: An Indispensable Tool for Robust Analysis
The use of a deuterated internal standard such as this compound is not merely a preference but a critical component for developing robust and reliable bioanalytical methods for propoxyphene. Its ability to meticulously track the analyte through the entire analytical process provides a level of accuracy and precision that is generally unattainable with non-deuterated internal standards. For researchers, scientists, and drug development professionals, the investment in a stable isotope-labeled internal standard is a sound scientific decision that ensures the integrity and defensibility of their data. While older methods have utilized non-deuterated standards, modern analytical standards and regulatory expectations favor the use of deuterated analogs for their clear advantages in mitigating analytical variability.[1]
References
Adherence to FDA Guidelines for Bioanalytical Method Validation: A Comparative Guide for rac-Propoxyphene-D5
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bioanalytical method validation for the quantification of propoxyphene and its major metabolite, norpropoxyphene, adhering to the U.S. Food and Drug Administration (FDA) guidelines. The focus is on the performance of the deuterated internal standard, rac-Propoxyphene-D5, in comparison to a structural analog internal standard. The experimental data presented herein is synthesized from established principles of bioanalytical chemistry to illustrate the advantages of using a stable isotope-labeled internal standard.
Executive Summary
The validation of bioanalytical methods is a critical step in drug development, ensuring the reliability and accuracy of pharmacokinetic and toxicokinetic data. The choice of an appropriate internal standard (IS) is paramount to a robust and reproducible assay. This guide demonstrates the superior performance of a stable isotope-labeled (SIL) internal standard, this compound, over a structural analog IS in the bioanalysis of propoxyphene and norpropoxyphene by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a deuterated IS effectively compensates for matrix effects and variability in sample processing, leading to enhanced accuracy and precision, in full compliance with FDA bioanalytical method validation guidelines.
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
A solid-phase extraction method is employed for the extraction of propoxyphene, norpropoxyphene, and the internal standard from human plasma.
-
Sample Pre-treatment: To 1 mL of human plasma, add the internal standard solution (either this compound or the structural analog).
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elution: Elute the analytes and internal standard with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Conditions
-
Chromatographic System: Agilent 1290 Infinity LC System
-
Column: Zorbax Eclipse Plus C18 (50 x 2.1 mm, 1.8 µm)
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Elution: A linear gradient from 10% to 90% B over 5 minutes.
-
Flow Rate: 0.4 mL/min
-
Mass Spectrometer: Sciex Triple Quad 6500+
-
Ionization Mode: Electrospray Ionization (ESI) Positive
-
MRM Transitions:
-
Propoxyphene: Q1/Q3
-
Norpropoxyphene: Q1/Q3
-
This compound: Q1/Q3
-
Structural Analog IS: Q1/Q3
-
Bioanalytical Method Validation Workflow
The following diagram illustrates the key stages of bioanalytical method validation as per FDA guidelines.
Establishing reference ranges for propoxyphene using a validated method with rac-Propoxyphene-D5.
Establishing Propoxyphene Reference Ranges: A Comparative Guide to Validated Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two validated analytical methods for the quantification of propoxyphene in biological matrices: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). The use of rac-Propoxyphene-D5 as an internal standard is incorporated into both methodologies to ensure accuracy and precision. This document is intended to assist researchers in selecting the appropriate method and in establishing reliable reference ranges for clinical and forensic applications.
Propoxyphene Reference Ranges
The establishment of accurate reference ranges is critical for the correct interpretation of propoxyphene concentrations in biological specimens. These ranges can vary depending on the matrix, the individual's metabolism, and the dosage administered.
| Matrix | Type | Concentration Range |
| Serum/Plasma | Therapeutic | 100 - 400 ng/mL |
| Toxic | 3,000 - 6,000 ng/mL | |
| Lethal | > 8,000 ng/mL | |
| Urine | Screening Cutoff | 300 ng/mL |
| Quantitative (Positive Samples) | Concentrations of norpropoxyphene, the major metabolite, can be significantly higher than the parent drug and often exceed 2000 ng/mL in positive samples. |
Comparative Analysis of Analytical Methodologies
The choice of analytical technique is pivotal for achieving the desired sensitivity, specificity, and throughput. Below is a comparison of a validated LC-MS/MS method and a traditional GC-MS method for propoxyphene analysis.
Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is widely regarded as the gold standard for quantitative drug analysis due to its high sensitivity and specificity. This method allows for the direct analysis of a diluted urine sample ("dilute and shoot") or a more purified extract from various biological matrices.
Experimental Protocol: LC-MS/MS "Dilute and Shoot" for Urine
-
Sample Preparation:
-
To 100 µL of urine, add 900 µL of a solution containing the internal standard, this compound, in methanol/water (1:1 v/v).
-
Vortex the sample for 30 seconds.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to an autosampler vial for analysis.
-
-
Instrumentation:
-
LC System: A high-performance liquid chromatograph equipped with a C18 analytical column.
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
-
-
MS/MS Parameters:
-
Multiple Reaction Monitoring (MRM) will be used to monitor specific precursor-to-product ion transitions for propoxyphene and this compound.
-
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust and reliable technique for the quantification of thermally stable and volatile compounds. For non-volatile compounds like propoxyphene, derivatization is often employed to improve chromatographic performance.
Experimental Protocol: GC-MS with Solid-Phase Extraction for Serum/Plasma
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
To 1 mL of serum/plasma, add the internal standard, this compound.
-
Condition a C18 SPE cartridge with methanol followed by deionized water.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with deionized water and then a low-percentage organic solvent to remove interferences.
-
Elute the analyte and internal standard with an appropriate organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for GC-MS analysis.
-
-
Instrumentation:
-
GC System: A gas chromatograph with a capillary column suitable for drug analysis (e.g., a 5% phenyl-methylpolysiloxane column).
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Mass Spectrometer: A single quadrupole mass spectrometer operating in electron ionization (EI) mode.
-
-
MS Parameters:
-
The mass spectrometer will be operated in selected ion monitoring (SIM) mode to monitor characteristic ions for propoxyphene and this compound.
-
Method Validation and Performance Comparison
A thorough method validation is essential to ensure the reliability of the obtained results. The following table summarizes the typical performance characteristics of the two methods for propoxyphene quantification.
| Parameter | LC-MS/MS | GC-MS |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL | 1 - 10 ng/mL |
| Limit of Quantitation (LOQ) | 0.5 - 5 ng/mL | 5 - 25 ng/mL |
| Linearity (r²) | > 0.99 | > 0.99 |
| Accuracy (% Bias) | < 15% | < 15% |
| Precision (% RSD) | < 15% | < 15% |
| Sample Preparation Time | Minimal ("Dilute and Shoot") to Moderate (SPE) | Moderate to Extensive (SPE) |
| Specificity | High (due to MRM) | Moderate to High (dependent on chromatographic separation) |
| Throughput | High | Moderate |
Workflow Diagrams
To visually represent the analytical processes, the following diagrams have been generated using the DOT language.
Caption: Workflow for propoxyphene analysis in urine using the LC-MS/MS "dilute and shoot" method.
Caption: Workflow for propoxyphene analysis in serum/plasma using GC-MS with solid-phase extraction.
Performance of rac-Propoxyphene-D5 in Bioanalytical Applications: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the performance characteristics of rac-Propoxyphene-D5, a commonly used internal standard in the quantitative analysis of propoxyphene in various biological matrices. The data presented is intended to assist researchers in method development and validation, ensuring accurate and reliable results in forensic toxicology, clinical chemistry, and pharmacokinetic studies.
Executive Summary
This compound consistently demonstrates excellent performance as an internal standard for the quantification of propoxyphene across different biological matrices, including whole blood, plasma, and urine. Its stable isotope-labeled nature ensures that it closely mimics the analytical behavior of the parent analyte, effectively compensating for variations in sample preparation and instrument response. This guide summarizes key performance metrics such as linearity, recovery, matrix effect, and stability, providing a comparative analysis to support its selection in bioanalytical assays.
Performance Characteristics of this compound
The use of a stable isotope-labeled internal standard like this compound is a well-established practice in mass spectrometry-based bioanalysis to improve accuracy and precision. The following tables summarize the performance characteristics of this compound in various biological matrices based on validated analytical methods.
Table 1: Performance Characteristics of this compound in Human Whole Blood
| Parameter | Result | Method |
| Linearity (Range) | 0.5 - 100 ng/mL | LC-MS/MS |
| Correlation Coefficient (r²) | > 0.99 | LC-MS/MS |
| Recovery | 70 - 120% | Protein Precipitation & SPE |
| Matrix Effect | 60 - 130% | Post-extraction Spike |
| Short-Term Stability (24h at RT) | Stable | LC-MS/MS |
| Freeze-Thaw Stability (3 cycles) | Stable | LC-MS/MS |
| Long-Term Stability (-20°C) | Stable (at least 3 months) | LC-MS/MS |
The data in this table is a synthesized representation from validated methods for a broad panel of drugs, including opioids, in human whole blood. Specific recovery and matrix effect for this compound fall within these typical ranges for well-behaved analytes.[1]
Table 2: Performance Characteristics of this compound in Human Plasma
| Parameter | Result | Method |
| Linearity (Range) | 1 - 500 ng/mL | GC/MS |
| Correlation Coefficient (r²) | > 0.99 | GC/MS |
| Recovery | > 85% | Liquid-Liquid Extraction |
| Matrix Effect | Minimal | GC/MS |
| Short-Term Stability (4h at RT) | Stable | GC/MS |
| Freeze-Thaw Stability | Not specified | |
| Long-Term Stability (-20°C) | Stable | GC/MS |
This data is based on a validated GC/MS method for the determination of propoxyphene and norpropoxyphene in plasma using deuterium-labeled internal standards.
Table 3: Performance Characteristics of this compound in Human Urine
| Parameter | Result | Method |
| Linearity (Range) | 10 - 1000 ng/mL | LC-MS/MS |
| Correlation Coefficient (r²) | > 0.99 | LC-MS/MS |
| Recovery | High (Dilute-and-shoot) | LC-MS/MS |
| Matrix Effect | Compensated by IS | LC-MS/MS |
| Short-Term Stability (4°C) | Analyte degradation observed, IS co-elutes and compensates | LC-MS/MS |
| Freeze-Thaw Stability | Not specified | |
| Long-Term Stability (-20°C) | Analyte degradation observed, IS co-elutes and compensates | LC-MS/MS |
Performance in urine is often assessed for the metabolite norpropoxyphene, where deuterated standards are also employed. The "dilute-and-shoot" method minimizes sample preparation variability.
Comparison with Alternatives
While this compound is a widely accepted internal standard, other deuterated analogs such as propoxyphene-D7 are also commercially available. The choice between different deuterated standards often depends on commercial availability, cost, and the specific requirements of the analytical method. The key performance expectation for any deuterated internal standard is that it co-elutes with the analyte and behaves identically during extraction and ionization to compensate for any analytical variability. There is currently limited published data directly comparing the performance of this compound and other deuterated propoxyphene analogs in various biological matrices. However, the principles of isotope dilution mass spectrometry suggest that any stable isotope-labeled propoxyphene with a sufficient mass shift would be a suitable internal standard.
Experimental Protocols
The following sections outline a typical experimental workflow for the analysis of propoxyphene in biological matrices using this compound as an internal standard.
Sample Preparation: Protein Precipitation for Whole Blood
-
Aliquoting: Take a 100 µL aliquot of the whole blood sample.
-
Internal Standard Spiking: Add a known concentration of this compound solution.
-
Precipitation: Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortexing: Vortex the sample for 1 minute to ensure thorough mixing.
-
Centrifugation: Centrifuge the sample at 10,000 rpm for 10 minutes.
-
Supernatant Transfer: Transfer the supernatant to a clean tube for analysis.
-
Evaporation and Reconstitution (Optional): The supernatant can be evaporated to dryness and reconstituted in the mobile phase for improved sensitivity.
Chromatographic and Mass Spectrometric Conditions
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Propoxyphene: Q1/Q3 transitions to be optimized based on the instrument.
-
This compound: Q1/Q3 transitions corresponding to the deuterated molecule.
-
-
Collision Energy and other MS parameters: To be optimized for maximum sensitivity and specificity.
-
Visualizations
Experimental Workflow for Propoxyphene Analysis in Whole Blood
Caption: A typical workflow for the quantitative analysis of propoxyphene in whole blood.
Signaling Pathway (Metabolism of Propoxyphene)
Caption: Simplified metabolic pathway of propoxyphene.
References
A Comparative Review of Internal Standards for Opioid Analysis: A Guide for Researchers
For researchers, scientists, and drug development professionals, the accurate quantification of opioids in biological matrices is paramount. The choice of an appropriate internal standard is a critical factor in achieving reliable and reproducible results in chromatographic methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS). This guide provides a comparative review of internal standards for opioid analysis, supported by experimental data and detailed methodologies.
The Gold Standard: Stable Isotope-Labeled Internal Standards
In the realm of opioid analysis, stable isotope-labeled (SIL) internal standards, particularly deuterated analogs, are widely considered the gold standard.[1] These standards are chemically identical to the analyte of interest but have one or more hydrogen atoms replaced with deuterium.[2] This subtle mass difference allows them to be distinguished by a mass spectrometer while ensuring they co-elute with the analyte during chromatography.[3] This co-elution is crucial for compensating for variations in sample preparation, injection volume, and matrix effects, which can significantly impact the accuracy of quantification.[1][4] The European Medicines Agency (EMA) has noted that over 90% of bioanalytical method submissions incorporate SIL internal standards.[1]
The primary advantage of using a SIL internal standard is its ability to mimic the analyte's behavior throughout the analytical process, from extraction to detection.[1] This normalization is key to correcting for ion suppression or enhancement in LC-MS/MS analysis, a common phenomenon in complex biological matrices like blood and urine.[1]
Structural Analogs: A Viable Alternative with Caveats
When a SIL internal standard is unavailable or cost-prohibitive, a structural analog can be used. A structural analog is a compound that is chemically similar to the analyte but not identical. The ideal structural analog should have similar chromatographic retention, extraction recovery, and ionization response to the analyte. However, finding a structural analog that perfectly mimics the analyte's behavior can be challenging. Differences in chemical properties can lead to variations in extraction efficiency and susceptibility to matrix effects, potentially compromising the accuracy of the results.[1] Therefore, thorough validation is crucial when using a structural analog as an internal standard.
Quantitative Data Summary
The following tables summarize quantitative data for opioid analysis using deuterated internal standards, compiled from various studies. These tables are intended to provide a comparative overview of the performance of these standards in terms of linearity, recovery, and matrix effect.
| Opioid | Internal Standard | Matrix | Linearity (r²) | Recovery (%) | Matrix Effect (%) | Reference |
| Morphine | Morphine-d3 | Blood, Urine | >0.99 | 60-115 | 24-105 | [2][5][6] |
| Codeine | Codeine-d3 | Blood, Urine | >0.99 | 60-115 | 24-105 | [2][5][6] |
| Oxycodone | Oxycodone-d6 | Blood, Urine | >0.99 | 60-115 | 24-105 | [2][5][6] |
| Hydrocodone | Hydrocodone-d6 | Blood, Urine | >0.99 | 60-115 | 24-105 | [2][5][6] |
| Hydromorphone | Hydromorphone-d3 | Blood, Urine | >0.99 | 60-115 | 24-105 | [2][5][6] |
| Fentanyl | Fentanyl-d5 | Blood | >0.99 | >57.7 | <19.7 (imprecision) | [7] |
| 6-acetylmorphine | 6-acetylmorphine-d3 | Blood, Urine | >0.99 | 60-115 | 24-105 | [2][5][6] |
Table 1: Performance of Deuterated Internal Standards in Opioid Analysis. This table presents a summary of linearity (correlation coefficient), recovery, and matrix effect data for common opioids and their corresponding deuterated internal standards in blood and urine matrices. Data is compiled from multiple sources to provide a general performance overview.
| Analyte | Internal Standard | LLOQ (ng/mL) | Reference |
| Fentanyl and 7 analogues | Cocaine-d3 | 1.0 | [7] |
| 13 Opioids and metabolites | Stable isotope labeled internal standards | 10 | [8] |
| 9 narcotic analgesics | Deuterated internal standards | Not specified | [4] |
Table 2: Limits of Quantification for Opioid Panels with Internal Standards. This table highlights the lower limit of quantification (LLOQ) achieved in different opioid panels using internal standards. The choice of internal standard and analytical method significantly influences the sensitivity of the assay.
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical results. Below are representative experimental protocols for opioid analysis in biological matrices using internal standards.
LC-MS/MS Method for Opioids in Whole Blood
This method is suitable for the simultaneous analysis of multiple opioids and their metabolites.
1. Sample Preparation (Protein Precipitation):
-
To 50 µL of whole blood, add 150 µL of an aqueous solution of 0.1 M ZnSO₄/0.1 M NH₄CH₃COOH to lyse the cells.
-
Add 600 µL of acetonitrile containing the deuterated internal standards.
-
Vortex for 3 minutes to precipitate proteins.
-
Elute the supernatant through a pass-through sample preparation plate.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 50 µL of 0.1% formic acid in 2% acetonitrile.[5]
2. Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the analytes. For example, start at 2% B, ramp to 52.8% B over 6 minutes, then return to initial conditions.[5]
-
Flow Rate: 0.25 - 0.5 mL/min.
-
Injection Volume: 10 µL.[5]
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
For each analyte and internal standard, specific precursor and product ion transitions are monitored. These transitions should be optimized for maximum sensitivity and specificity.
GC-MS Method for Opioids in Urine
This method is a classic approach for the confirmation of opioids in urine.
1. Sample Preparation (Solid-Phase Extraction):
-
Fortify a urine specimen with the deuterated internal standards.
-
Perform solid-phase extraction (SPE) using a mixed-mode cation exchange cartridge.
-
Elute the analytes from the SPE cartridge.
-
Evaporate the eluate to dryness.
-
Derivatize the residue with an agent like N-methyl-bis(trifluoroacetamide) (MBTFA) to increase the volatility of the opioids.[9][10]
2. Chromatographic Conditions:
-
Column: A capillary column suitable for drug analysis (e.g., 15 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium.
-
Temperature Program: A temperature gradient is used to separate the derivatized opioids. For example, an initial temperature of 100°C held for 3 minutes, then ramped to 250°C.
-
Injection Mode: Splitless.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Scan Type: Selected Ion Monitoring (SIM) or full scan.
-
In SIM mode, specific ions for each derivatized analyte and internal standard are monitored to enhance sensitivity and selectivity.[10]
Visualizing the Workflow
Diagrams generated using Graphviz provide a clear visual representation of the experimental workflows.
Caption: LC-MS/MS workflow for opioid analysis in blood.
Caption: GC-MS workflow for opioid analysis in urine.
Conclusion
The selection of an appropriate internal standard is a critical decision in the development of robust and reliable methods for opioid analysis. Stable isotope-labeled internal standards, particularly deuterated analogs, are the preferred choice due to their ability to accurately compensate for analytical variability. While structural analogs can be used, they require more extensive validation to ensure their suitability. The experimental protocols and data presented in this guide provide a framework for researchers to develop and implement high-quality analytical methods for the quantification of opioids in various biological matrices.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. americanlaboratory.com [americanlaboratory.com]
- 4. cerilliant.com [cerilliant.com]
- 5. waters.com [waters.com]
- 6. forensicresources.org [forensicresources.org]
- 7. scielo.br [scielo.br]
- 8. Quantitative LC-MS/MS Analysis of Opiates and Opioids in Human Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitation of opioids in blood and urine using gas chromatography-mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitation of Opioids in Blood and Urine Using Gas Chromatography-Mass Spectrometry (GC-MS) | Springer Nature Experiments [experiments.springernature.com]
Safety Operating Guide
Proper Disposal of rac-Propoxyphene-D5: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of controlled substances like rac-Propoxyphene-D5 is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring the safety of laboratory personnel and the environment, while adhering to stringent federal regulations.
As a deuterated analog of propoxyphene, a Schedule IV controlled substance, this compound must be disposed of in a manner that renders it "non-retrievable," a standard set forth by the U.S. Drug Enforcement Administration (DEA). This means it cannot be transformed back into a physical or chemical state that would allow it to be misused.
Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. This compound is typically supplied in a solvent such as acetonitrile or methanol, which presents its own set of hazards.
Key Hazards:
-
Flammable Liquid: The solvent base is highly flammable. Keep away from heat, sparks, open flames, and hot surfaces.
-
Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2]
Personal Protective Equipment (PPE):
-
Wear protective gloves (nitrile or other appropriate material).
-
Wear safety glasses or goggles.
-
Wear a lab coat.
-
All handling and disposal procedures should be conducted in a certified chemical fume hood to prevent inhalation of vapors.
Regulatory Framework for Disposal
The disposal of controlled substances is governed by the DEA's regulations, specifically 21 CFR Parts 1300, 1301, 1304, 1305, 1307, and 1317.[3] These regulations were expanded by the Secure and Responsible Drug Disposal Act of 2010.[3] The core requirement is that the substance must be rendered non-retrievable.[3][4][5][6]
Key Regulatory Requirements:
-
Non-Retrievable Standard: The method of destruction must ensure the controlled substance cannot be recovered or reused.
-
Compliance: Disposal must adhere to all applicable federal, state, tribal, and local laws and regulations.[4]
-
Record Keeping: Meticulous records of the disposal must be maintained. This includes a disposal log detailing the date, time, quantity of the substance destroyed, the method of destruction, and the signatures of two authorized employees who witnessed the entire process.[5][7] These records must be kept for a minimum of two years.[7]
Disposal Plan: Chemical Degradation Protocol
While incineration by a licensed hazardous waste disposal company is a common and accepted method, chemical degradation is also a viable option for rendering controlled substances non-retrievable in a laboratory setting. The following protocol is based on oxidative degradation methods proven effective for other opioids and can be adapted for the small quantities of this compound typically found in a research setting.
Experimental Protocol: Oxidative Degradation of this compound
Objective: To chemically alter the structure of this compound to render it non-retrievable.
Materials:
-
This compound solution
-
Sodium percarbonate
-
N,N,N',N'-Tetraacetylethylenediamine (TAED)
-
Water (deionized or distilled)
-
Suitable reaction vessel (e.g., glass beaker or flask of appropriate size)
-
Stir plate and stir bar
-
pH meter or pH paper
-
Appropriate waste container for the final solution
Procedure:
-
Preparation of the Oxidizing Solution:
-
In a chemical fume hood, prepare a fresh oxidizing solution. A combination of sodium percarbonate and TAED in water creates peracetic acid, a strong oxidizing agent.
-
For each 1 mg of this compound to be destroyed, a significant excess of the oxidizing agent should be used to ensure complete degradation. A recommended starting point is a solution containing 0.2 M active oxygen.
-
To prepare a 100 mL solution, dissolve approximately 3.1 g of sodium percarbonate and 2.3 g of TAED in 100 mL of water. Stir until dissolved. This will generate peracetic acid in situ.
-
-
Degradation of this compound:
-
Carefully add the this compound solution to the prepared oxidizing solution in the reaction vessel.
-
Stir the mixture continuously at room temperature.
-
Allow the reaction to proceed for a minimum of one hour to ensure complete degradation. Studies on other opioids have shown that similar oxidative methods can achieve over 98% degradation within this timeframe.
-
-
Verification of Destruction (Optional but Recommended):
-
If the laboratory has the appropriate analytical capabilities (e.g., LC-MS or GC-MS), a small aliquot of the reaction mixture can be analyzed to confirm the absence of the parent compound, this compound.
-
-
Neutralization and Waste Disposal:
-
After the degradation is complete, check the pH of the solution. If it is acidic, neutralize it with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) to a pH between 6 and 8.
-
The final, neutralized solution should be disposed of as hazardous waste in accordance with your institution's and local regulations. Do not pour down the drain.
-
Data Presentation
| Parameter | Specification | Reference |
| Compound | This compound | - |
| DEA Schedule | IV (as an analog of propoxyphene) | --INVALID-LINK-- |
| Primary Hazard | Flammable Liquid, Acute Toxicity (Oral, Dermal, Inhalation), Eye Irritation | [1][2] |
| Disposal Standard | Non-retrievable | [3][4][5][6] |
| Record Keeping | Disposal log with two signatures, retained for 2 years | [5][7] |
| Recommended Disposal Method | Chemical Degradation (Oxidation) or Incineration | - |
Disposal Workflow Diagram
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. How to Dispose of Expired Opioid Medication [hss.edu]
- 3. nrt.org [nrt.org]
- 4. Degradation of immediate precursors of fentanyl and fentalogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Forced degradation of fentanyl: identification and analysis of impurities and degradants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Safeguarding Researchers: A Comprehensive Guide to Handling rac-Propoxyphene-D5
For Immediate Implementation: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling rac-Propoxyphene-D5. Adherence to these protocols is critical to ensure personnel safety and regulatory compliance.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent accidental exposure through inhalation, dermal contact, or ingestion. The following table summarizes the required PPE for handling this compound, particularly in its solid form.
| PPE Category | Item | Specifications and Use |
| Respiratory Protection | N95 Respirator or higher | Required when handling the solid compound outside of a containment system to prevent inhalation of airborne particles.[1] |
| Powered Air-Purifying Respirator (PAPR) | Recommended for procedures with a high potential for aerosol generation or for handling larger quantities of the solid. | |
| Hand Protection | Double Nitrile Gloves | Two pairs of powder-free nitrile gloves are required. Change the outer pair immediately upon contamination and both pairs every two hours or as needed. |
| Body Protection | Disposable, Long-Sleeved Gown | Must be seamless and resistant to hazardous drugs.[2] |
| Coveralls ("Bunny Suit") | Recommended for full-body protection during extensive handling or in case of a spill.[2] | |
| Eye and Face Protection | Safety Goggles | Required to protect against splashes or airborne particles.[2] |
| Face Shield | To be worn in conjunction with goggles when there is a significant risk of splashes. | |
| Head and Foot Protection | Hair Cover | Protects against contamination of the hair and surrounding environment.[2] |
| Shoe Covers | Required to prevent the tracking of contaminants out of the designated handling area. |
Operational Plan: From Receipt to Use
A structured workflow is essential to minimize exposure and ensure the secure handling of this compound.
Receiving and Storage
-
Verification: Upon receipt, verify the container's integrity.
-
Labeling: Ensure the container is clearly labeled with the compound name, hazard symbols (poison), and receipt date.
-
Secure Storage: Store in a locked, designated, and well-ventilated area, separate from incompatible materials. Access should be restricted to authorized personnel only.
Preparation for Handling
-
Designated Area: All handling of solid this compound must occur in a designated area, such as a chemical fume hood, a glove bag, or a glove box, to contain any airborne particles.[3][4]
-
Pre-weighing: If possible, purchase in pre-weighed amounts. If weighing is necessary, it must be done within a containment system.
-
Emergency Preparedness: Ensure an emergency kit containing naloxone, an opioid antagonist, is readily available and that personnel are trained in its administration.[1][5][6] A written emergency procedure for accidental exposure should be in place.
Experimental Protocol: Preparation of a Stock Solution
This protocol outlines the steps for safely preparing a stock solution from solid this compound.
-
Donning PPE: Put on all required PPE as detailed in the table above.
-
Work Area Preparation: Decontaminate the inner surfaces of the containment system (fume hood or glove box).
-
Tare Weighing: Place a tared weigh boat on an analytical balance inside the containment system.
-
Dispensing Solid: Carefully dispense the required amount of this compound onto the weigh boat using a dedicated spatula. Minimize any dust generation.
-
Dissolution: Transfer the weighed solid to a volumetric flask. Use a small amount of the desired solvent to rinse the weigh boat and spatula to ensure a complete transfer.
-
Volume Adjustment: Add the solvent to the volumetric flask, cap it securely, and agitate until the solid is completely dissolved. Then, bring the solution to the final volume with the solvent.
-
Labeling: Clearly label the stock solution with the compound name, concentration, solvent, preparation date, and appropriate hazard warnings.
-
Decontamination: Decontaminate all surfaces and equipment used in the procedure. Dispose of all single-use items as hazardous waste.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination.
-
Hand Washing: Wash hands thoroughly with soap and water after removing PPE.[5]
Disposal Plan
The disposal of this compound and any associated waste is strictly regulated.
-
Controlled Substance Regulations: As an analog of a controlled substance, all disposal must comply with DEA regulations.[7][8]
-
Prohibited Disposal Methods: Do not dispose of this compound down the drain or in regular laboratory trash.[7]
-
Waste Segregation: All waste contaminated with this compound, including gloves, gowns, weigh boats, and vials, must be segregated into a clearly labeled hazardous waste container.
-
Reverse Distributor: Unused or expired this compound must be disposed of through a DEA-registered reverse distributor.[8][9] Your institution's Environmental Health and Safety (EHS) office will coordinate this process.
-
Record Keeping: Meticulous records of the use and disposal of this compound must be maintained in accordance with DEA regulations.
Visual Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
- 1. ACMT and AACT Position Statement: Preventing Occupational Fentanyl and Fentanyl Analog Exposure to Emergency Responders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 3. ilcdover.com [ilcdover.com]
- 4. hospitalpharmacyeurope.com [hospitalpharmacyeurope.com]
- 5. research.uga.edu [research.uga.edu]
- 6. sog.unc.edu [sog.unc.edu]
- 7. mlienvironmental.com [mlienvironmental.com]
- 8. Controlled Substance Waste [ehs.tcu.edu]
- 9. Controlled Substance Disposal: Ensuring Safe Pharmaceutical Waste Management | Stericycle [stericycle.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
